5-(2-Fluorophenyl)furan-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMHOKHCKXBRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352995 | |
| Record name | 5-(2-fluorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353761-02-1 | |
| Record name | 5-(2-fluorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-fluorophenyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(2-Fluorophenyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to 5-(2-Fluorophenyl)furan-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the proposed synthetic pathway, experimental protocols, and relevant quantitative data.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The core of this strategy involves the formation of the C-C bond between the furan ring and the fluorophenyl group via a modified Meerwein arylation reaction. This is followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid product.
The proposed synthetic route commences with the diazotization of 2-fluoroaniline, which then undergoes a copper-catalyzed arylation reaction with methyl 2-furoate to form methyl 5-(2-fluorophenyl)furan-2-carboxylate. Subsequent saponification of the methyl ester furnishes the desired this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 5-(2-Fluorophenyl)furan-2-carboxylate
This procedure is adapted from a similar synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[1].
Materials:
-
2-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Methyl 2-furoate
-
Copper(II) Chloride (CuCl₂)
-
Acetone
-
Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 2-fluoroaniline in concentrated hydrochloric acid.
-
Slowly add an aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature between 0-5°C to form the diazonium salt. Stir for 30 minutes.
-
In a separate flask, prepare a solution of methyl 2-furoate and a catalytic amount of copper(II) chloride in a mixture of acetone and water.
-
To the solution of methyl 2-furoate, add the freshly prepared diazonium salt solution dropwise with vigorous stirring. The temperature should be maintained between 20-30°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 5-(2-fluorophenyl)furan-2-carboxylate.
Step 2: Synthesis of this compound
This procedure is a general method for the saponification of esters.
Materials:
-
Methyl 5-(2-fluorophenyl)furan-2-carboxylate
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Dissolve methyl 5-(2-fluorophenyl)furan-2-carboxylate in methanol.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide to the solution.
-
Stir the reaction mixture at room temperature or gently reflux for a period of 2-5 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
After completion, remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis. Please note that the yields are estimated based on similar reactions reported in the literature.
Table 1: Reactants and Stoichiometry for the Synthesis of Methyl 5-(2-Fluorophenyl)furan-2-carboxylate
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2-Fluoroaniline | 111.12 | 1.0 |
| Sodium Nitrite | 69.00 | 1.05 |
| Methyl 2-furoate | 126.11 | 1.0 |
| Copper(II) Chloride | 134.45 | 0.05 - 0.1 |
Table 2: Estimated Yield and Physical Properties of the Intermediate and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) | Physical State |
| Methyl 5-(2-fluorophenyl)furan-2-carboxylate | C₁₂H₉FO₃ | 220.20 | ~15-25 | Solid |
| This compound | C₁₁H₇FO₃ | 206.17 | ~90-98 | Solid |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the logical relationships of the process.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Logical flow of the synthetic process from starting materials to the final product.
References
An In-depth Technical Guide on the Chemical Properties of 5-(2-Fluorophenyl)furan-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(2-Fluorophenyl)furan-2-carboxylic acid, a fluorinated derivative of the 5-arylfuran-2-carboxylic acid class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties
The solubility of furan-2-carboxylic acid is generally good in water and various organic solvents such as methanol, ethanol, and acetone, a property largely attributed to its carboxylic acid group which can participate in hydrogen bonding.[2] The solubility is also pH-dependent, increasing in more alkaline conditions.[2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Furancarboxylic Acid (for comparison) | (S,Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (Derivative) |
| Molecular Formula | C₁₁H₇FO₃[1] | C₅H₄O₃ | C₂₀H₁₈FNO₄S₂ |
| Molecular Weight ( g/mol ) | 206.17[1] | 112.08 | 419.07[3] |
| Melting Point (°C) | Not available | 133 | 74-76[3] |
| Boiling Point (°C) | Not available | 230-232 | Not available |
| pKa | Not available | ~3.12 | Not available |
| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water, methanol, ethanol, acetone.[2] | Not available |
Synthesis
A probable synthetic route for this compound is through a Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds would involve the coupling of a furan-2-carboxylic acid derivative (such as methyl 5-bromofuran-2-carboxylate) with (2-fluorophenyl)boronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.[4]
Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid (A template for this compound synthesis)
This protocol for a similar compound provides a likely methodology:
-
Esterification and Coupling: Methyl 5-bromofuran-2-carboxylate is reacted with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a base like sodium carbonate in a solvent such as 1,4-dioxane. The reaction mixture is typically heated overnight.[4]
-
Hydrolysis: The resulting methyl 5-(4-nitrophenyl)furan-2-carboxylate is then hydrolyzed to the carboxylic acid by heating with a base like sodium hydroxide in a mixture of water and methanol.[4] Acidification of the reaction mixture then precipitates the final product.[4]
Caption: Synthetic workflow for this compound.
Spectral Analysis
While specific spectra for this compound were not found, the expected spectral characteristics can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the furan ring protons and the protons of the 2-fluorophenyl group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxylic acid carbonyl carbon, the furan ring carbons, and the carbons of the fluorophenyl group. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group, a strong C=O stretching vibration, and bands corresponding to the C-F bond and the aromatic rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.17 g/mol ).
Biological Activity
Derivatives of 5-arylfuran-2-carboxylic acids are known to exhibit a range of biological activities.
Antibacterial Activity
A study on (S,Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid, a derivative of the target compound, demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains.[3] The minimum inhibitory concentration (MIC) values for this derivative were in the range of 2-8 µg/mL against these strains.[3] This suggests that this compound itself could be a valuable scaffold for the development of new antibacterial agents.
Anticancer Activity
While no specific anticancer activity data was found for this compound, the broader class of 5-arylfuran-2-carboxylic acid derivatives has been investigated for such properties. The mechanism of action for some furan-containing compounds involves the induction of apoptosis and inhibition of cell proliferation. For instance, some furan-containing carboxylic acids have been shown to influence signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Potential mechanism of anticancer activity.
Experimental Protocols for Biological Assays
Antibacterial Activity Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown in a suitable broth medium to a standardized concentration.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.
References
In-depth Technical Guide: 5-(2-Fluorophenyl)furan-2-carboxylic acid
CAS Number: 353761-02-1
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
5-(2-Fluorophenyl)furan-2-carboxylic acid is a fluorinated derivative of the furan-2-carboxylic acid scaffold, a core structure found in numerous biologically active compounds. The introduction of a fluorophenyl group at the 5-position of the furan ring can significantly modulate the molecule's physicochemical properties and biological activity, making it a compound of interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the available data on this compound, including its properties, synthesis, and potential applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 353761-02-1 | N/A |
| Molecular Formula | C₁₁H₇FO₃ | |
| Molecular Weight | 206.17 g/mol | |
| Melting Point | 179-180 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Purity | >90% (commercially available) |
Spectroscopic Data
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not published, the general synthesis of 5-aryl-furan-2-carboxylic acids can be achieved through various synthetic routes. A common approach involves a cross-coupling reaction, such as a Suzuki coupling, between a 5-halofuran-2-carboxylate and an appropriately substituted boronic acid, followed by hydrolysis of the ester to yield the carboxylic acid.
A plausible synthetic workflow for this compound is outlined below. This represents a general strategy and would require optimization for this specific target molecule.
General Experimental Protocol for Suzuki Coupling followed by Hydrolysis (based on similar compounds):
-
Suzuki Coupling: To a solution of methyl 5-bromofuran-2-carboxylate and 2-fluorophenylboronic acid in a suitable solvent (e.g., dioxane, toluene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield methyl 5-(2-fluorophenyl)furan-2-carboxylate.
-
Hydrolysis: The resulting ester is dissolved in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., NaOH or LiOH). The mixture is stirred at room temperature or heated until the hydrolysis is complete. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford this compound.
Biological Activity and Potential Applications
The biological activities of furan-containing compounds are diverse and well-documented, encompassing antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The specific biological profile of this compound has not been extensively reported in the scientific literature.
However, based on the activities of structurally related furan-2-carboxylic acid derivatives, this compound could be a candidate for investigation in several therapeutic areas:
-
Antimicrobial Agents: Furan derivatives have been explored for their efficacy against various pathogens.
-
Anticancer Agents: The furan scaffold is present in several compounds with demonstrated cytotoxic activity against cancer cell lines.
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key interaction point with the active sites of various enzymes, suggesting potential as an enzyme inhibitor.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Researchers and drug development professionals are encouraged to perform biological screening and mechanistic studies to uncover its therapeutic potential.
Logical Relationship for Investigating Biological Activity:
Conclusion
This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While a comprehensive dataset on its properties and biological activities is not yet available, this guide provides a summary of the current knowledge and outlines potential avenues for future research. The synthesis of this compound appears feasible through established cross-coupling methodologies. Further investigation into its biological profile is warranted to determine its potential as a lead compound for drug discovery programs.
An In-depth Technical Guide to 5-(2-fluorophenyl)-2-furoic acid
This technical guide provides a comprehensive overview of 5-(2-fluorophenyl)-2-furoic acid, a synthetic organic compound with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical Properties
5-(2-fluorophenyl)-2-furoic acid is a derivative of 2-furoic acid, featuring a 2-fluorophenyl substituent at the 5-position of the furan ring. The presence of the fluorine atom can significantly influence the compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
| Property | Value | Source |
| IUPAC Name | 5-(2-fluorophenyl)furan-2-carboxylic acid | Sigma-Aldrich |
| CAS Number | 353761-02-1 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₇FO₃ | PubChem |
| Molecular Weight | 206.17 g/mol | Sigma-Aldrich |
| InChI Key | GRMHOKHCKXBRIB-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Synthesis
The synthesis of 5-(2-fluorophenyl)-2-furoic acid can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is adaptable for the synthesis of various 5-aryl-2-furoic acid derivatives.[2][3][4][5][6][7][8][9] A plausible synthetic route starts from a halogenated furan derivative, such as methyl 5-bromofuran-2-carboxylate, which is coupled with 2-fluorophenylboronic acid. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of a structurally related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid.[2]
Step 1: Synthesis of Methyl 5-(2-fluorophenyl)furan-2-carboxylate
-
To a reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a solvent system of 1,4-dioxane and an aqueous solution of a base, such as 2M sodium carbonate (2.0 eq).
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to approximately 90°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-(2-fluorophenyl)furan-2-carboxylate.
Step 2: Hydrolysis to 5-(2-fluorophenyl)-2-furoic acid
-
Dissolve the methyl 5-(2-fluorophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (3.0 eq), to the solution.
-
Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 5-(2-fluorophenyl)-2-furoic acid.
Potential Biological Activities
While specific biological data for 5-(2-fluorophenyl)-2-furoic acid is not extensively available in the public domain, the broader class of 5-aryl-2-furoic acid derivatives has shown promise in several therapeutic areas.
Antimicrobial Activity
Derivatives of 5-phenyl-2-furoic acid have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as the pathogenic fungus Candida albicans.[10] The mechanism of action is likely multifaceted but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Further screening of 5-(2-fluorophenyl)-2-furoic acid against a panel of pathogenic microbes is warranted to determine its specific antimicrobial spectrum and potency.
Urotensin-II Receptor Antagonism
Urotensin-II (U-II) is a potent vasoconstrictor peptide implicated in the pathophysiology of cardiovascular diseases.[11][12][13] The urotensin-II receptor (UT) is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to physiological responses such as vasoconstriction and cell proliferation.[13] Antagonists of the UT receptor are being investigated as potential therapeutics for conditions like hypertension and heart failure.[11][13] Notably, a series of 5-aryl-furan-2-carboxamide derivatives have been identified as potent UT receptor antagonists. This suggests that the 5-aryl-2-furoic acid scaffold is a promising starting point for the development of such antagonists.
Spectroscopic Data (Reference)
¹H NMR of 2-Furoic Acid (400 MHz, DMSO-d₆):
-
δ 7.90 (dd, J = 1.6, 0.8 Hz, 1H)
-
δ 7.22 (dd, J = 3.5, 0.8 Hz, 1H)
-
δ 6.64 (dd, J = 3.5, 1.7 Hz, 1H)
-
δ 13.2 (br s, 1H, COOH)
¹³C NMR of 2-Furoic Acid (100 MHz, DMSO-d₆):
-
δ 159.8
-
δ 147.4
-
δ 145.4
-
δ 118.2
-
δ 112.5
IR Spectrum of 2-Furoic Acid (KBr pellet, cm⁻¹):
-
Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹)
-
C=O stretch from the carboxylic acid (~1700 cm⁻¹)
-
C=C and C-O stretches from the furan ring (in the fingerprint region)
Conclusion
5-(2-fluorophenyl)-2-furoic acid is a compound of interest for further investigation, particularly in the fields of antimicrobial and cardiovascular drug discovery. The synthetic route via Suzuki-Miyaura coupling is well-established for this class of compounds, allowing for its accessible synthesis and the generation of analogues for structure-activity relationship studies. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
An In-depth Technical Guide on 5-(2-Fluorophenyl)furan-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical and physical properties of 5-(2-Fluorophenyl)furan-2-carboxylic acid, with a primary focus on its molecular weight and the methodologies for its synthesis and characterization.
Chemical and Physical Properties
This compound is a fluorinated derivative of furan-2-carboxylic acid. The introduction of the fluorophenyl group can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, which are critical parameters in drug discovery and development.
| Property | Value | Source |
| Molecular Weight | 206.17 g/mol | [1] |
| Molecular Formula | C₁₁H₇FO₃ | [1] |
| CAS Number | 353761-02-1 | [1] |
| IUPAC Name | This compound | |
| InChI Key | GRMHOKHCKXBRIB-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)F |
Experimental Protocols
A common and effective method for the synthesis of 5-aryl-furan-2-carboxylic acids is the Suzuki coupling reaction, followed by hydrolysis of the resulting ester. This approach offers a versatile route to a wide range of derivatives.
Synthesis of this compound via Suzuki Coupling
This two-step procedure involves the palladium-catalyzed cross-coupling of a boronic acid with a furan derivative, followed by saponification of the ester to yield the final carboxylic acid.
Step 1: Suzuki Coupling to form Methyl 5-(2-Fluorophenyl)furan-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1 equivalent), (2-fluorophenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents) in a suitable solvent like 1,4-dioxane.
-
Base Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 90°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter it through a pad of celite. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified methyl 5-(2-fluorophenyl)furan-2-carboxylate from the previous step in a mixture of methanol and water.
-
Saponification: Add an excess of a base, such as sodium hydroxide (NaOH) (3 equivalents), to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 2-3 with a strong acid (e.g., 2N HCl), leading to the precipitation of the carboxylic acid.
-
Final Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pure this compound.
Synthesis Workflow Visualization
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
References
The Discovery and Isolation of Novel Furan Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic compounds.[1] Furan derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This has led to a surge in research focused on the discovery and isolation of novel furan-containing molecules from diverse natural sources, such as terrestrial and marine-derived endophytic fungi, as well as their chemical synthesis.[4][5] This technical guide provides an in-depth overview of the methodologies for the discovery, isolation, and characterization of novel furan derivatives, along with insights into their mechanisms of action.
The pursuit of new therapeutic agents is driven by the need to overcome challenges such as drug resistance and the desire for more targeted and effective treatments. Natural products remain a significant source of inspiration for drug discovery, offering immense structural diversity and biological potency.[6] Furan derivatives isolated from natural sources, in particular, have demonstrated significant potential in various therapeutic areas.[7] This guide will detail the crucial steps from the initial extraction from a natural source to the final structural elucidation and biological evaluation of these promising compounds.
Data Presentation: Biological Activities of Novel Furan Derivatives
The following tables summarize the quantitative biological data for selected recently discovered or synthesized furan derivatives, showcasing their potential as therapeutic agents.
Table 1: Anticancer Activity of Selected Furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action/Target | Reference |
| Benzo[b]furan derivative 16h | Breast (MCF7) | 8.79 | Not specified | [8] |
| Benzo[b]furan derivative 16n | Renal (TK10) | 9.73 | Not specified | [8] |
| Benzo[b]furan derivative 16n | Breast (MCF7) | 9.30 | Not specified | [8] |
| Pyridine carbohydrazide 4 | Breast (MCF-7) | 4.06 | Induces G2/M cell cycle arrest and apoptosis | [9] |
| N-phenyl triazinone 7 | Breast (MCF-7) | 2.96 | Induces G2/M cell cycle arrest and apoptosis | [9] |
| Furan-type Phenylahistin 17p | Non-small cell lung (NCI-H460) | 0.0029 | Microtubule Inhibition | [10] |
| Furanone derivative 9 | Glioblastoma (U373) | >100 | Weak growth inhibition | [11] |
| Furanone derivative 10 | Glioblastoma (U373) | >100 | Weak growth inhibition | [11] |
| (3-(furan-2-yl)pyrazol-4-yl) chalcone 7b | Lung (A549) | 20.05 µg/mL | Induces apoptosis and cell cycle arrest at G0/G1 and S phases | [12] |
| (3-(furan-2-yl)pyrazol-4-yl) chalcone 7c | Lung (A549) | 13.86 µg/mL | Induces apoptosis via upregulation of p53 and Bax | [12] |
Table 2: Antimicrobial Activity of Selected Furan Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Mechanism of Action/Target | Reference |
| Nitrofuran derivative | Staphylococcus aureus | 31.25 | DNA Damage | [1] |
| Nitrofuran derivative | Escherichia coli | 15.6 | DNA Damage | [1] |
| Nitrofuran derivative | Candida albicans | 62.5 | Not specified | [1] |
| Furan-Pyrazoline 3d | Escherichia coli | 62.5 | Not specified | [1] |
| 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid | Fusarium graminearum | 16 | Not specified | [13] |
| 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid | Streptococcus lactis | 32 | Not specified | [13] |
Experimental Protocols
Isolation of Novel Furan Derivatives from Endophytic Fungi
This protocol provides a general framework for the isolation of furan derivatives from endophytic fungi, a rich source of novel bioactive compounds.[14][15]
1.1. Fungal Cultivation and Fermentation
-
Strain: Coriolopsis sp. J5, an endophytic fungus derived from a mangrove plant (e.g., Ceriops tagal).[16]
-
Culture Medium: Prepare a solid rice medium. Autoclave the rice and, once cooled, inoculate with a fresh culture of the fungus.
-
Fermentation: Incubate the inoculated rice medium at room temperature for 30 days to allow for the production of secondary metabolites.[16]
1.2. Extraction of Fungal Metabolites
-
Solvent Extraction: Macerate the fermented rice culture with ethyl acetate at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
1.3. Chromatographic Purification
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fraction Collection: Collect fractions based on the elution profile and monitor the separation using Thin Layer Chromatography (TLC).
-
Further Purification (HPLC): Fractions showing promising spots on TLC are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure compounds.[17]
Structure Elucidation of Isolated Compounds
The structures of the purified furan derivatives are elucidated using a combination of spectroscopic techniques.[18][19]
2.1. Spectroscopic Analysis
-
Mass Spectrometry (MS): Obtain the molecular formula and mass of the compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule and piece together the final structure.[14]
-
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the electronic transitions within the molecule, respectively.
Evaluation of Biological Activity
3.1. In Vitro Anticancer Activity (MTT Assay)
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isolated furan derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
3.2. In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Microorganisms: Use a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare serial dilutions of the furan derivatives in a suitable broth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which novel furan derivatives exert their biological effects is crucial for their development as therapeutic agents.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
Several furan derivatives have been shown to induce apoptosis in cancer cells by targeting key signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[20][21]
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by novel furan derivatives.
Antimicrobial Mechanism of Action: Nitrofuran Derivatives
Nitrofurans represent a class of furan-based antimicrobial agents with a distinct mechanism of action. Their activity is dependent on the enzymatic reduction of the nitro group within the bacterial cell, a process that generates reactive intermediates.[1]
Caption: Antimicrobial mechanism of action of nitrofuran derivatives.
Conclusion
The discovery and isolation of novel furan derivatives from natural sources, complemented by synthetic efforts, continue to be a vibrant and promising area of research in drug development.[22][23] The diverse biological activities exhibited by these compounds, particularly their anticancer and antimicrobial properties, underscore their potential as scaffolds for the development of new therapeutics.[3] The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide are intended to facilitate further exploration and exploitation of the therapeutic potential of this important class of heterocyclic compounds. Continued research, focusing on the elucidation of structure-activity relationships and the optimization of lead compounds, will be crucial in translating the promise of novel furan derivatives into clinically effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new furan derivative from an endophytic Aspergillus tubingensis of Decaisnea insignis (Griff.) Hook.f. & Thomson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide to the Spectroscopic Data of 5-(2-Fluorophenyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Fluorophenyl)furan-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed, plausible synthetic pathway and predicted spectroscopic data based on the analysis of closely related compounds and established chemical principles. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of known spectroscopic data for structurally similar compounds, including methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, 5-phenylfuran-2-carboxylic acid, and other relevant furan derivatives.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.0 | br s | - | COOH |
| ~7.8-7.9 | m | - | Phenyl H |
| ~7.2-7.4 | m | - | Phenyl H |
| ~7.1-7.2 | d | ~3.7 | Furan H |
| ~6.9-7.0 | d | ~3.7 | Furan H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O |
| ~158 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~155 | Furan C5 |
| ~145 | Furan C2 |
| ~130 | Phenyl C |
| ~128 | Phenyl C |
| ~125 | Phenyl C |
| ~120 (d) | Phenyl C |
| ~118 | Furan C3 |
| ~116 (d, ²JCF ≈ 20 Hz) | Phenyl C |
| ~112 | Furan C4 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| 2500-3300 | O-H stretch | Broad, characteristic of a carboxylic acid dimer |
| ~1700 | C=O stretch | Strong, sharp |
| ~1600, ~1480 | C=C stretch | Aromatic rings |
| ~1250 | C-F stretch | Strong |
| ~1100 | C-O stretch | Furan ring |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 206 | [M]⁺ (Molecular Ion) |
| 189 | [M - OH]⁺ |
| 161 | [M - COOH]⁺ |
| 133 | [M - COOH - CO]⁺ |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The key intermediate, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been synthesized and characterized.[1] The subsequent steps involve the reduction of the nitro group, deamination, and ester hydrolysis.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
This step follows a modified Meerwein arylation procedure.[1]
-
Protocol:
-
Dissolve 2-fluoro-4-nitroaniline in concentrated hydrochloric acid and cool the solution to 0 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of methyl 2-furoate and a catalytic amount of copper(II) chloride in a mixture of acetone and water.
-
Add the cold diazonium salt solution dropwise to the methyl 2-furoate solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of Methyl 5-(4-amino-2-fluorophenyl)furan-2-carboxylate
The nitro group of the intermediate is reduced to an amine. A common method for this transformation is the use of tin(II) chloride.
-
Protocol:
-
Dissolve methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
-
Step 3: Synthesis of Methyl 5-(2-fluorophenyl)furan-2-carboxylate
The amino group is removed via a deamination reaction. A common method is the use of tert-butyl nitrite and hypophosphorous acid.
-
Protocol:
-
Dissolve methyl 5-(4-amino-2-fluorophenyl)furan-2-carboxylate in a suitable solvent such as THF or dioxane.
-
Add an excess of hypophosphorous acid (50% aqueous solution).
-
Add tert-butyl nitrite dropwise at room temperature.
-
Stir the reaction mixture for several hours. The reaction progress can be monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
-
Step 4: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under basic conditions.
-
Protocol:
-
Dissolve methyl 5-(2-fluorophenyl)furan-2-carboxylate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide.
-
Heat the mixture to reflux and stir for a few hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
-
Logical Relationships in Spectroscopic Analysis
The identification and characterization of this compound rely on a combination of spectroscopic techniques, each providing unique and complementary information about the molecule's structure.
Caption: Logical workflow for the structural elucidation of the target compound.
This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route to this compound. Researchers can use this information to facilitate the synthesis, identification, and further development of this and related compounds.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Arylfuran)-2-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-(arylfuran)-2-carboxylic acids, a class of compounds with significant potential in medicinal chemistry. This document details experimental protocols for their synthesis and NMR analysis, presents spectral data in a comparative format, and illustrates key structural and procedural information through diagrams.
Introduction
5-(Arylfuran)-2-carboxylic acids are a class of organic compounds that have garnered considerable interest in the field of drug discovery, notably as potential antitubercular agents.[1] Their mechanism of action is believed to involve the inhibition of crucial enzymes in pathogenic bacteria. A thorough understanding of their structural and electronic properties is paramount for the rational design of new and more effective derivatives. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This guide aims to provide researchers with a detailed reference for the ¹H and ¹³C NMR spectroscopy of this important class of compounds.
General Structure and Numbering
The fundamental structure of 5-(arylfuran)-2-carboxylic acids consists of a furan-2-carboxylic acid moiety substituted at the 5-position with an aryl group. The standard numbering convention for the furan and aryl rings is depicted below.
Caption: General structure and numbering of 5-(arylfuran)-2-carboxylic acids.
Experimental Protocols
Synthesis of 5-(Arylfuran)-2-carboxylic Acids
A common and effective method for the synthesis of 5-(arylfuran)-2-carboxylic acids involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the furan and aryl rings, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[1]
Step 1: Suzuki-Miyaura Coupling
Methyl 5-bromofuran-2-carboxylate is coupled with a substituted arylboronic acid in the presence of a palladium catalyst and a base.
-
Reactants:
-
Methyl 5-bromofuran-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromofuran-2-carboxylate, the arylboronic acid, and the palladium catalyst.
-
Add the solvent, followed by an aqueous solution of the base.
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the methyl 5-(arylfuran)-2-carboxylate.
-
Step 2: Ester Hydrolysis
The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base.
-
Reactants:
-
Methyl 5-(arylfuran)-2-carboxylate (1.0 eq)
-
Base (e.g., NaOH, KOH, LiOH, 2.0-5.0 eq)
-
Solvent (e.g., methanol/water, ethanol/water, THF/water)
-
-
Procedure:
-
Dissolve the methyl 5-(arylfuran)-2-carboxylate in a suitable solvent mixture.
-
Add an aqueous solution of the base.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Caption: Workflow for the synthesis of 5-(arylfuran)-2-carboxylic acids.
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 5-(arylfuran)-2-carboxylic acid for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆). The choice of solvent will depend on the solubility of the compound. For carboxylic acids, DMSO-d₆ is often a good choice as it can dissolve the polar acid and the acidic proton is readily observed.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
-
-
NMR Instrument Parameters:
-
Spectrometer: A 300-600 MHz NMR spectrometer is typically sufficient for routine characterization.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16 scans.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-15 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024-4096 scans, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Data Presentation
The following tables summarize the ¹H and ¹³C NMR data for a representative 5-(arylfuran)-2-carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid, and its methyl ester precursor.
Table 1: ¹H NMR Data of 5-(4-Nitrophenyl)furan-2-carboxylic Acid and its Methyl Ester
| Compound | Solvent | H3 (δ, ppm, J, Hz) | H4 (δ, ppm, J, Hz) | Aryl Protons (δ, ppm, J, Hz) | Other (δ, ppm) |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | DMSO-d₆ | 7.44 (d, 3.7) | 7.37 (d, 3.7) | 8.31 (d, 9.0, 2H, H2'/H6'), 8.04 (d, 9.0, 2H, H3'/H5')[1] | 13.35 (br s, 1H, COOH)[1] |
| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | CDCl₃ | 7.28 (d, 3.7) | 6.95 (d, 3.7) | 8.28 (d, 8.5, 2H, H2'/H6'), 7.93 (d, 8.5, 2H, H3'/H5')[1] | 3.94 (s, 3H, OCH₃)[1] |
Table 2: ¹³C NMR Data of 5-(4-Nitrophenyl)furan-2-carboxylic Acid and its Methyl Ester
| Compound | Solvent | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Aryl Carbons (δ, ppm) | Other (δ, ppm) |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | CDCl₃ | 146.21[1] | 120.29[1] | 112.08[1] | 154.21[1] | 147.34 (C4'), 135.26 (C1'), 125.67 (C3'/C5'), 124.93 (C2'/C6')[1] | 159.52 (COOH)[1] |
| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | CDCl₃ | 145.44[1] | 120.12[1] | 110.36[1] | 154.94[1] | 147.70 (C4'), 135.23 (C1'), 125.46 (C3'/C5'), 124.57 (C2'/C6')[1] | 159.06 (COO), 52.42 (OCH₃)[1] |
Interpretation of NMR Spectra
-
¹H NMR:
-
The furan protons H3 and H4 typically appear as doublets in the aromatic region (around 6.5-7.5 ppm) with a small coupling constant (J ≈ 3-4 Hz).
-
The protons of the aryl ring will exhibit characteristic splitting patterns depending on the substitution. For a para-substituted ring, two doublets are expected.
-
The carboxylic acid proton is a broad singlet that appears far downfield (typically >10 ppm) and its chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR:
-
The carboxyl carbon (C=O) resonates in the downfield region of the spectrum (around 160-170 ppm).
-
The furan carbons C2 and C5 are typically found further downfield than C3 and C4 due to the influence of the oxygen atom and the substituents.
-
The chemical shifts of the aryl carbons will be influenced by the nature of the substituent 'R'.
-
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of 5-(arylfuran)-2-carboxylic acids. The provided experimental protocols and tabulated data for a representative compound serve as a valuable resource for researchers in the synthesis and characterization of this important class of molecules. Further investigation into a wider array of aryl substituents will undoubtedly contribute to a more comprehensive understanding of the structure-activity relationships of these potential therapeutic agents.
References
The Rising Potential of Fluorinated Furans: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry.[1] The furan ring, a versatile and common motif in bioactive natural products and synthetic drugs, presents a valuable scaffold for modification.[2] The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3][4] This technical guide provides a comprehensive overview of the burgeoning field of fluorinated furans, detailing their diverse biological activities, the experimental methodologies used to elucidate these properties, and the signaling pathways they modulate. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties and Rationale for Fluorination
The introduction of fluorine into the furan ring system imparts unique characteristics that can enhance its drug-like properties. Fluorine's high electronegativity and small atomic size allow it to modulate the electronic properties and conformation of a molecule without significant steric hindrance.[2] This "magic atom" effect can lead to substantial improvements in a compound's therapeutic profile.[2] Generally, fluorination increases lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, placing fluorine at positions susceptible to metabolic oxidation can block these sites, thereby increasing the metabolic stability and half-life of the compound.[1]
Biological Activities of Fluorinated Furans
Fluorinated furan derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic applications.[2]
Anticancer Activity
A significant body of research highlights the potential of fluorinated furans and their benzo-fused analogs as anticancer agents.[2][5]
Mechanism of Action:
-
Enzyme Inhibition: Certain fluorinated furan derivatives exhibit potent inhibitory activity against key enzymes implicated in cancer progression. For example, some compounds have shown significant inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[2][6]
-
Induction of Apoptosis: Studies have shown that some fluorinated furan-based compounds can induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]
-
Cell Cycle Arrest: Flow cytometry analysis has revealed that certain fluorinated furan derivatives can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[7][8]
-
Modulation of Signaling Pathways: Fluorinated furans have been shown to interfere with crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[9]
Quantitative Data on Anticancer Activity:
| Compound Class | Target/Cell Line | Activity Metric | Value | Reference(s) |
| Fluorinated Benzofuran Derivatives | HCT116 (colorectal adenocarcinoma) | Proliferation Inhibition | ~70% | [10] |
| Fluorinated Purine Nucleosides | HT116 (colon cancer) | Growth Inhibition | Sub- to low-micromolar | [5] |
| Fluorinated Purine Nucleosides | 143B (osteosarcoma) | Growth Inhibition | Sub- to low-micromolar | [5] |
| m-trifluoromethyl derivative 9h | CDK2 Inhibition | IC50 | 40.91 nM | [2] |
| Compound 9e | CDK2 Inhibition | IC50 | < 100 nM | [2] |
| Compound 11d | CDK2 Inhibition | IC50 | 41.70 nM | [2] |
| Furan-based Pyridine Carbohydrazide | MCF-7 (breast cancer) | IC50 | 4.06 µM | [7] |
| Furan-based N-phenyl triazinone | MCF-7 (breast cancer) | IC50 | 2.96 µM | [7] |
| Furan derivative | NCI-H460 | IC50 | 2.9 nM | [7] |
| Furan derivative 24 | HeLa (cervical cancer) | IC50 | Micromolar range | [9] |
| Furan derivative 24 | SW620 (colorectal cancer) | IC50 | Moderate to potent | [9] |
| Furo[2,3-d]pyrimidine 7b | A549 (lung cancer) | IC50 | 6.66 µM | [6] |
| Furo[2,3-d]pyrimidine 7b | HT-29 (colorectal cancer) | IC50 | 8.51 µM | [6] |
| Furo[2,3-d]pyrimidine 4c | VEGFR-2 Inhibition | IC50 | 57.1 nM | [6] |
| Furo[2,3-d]pyrimidine 7b | VEGFR-2 Inhibition | IC50 | 42.5 nM | [6] |
| Furo[2,3-d]pyrimidine 7c | VEGFR-2 Inhibition | IC50 | 52.5 nM | [6] |
Antimicrobial Activity
Fluorinated furans have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][11]
Mechanism of Action:
The antimicrobial activity of these compounds often involves the selective inhibition of microbial growth and the modification of essential microbial enzymes.[12] The furan ring acts as a scaffold that can be functionalized to enhance interactions with microbial targets.[13]
Quantitative Data on Antimicrobial Activity:
| Compound Class | Organism | Activity Metric | Value | Reference(s) |
| 5-nitrofuran-2-yl derivative 29 | S. epidermidis ATCC 12228 | MIC | 3.91 µg/mL | [2] |
| 5-nitrofuran-2-yl derivative 29 | S. aureus ATCC 43300 | MIC | 15.62 µg/mL | [2] |
| Fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazole 8c | Various bacteria and fungi | - | Excellent activity | [11] |
| Furan-thiazole hydrazone 4g | S. aureus | Inhibition Zone | 19 mm | [14] |
| Furan-thiazole hydrazone 4g | E. coli | Inhibition Zone | 17 mm | [14] |
| Furan-thiazole hydrazone 4a, 4b, 4c | Mycobacterium tuberculosis H37Rv | MIC | 3.12 µg/mL | [14] |
Anti-inflammatory Activity
Several fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects.[10]
Mechanism of Action:
These compounds can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS).[10] This leads to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[10]
Quantitative Data on Anti-inflammatory Activity:
| Compound Class | Mediator/Enzyme | Activity Metric | Value Range | Reference(s) |
| Fluorinated Benzofuran Derivatives | Interleukin-6 (IL-6) | IC50 | 1.2–9.04 µM | [10] |
| Fluorinated Benzofuran Derivatives | Chemokine (C-C) Ligand 2 (CCL2) | IC50 | 1.5–19.3 µM | [10] |
| Fluorinated Benzofuran Derivatives | Nitric Oxide (NO) | IC50 | 2.4–5.2 µM | [10] |
| Fluorinated Benzofuran Derivatives | Prostaglandin E2 (PGE2) | IC50 | 1.1–20.5 µM | [10] |
Antiviral Activity
Fluorinated furan derivatives have shown notable potential as antiviral agents, particularly against HIV and Hepatitis C virus (HCV).[3][4]
Mechanism of Action:
The antiviral activity of these compounds is often attributed to their ability to inhibit key viral enzymes. For instance, some fluorinated furano-nucleoside hybrids are potent inhibitors of the RNA polymerase encoded by HCV.[3]
Quantitative Data on Antiviral Activity:
| Compound Class | Virus | Activity Metric | Value | Reference(s) |
| Triazole-based fluoro-arabinofuranoside 1a | HIV-1 | EC50 | 0.09 µM | [3][4] |
| Triazole-based fluoro-arabinofuranoside 1b | HIV-1 | EC50 | 0.083 µM | [3][4] |
| Triazole-based fluoro-arabinofuranoside 1e | HIV-1 | EC50 | 0.08 µM | [3][4] |
| Fluorinated furano-nucleoside hybrid 4b | HCV | EC50 | 24 nM | [3] |
| Fluorinated furano-nucleoside hybrid 5 | HCV | EC50 | 66 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated furans' biological activities.
Synthesis of Fluorinated Furan Derivatives
The synthesis of fluorinated furans can be achieved through various strategies, broadly categorized into direct functionalization of a pre-existing furan ring or the construction of the furan ring from fluorinated precursors.[15]
General Method 1: Direct Fluorination/Fluoroalkylation
This approach involves the direct substitution of a hydrogen or another functional group on the furan ring with a fluorine-containing moiety.[15] Electrophilic or radical substitution reactions are commonly employed due to the electron-rich nature of the furan ring.[16]
-
Materials: 2-substituted furan, fluorinating agent (e.g., Selectfluor®), or a source of fluoroalkyl radicals (e.g., trifluoromethyl-substituted reagents), solvent (e.g., acetonitrile), catalyst (if required).
-
Procedure:
-
Dissolve the 2-substituted furan in an appropriate solvent.
-
Add the fluorinating or fluoroalkylating agent to the solution. The reaction may require a catalyst and specific temperature conditions (e.g., heating or cooling).
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.
-
General Method 2: Cyclization of Fluorinated Acyclic Precursors
This strategy involves the construction of the furan ring from acyclic starting materials that already contain the desired fluorine atoms or fluorinated groups.[15]
-
Materials: Fluorinated building blocks (e.g., methyl perfluoroalk-2-ynoates, perfluoroketene dithioacetals), other reactants (e.g., isocyanides, aromatic aldehydes, β-keto compounds), catalyst (e.g., copper or palladium-based), base, solvent.
-
Procedure:
-
Combine the fluorinated precursor and other reactants in a suitable solvent.
-
Add the catalyst and/or base as required by the specific reaction (e.g., Paal-Knorr synthesis, tandem Wittig/conjugate reduction).
-
Stir the reaction mixture under appropriate temperature conditions for a specified time.
-
Monitor the reaction progress.
-
After completion, perform a standard workup procedure involving quenching, extraction, and drying.
-
Purify the final fluorinated furan derivative by column chromatography or recrystallization.
-
In Vitro Anticancer Assays
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[1][17]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.[1][17]
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated furan compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with a test compound.[10][18]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[10][18]
-
Procedure:
-
Cell Treatment: Treat cells with the fluorinated furan compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Enzyme Inhibition Assays
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[4]
-
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase.[4]
-
Procedure:
-
Prepare serial dilutions of the fluorinated furan compound.
-
In a microplate, combine the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add a detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.[5]
-
Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate. Inhibition of COX-2 results in a reduced colorimetric signal.[13]
-
Procedure:
-
In a microplate, add reaction buffer, heme cofactor, and purified COX-2 enzyme.
-
Add the fluorinated furan compound at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Monitor the appearance of the oxidized product by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
-
In Vivo Anti-inflammatory Assay
Zymosan-Induced Air Pouch Model
This in vivo model is used to assess the anti-inflammatory properties of compounds.[1]
-
Procedure:
-
Pouch Formation: Inject sterile air subcutaneously into the dorsal region of mice to form an air pouch. Re-inflate the pouch after a few days.
-
Induction of Inflammation: Inject a zymosan solution into the air pouch to induce an inflammatory response. Co-inject the fluorinated furan compound or a vehicle control.
-
Exudate Collection: After a specific time (e.g., 24 hours), collect the inflammatory exudate from the pouch.
-
Analysis:
-
Measure the volume of the exudate.
-
Count the number of infiltrating inflammatory cells (e.g., neutrophils, macrophages).
-
Measure the levels of inflammatory mediators (e.g., cytokines, prostaglandins) in the exudate using methods like ELISA.
-
-
Antiviral Assays
Anti-HIV Replication Assay
This cell-based assay measures the ability of a compound to inhibit HIV replication.[19]
-
Principle: A reporter cell line (e.g., TZM-bl) that expresses HIV receptors and contains an HIV-inducible reporter gene (e.g., luciferase) is used. Inhibition of viral replication results in a reduced reporter signal.[20]
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with serial dilutions of the fluorinated furan compound.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for a period that allows for viral replication (e.g., 48 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Calculate the percentage of inhibition and determine the EC50 value.
-
HCV Replicon Assay
This assay utilizes a cell line containing a subgenomic HCV RNA that can replicate autonomously.[8][21]
-
Principle: The replicon often contains a reporter gene (e.g., luciferase) whose expression is dependent on viral RNA replication. A decrease in the reporter signal indicates inhibition of HCV replication.[8][21]
-
Procedure:
-
Plate the HCV replicon-containing cells in a 96-well plate.
-
Treat the cells with various concentrations of the fluorinated furan compound.
-
Incubate for a specified duration (e.g., 72 hours).
-
Measure the reporter gene activity.
-
Determine the EC50 value of the compound.
-
Signaling Pathways and Visualizations
Fluorinated furans exert their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for rational drug design.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of this pathway is a major strategy in cancer therapy.
Caption: VEGFR-2 signaling pathway and the inhibitory action of fluorinated furans.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation, and its aberrant activation is common in many cancers.[3]
Caption: PI3K/Akt signaling pathway and potential inhibition by fluorinated furans.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is frequently observed in various cancers.[9]
Caption: Wnt/β-catenin signaling pathway and potential modulation points for fluorinated furans.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism by which cells undergo programmed cell death in response to internal stimuli.
Caption: Intrinsic apoptosis pathway and its modulation by fluorinated furans.
Conclusion and Future Directions
The exploration of fluorinated furans has unveiled a class of compounds with significant and diverse biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents is well-supported by a growing body of evidence. The strategic incorporation of fluorine not only enhances the pharmacological properties of the furan scaffold but also provides opportunities for fine-tuning their activity and selectivity.
The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide are intended to empower researchers to further investigate and develop these promising molecules. Future research should focus on expanding the structure-activity relationship studies to design more potent and selective fluorinated furan derivatives. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. Ultimately, the continued exploration of fluorinated furans holds great promise for the discovery of novel and effective therapeutic agents to address a range of unmet medical needs.
References
- 1. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teachmeanatomy.info [teachmeanatomy.info]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Furan synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. extranet.who.int [extranet.who.int]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 20. benchchem.com [benchchem.com]
- 21. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rise of a Versatile Scaffold: A Literature Review of 5-Phenylfuran-2-Carboxylic Acids
For Immediate Release
Shanghai, China – December 29, 2025 – The 5-phenylfuran-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. From combating drug-resistant tuberculosis to reversing multidrug resistance in cancer and showing promise in the management of type 2 diabetes, this versatile molecule is the subject of intensive research. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of 5-phenylfuran-2-carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals.
Core Synthetic Strategies
The synthesis of 5-phenylfuran-2-carboxylic acids and their derivatives predominantly relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone technique. This approach typically involves the reaction of a furan-2-carboxylate ester bearing a leaving group, such as a bromine atom, with a substituted phenylboronic acid in the presence of a palladium catalyst and a base. Subsequent hydrolysis of the resulting ester furnishes the desired 5-phenylfuran-2-carboxylic acid.
A widely adopted synthetic route is the Suzuki coupling between methyl 5-bromofuran-2-carboxylate and a substituted (nitrophenyl)boronic acid, followed by basic hydrolysis of the ester.[1] This method has been successfully employed to generate a variety of derivatives for biological screening.
A Spectrum of Biological Activities
Derivatives of 5-phenylfuran-2-carboxylic acid have been investigated for a wide array of therapeutic applications, with significant findings in the fields of infectious diseases, oncology, and metabolic disorders.
Antitubercular Activity: Targeting Iron Metabolism
A significant body of research has focused on the potential of 5-phenylfuran-2-carboxylic acids as novel antitubercular agents.[1][2] These compounds have been identified as innovative therapeutics that target the iron acquisition machinery of Mycobacterium tuberculosis (Mtb).[1][2] Specifically, they act as inhibitors of the salicylate synthase MbtI, a crucial enzyme in the biosynthesis of mycobactins, which are siderophores essential for Mtb's iron uptake and virulence.[2][3][4][5] The inhibition of MbtI disrupts this vital pathway, effectively starving the bacteria of iron and impeding their growth. This mechanism is particularly attractive as the MbtI enzyme is absent in humans, suggesting a lower potential for off-target effects.[4][5]
Structure-activity relationship (SAR) studies have been instrumental in optimizing the antitubercular potency of this class of compounds. For instance, the replacement of a nitro moiety with other substituents has led to the discovery of new leads with strong activity against MbtI.[2]
Table 1: Antitubercular Activity of 5-Phenylfuran-2-Carboxylic Acid Derivatives
| Compound | Target | Activity | Value | Reference |
| 1h | MbtI | Kᵢ | 8.8 µM | [2] |
| 1h | M. tuberculosis | MIC₉₉ | 250 µM | [2] |
| 1d | MbtI | IC₅₀ | 0.9 µM | [5] |
| 1e | MbtI | IC₅₀ | 11.2 µM | [5] |
| 1e | M. bovis BCG | MIC₉₉ | 32 µM | [5] |
| I | MbtI | IC₅₀ | ~23 µM | [4] |
| 1b | MbtI | IC₅₀ | ~15 µM | [4] |
| 1c | MbtI | IC₅₀ | ~3 µM | [4] |
| 1e (cinnamic moiety) | MbtI | IC₅₀ | ~13 µM | [4] |
| 1e (cinnamic moiety) | M. tuberculosis | MIC₉₉ | ~125 µM | [4] |
Reversal of Multidrug Resistance in Cancer
P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) is a major obstacle in cancer chemotherapy.[6][7] Several 5-phenylfuran-2-carboxylic acid derivatives have been designed and synthesized as potent P-gp inhibitors, demonstrating the ability to reverse MDR in cancer cell lines.[6][7] These compounds effectively block the efflux function of P-gp, leading to an increased intracellular concentration of anticancer drugs.
For example, compound 16 , featuring an isopropoxy group, showed significant potency against P-gp-mediated MDR in MCF-7/ADR cells.[7] It effectively inhibited the P-gp efflux function without affecting its expression.[7] Further optimization led to the discovery of phenylfuran-bisamide derivatives with even more potent MDR reversal activity.
Table 2: P-glycoprotein Inhibitory Activity of 5-Phenylfuran Derivatives
| Compound | Cell Line | Metric | Value | Reversal Fold | Reference |
| 16 (5 µM) | MCF-7/ADR | IC₅₀ (doxorubicin) | 0.73 µM | 69.6 | [7] |
| y12d | MCF-7/ADR | IC₅₀ | 0.0320 µM | 1163.0 | [6] |
Potential in Type 2 Diabetes Mellitus
More recently, phenotypic screening has identified furan-2-carboxylic acid derivatives as promising candidates for the treatment of type 2 diabetes mellitus (T2DM).[8][9] These compounds have been shown to inhibit gluconeogenesis, a key contributor to hyperglycemia in T2DM.
A notable derivative, 10v , demonstrated improved anti-gluconeogenesis potency and pyruvate tolerance compared to the initial lead compound.[8][9] Pharmacokinetic studies revealed that 10v has a relatively short half-life, moderate volume of distribution, and moderate to high oral bioavailability.[8][9] In vivo experiments in animal models showed that treatment with 10v significantly reduced both non-fasting and fasting blood glucose levels, highlighting its potential as a therapeutic agent for T2DM.[8][9]
Experimental Methodologies and Workflows
General Synthesis of 5-Phenylfuran-2-Carboxylic Acids
A representative experimental protocol for the synthesis of 5-phenylfuran-2-carboxylic acids involves a Suzuki-Miyaura cross-coupling followed by hydrolysis.
Protocol for Suzuki-Miyaura Coupling: Methyl 5-bromofuran-2-carboxylate, a substituted phenylboronic acid, and a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride) are dissolved in a solvent such as dry 1,4-dioxane under an inert atmosphere.[1] An aqueous solution of a base, typically 2 M sodium carbonate, is added, and the mixture is stirred overnight at elevated temperatures (e.g., 90°C).[1] After completion, the reaction mixture is cooled, filtered, and the solvent is removed to yield the crude ester intermediate.
Protocol for Hydrolysis: The methyl ester intermediate is dissolved in a mixture of water and methanol, and sodium hydroxide is added.[1] The reaction mixture is heated to reflux for several hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the final 5-phenylfuran-2-carboxylic acid product.[1]
MbtI Inhibition Assay
The inhibitory activity of the compounds against MbtI is typically assessed using a biochemical assay that measures the enzymatic conversion of chorismate to salicylate.
Future Directions
The diverse biological activities of 5-phenylfuran-2-carboxylic acids underscore their potential as a versatile scaffold for drug discovery. Future research will likely focus on further optimization of these compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of new therapeutic applications for this promising class of molecules is also an active area of investigation. The continued development of efficient and scalable synthetic routes will be crucial for advancing these compounds through the drug development pipeline.
References
- 1. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]
- 2. New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) | CoLab [colab.ws]
The Rising Promise of Furan-Based Compounds in the Fight Against Tuberculosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective, creating an urgent need for novel antitubercular agents with new mechanisms of action. Among the diverse heterocyclic scaffolds explored, furan-containing molecules have emerged as a promising class of compounds with potent antitubercular activity. This technical guide provides a comprehensive overview of the current landscape of furan-based antitubercular drug discovery, detailing quantitative activity, experimental methodologies, and a visual exploration of their mechanisms of action.
Quantitative Assessment of Antitubercular Potential
A significant body of research has demonstrated the potent in vitro activity of various furan-based scaffolds against M. tuberculosis H37Rv, the standard laboratory strain. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric for evaluating antitubercular efficacy. Concurrently, assessing cytotoxicity against mammalian cell lines is crucial to determine the therapeutic window and potential for host toxicity. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is used to quantify this effect. The selectivity index (SI), calculated as the ratio of IC50 to MIC, provides a measure of the compound's specificity for the mycobacteria over host cells.
Below are summary tables of quantitative data for representative furan-based compounds, categorized by their core structures.
Table 1: Antitubercular Activity and Cytotoxicity of Furan-1,3,4-Oxadiazole Derivatives
| Compound ID | MIC (µg/mL) vs. Mtb H37Rv | Cytotoxicity (IC50/CC50 in µM) | Cell Line | Selectivity Index (SI) | Reference |
| 2l | 3.13 | Not Reported | - | - | [1] |
Table 2: Antitubercular Activity and Cytotoxicity of Furan-Based Chalcone Derivatives
| Compound ID | MIC (µg/mL) vs. Mtb H37Rv | Cytotoxicity (IC50/CC50 in µM) | Cell Line | Selectivity Index (SI) | Reference |
| DF02 | 1.6 | >100 (HeLa) | HeLa | >62.5 | [2][3] |
| DF05 | 1.6 | Not Reported | - | - | [3] |
| DF07 | 1.6 | Not Reported | - | - | [3] |
| DF10 | 3.25 | >100 (HeLa) | HeLa | >30.8 | [2][3] |
| DM01 | Not Reported | Not Reported | - | - | [4] |
| DM02 | Not Reported | Not Reported | - | - | [4] |
| DM03 | Not Reported | Biocompatible with 3T3 | 3T3 | - | [4] |
| DM04 | Not Reported | Not Reported | - | - | [4] |
| DM05 | Not Reported | Not Reported | - | - | [4] |
| DM07 | Not Reported | Not Reported | - | - | [4] |
Table 3: Antitubercular Activity and Cytotoxicity of Furan-Thiazole Hydrazone Derivatives
| Compound ID | MIC (µg/mL) vs. Mtb H37Rv | Cytotoxicity (IC50/CC50 in µM) | Cell Line | Selectivity Index (SI) | Reference |
| 4a | 3.12 | Not Reported | - | - | [5] |
| 4b | 3.12 | Not Reported | - | - | [5] |
| 4c | 3.12 | Not Reported | - | - | [5] |
Table 4: Antitubercular Activity and Cytotoxicity of 2(5H)-Furanone Derivatives
| Compound ID | MIC (µg/mL) vs. Mtb H37Rv | Cytotoxicity (IC50 in µg/mL) | Cell Line | Selectivity Index (SI) | Reference |
| First-gen lead | 8.07 | 1.82 | CHO | 0.23 | [6] |
| Second-gen lead 1 | 2.62 | 38.24 | CHO | 14.64 | [6] |
| Second-gen lead 2 | 3.07 | 45.58 | CHO | 14.85 | [6] |
Table 5: Antitubercular Activity of 5-Nitrofuran-Based 1,2,3-Triazoles
| Compound ID | MIC (µg/mL) vs. Mtb H37Rv | Cytotoxicity | Cell Line | Selectivity Index (SI) | Reference |
| 8e | 0.25 | Less toxic than Ciprofloxacin | Mammalian cells | - | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate evaluation and comparison of novel antitubercular compounds. This section outlines the methodologies for key in vitro assays.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis. It is a reliable, low-cost, and high-throughput alternative to radiometric methods.
Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent in its oxidized state. In the presence of metabolically active mycobacteria, resazurin is reduced to the pink and fluorescent resorufin. The color change serves as an indicator of bacterial growth.
Protocol:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:50 in 7H9 broth.
-
-
Plate Setup:
-
In a sterile 96-well flat-bottom plate, add 100 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Prepare serial twofold dilutions of the test compounds in the microplate, typically starting from a concentration of 100 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL.
-
Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 30 µL of Alamar Blue solution (a mixture of Alamar Blue reagent and 10% Tween 80) to each well.
-
Re-incubate the plates for 24 hours at 37°C.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture a mammalian cell line (e.g., HeLa, HepG2, or Vero cells) in an appropriate complete culture medium.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan-based compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
InhA Enzyme Inhibition Assay
Several furan-based compounds have been identified as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway.
Principle: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of the substrate, 2-trans-enoyl-ACP.
Protocol:
-
Assay Setup:
-
In a 96-well UV-transparent plate, prepare a reaction mixture containing assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8), NADH (final concentration ~250 µM), and the test compound at various concentrations.[8]
-
Include a control with DMSO instead of the inhibitor.
-
-
Enzyme and Substrate Addition:
-
Add purified recombinant InhA enzyme to each well.
-
Initiate the reaction by adding the substrate, such as 2-trans-dodecenoyl-CoA (DD-CoA), to a final concentration of ~25 µM.[8]
-
-
Kinetic Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
MbtI Enzyme Inhibition Assay
The salicylate synthase (MbtI) is a crucial enzyme in the biosynthesis of mycobactin, the primary siderophore of M. tuberculosis. Furan-based compounds have been shown to inhibit this enzyme.
Principle: The activity of MbtI is determined by measuring the formation of its fluorescent product, salicylic acid, from the non-fluorescent substrate, chorismic acid.
Protocol:
-
Reaction Mixture:
-
In a suitable reaction vessel, combine the assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂), purified MbtI enzyme, and the test compound at various concentrations.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate, chorismic acid.
-
Monitor the increase in fluorescence (excitation at ~305 nm, emission at ~420 nm) over time.[9]
-
-
Data Analysis:
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
The IC50 and Ki values can be determined by fitting the data to appropriate enzyme inhibition models.[9]
-
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets and mechanisms of action of furan-based compounds is paramount for rational drug design and overcoming resistance. Several key pathways have been identified as targets for these compounds.
Inhibition of Mycolic Acid Biosynthesis via InhA
Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing to its virulence. The FAS-II system is responsible for the elongation of fatty acids to form the precursors of mycolic acids. InhA, an enoyl-acyl carrier protein reductase, catalyzes a critical reduction step in this pathway.[10] Furan-based chalcones and furan-1,3,4-oxadiazoles have been shown to inhibit InhA, thereby disrupting mycolic acid synthesis and leading to bacterial cell death.[1][3][4]
Inhibition of Iron Acquisition via MbtI
Mycobacterium tuberculosis requires iron for its survival and pathogenesis within the host. To acquire this essential nutrient, it synthesizes siderophores, with mycobactin being the primary one. The biosynthesis of mycobactin is initiated by the enzyme salicylate synthase (MbtI), which converts chorismate to salicylate.[11] Furan-based compounds, particularly 5-phenylfuran-2-carboxylic acid derivatives, have been identified as potent inhibitors of MbtI, thereby blocking the iron acquisition machinery of the bacterium.[1][12]
References
- 1. New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel furan-based chalcone derivatives as anti-tuberculosis agents: in vitro, cytotoxicity assessment and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Bacterial Activity of Furan Chalcone Derivatives Against Mycobacterium tuberculosis: Design, Synthesis, Anti-Bacterial Screening, Pharmacokinetic Properties, and Toxicity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and In vitro antituberculosis activity of 2(5H)‐Furanone derivatives | Semantic Scholar [semanticscholar.org]
- 7. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
In-Depth Technical Guide to Iron Acquisition Inhibitors in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Iron is an indispensable nutrient for the survival, replication, and pathogenesis of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Within the host, Mtb faces a significant challenge in acquiring this essential metal due to the host's iron-withholding defense mechanisms. To overcome this, Mtb has evolved sophisticated iron acquisition systems, primarily divided into two categories: a siderophore-mediated pathway and a heme-uptake pathway. These pathways are tightly regulated and essential for the bacterium's virulence, making them attractive targets for the development of novel anti-tubercular therapeutics. This guide provides a comprehensive overview of the core iron acquisition mechanisms in Mtb, details on inhibitors targeting these pathways, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Core Iron Acquisition Mechanisms in Mycobacterium tuberculosis
Mtb employs a dual strategy to scavenge iron from its host environment, utilizing both high-affinity iron-chelating molecules called siderophores and the direct uptake of host heme.
Siderophore-Mediated Iron Acquisition
Mtb synthesizes and secretes two types of siderophores: the water-soluble carboxymycobactin and the lipid-soluble, cell-wall associated mycobactin .[1][2] Carboxymycobactin is secreted into the extracellular milieu to capture ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin. The resulting ferric-carboxymycobactin complex is then transported back towards the mycobacterial cell. It is believed that carboxymycobactin transfers its captured iron to the cell-wall associated mycobactin, which then facilitates its transport across the cell envelope.[2]
The biosynthesis of these siderophores is a complex enzymatic process involving a series of enzymes encoded by the mbt gene cluster. Key enzymes in this pathway include MbtA , which activates salicylate, the initial building block, and MbtI , a salicylate synthase.[3]
The export of newly synthesized siderophores is mediated by the MmpL4/MmpS4 and MmpL5/MmpS5 transport systems.[4][5] Following iron scavenging, the ferric-siderophore complexes are imported back into the cytoplasm by the ABC transporter IrtAB .[6][7] Inside the cell, the iron is released from the siderophore, often involving a reduction of Fe³⁺ to Fe²⁺, and the deferrated siderophore is recycled back out of the cell.[8]
Heme Iron Acquisition
In addition to siderophores, Mtb can directly utilize heme, the most abundant source of iron in the human body.[1][9] The proposed mechanism involves the capture of heme by secreted or surface-exposed proteins. The transmembrane proteins MmpL3 and MmpL11 are implicated in the transport of heme across the cell membrane.[9][10][11] Once inside the cytoplasm, the heme molecule is degraded by heme-degrading enzymes, such as MhuD , to release the iron.[9][12]
Regulation of Iron Homeostasis
Iron acquisition in Mtb is tightly regulated by the iron-dependent regulator (IdeR) .[13] Under iron-replete conditions, IdeR binds to Fe²⁺ and acts as a transcriptional repressor, binding to specific DNA sequences known as "iron boxes" in the promoter regions of genes involved in siderophore biosynthesis and uptake, thereby shutting down their expression. Conversely, under iron-limiting conditions, IdeR is inactive, leading to the de-repression of these genes and the activation of iron acquisition machinery.[13]
Inhibitors of Iron Acquisition Pathways
The critical role of iron acquisition in Mtb virulence has led to the exploration of inhibitors targeting various components of these pathways.
Inhibitors of Siderophore Biosynthesis
MbtA catalyzes the first committed step in mycobactin biosynthesis. The most well-characterized inhibitor of MbtA is salicyl-AMS (5′-O-(N-salicylsulfamoyl)adenosine), a synthetic analogue of the reaction intermediate salicyl-AMP.[5][14] It potently inhibits MbtA and has demonstrated efficacy in vitro and in a murine model of tuberculosis.[14][15]
MbtI is another key enzyme in the siderophore biosynthesis pathway. Several classes of MbtI inhibitors have been identified through high-throughput screening and rational design, including benzisothiazolones, diarylsulfones, and benzimidazole-2-thiones.[16] More recently, 5-phenylfuran-2-carboxylic acid derivatives have shown potent inhibition of MbtI.[17]
Inhibitors of Iron Transport
MmpL3, in addition to its role in heme transport, is essential for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, a key component of the mycobacterial cell wall.[18] Several structurally diverse classes of compounds, including adamantyl ureas (e.g., AU1235 ), 1,2-diamines (e.g., SQ109 ), and indolecarboxamides (e.g., NITD-304 ), have been identified as MmpL3 inhibitors.[2][14] These compounds exhibit potent anti-tubercular activity, although some, like SQ109, may also have off-target effects on the proton motive force.[2][14]
Quantitative Data on Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of selected iron acquisition inhibitors against M. tuberculosis.
Table 1: In Vitro Activity of Siderophore Biosynthesis Inhibitors
| Compound Class | Inhibitor | Target | M. tuberculosis Strain | Assay | IC50 (µM) | MIC (µM) | Reference(s) |
| Salicyl-AMP Analog | Salicyl-AMS | MbtA | H37Rv | MABA | - | 1.1 (0.5 µg/mL) | [14][19] |
| Furan-based Carboxylic Acid | Compound 1e | MbtI | M. bovis BCG | Enzymatic | 11.2 | 32 | [17] |
| Furan-based Carboxylic Acid | Compound 1d | MbtI | M. bovis BCG | Enzymatic | 0.9 | 63 | [17] |
| Chromane-based Compound | Compound 1 | MbtI | - | Enzymatic | 55.8 | - | [20] |
| 3-Phenylacrylate-based | Compound 31 | MbtI | - | Enzymatic | 110-186 (Ki) | - | [21] |
Table 2: In Vitro Activity of MmpL3 Inhibitors
| Compound Class | Inhibitor | M. tuberculosis Strain | Assay | MIC (µM) | Reference(s) |
| Adamantyl Urea | AU1235 | H37Rv | MABA | 0.48 | [14] |
| 1,2-Diamine | SQ109 | H37Rv | MABA | 2.36 | [14] |
| Indolecarboxamide | NITD-304 | H37Rv | MABA | 0.02 | [14] |
| Indolecarboxamide | NITD-349 | H37Rv | MABA | 0.05 | [14] |
| 1,5-Diarylpyrrole | BM212 | H37Rv | MABA | 3.76 | [14] |
| Tetrahydropyrazolopyrimidine | THPP1 | H37Rv | MABA | 13.44 | [14] |
Table 3: In Vivo Efficacy of Salicyl-AMS
| Animal Model | M. tuberculosis Strain | Treatment Dose | Duration | Reduction in Lung CFU (log10) | Reference(s) |
| Mouse | H37Rv | 5.6 mg/kg | 2 weeks | 0.87 | [14] |
| Mouse | H37Rv | 16.7 mg/kg | 2 weeks | 1.10 | [14] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mtb.[22][23]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
M. tuberculosis culture (e.g., H37Rv)
-
Test compounds
-
Alamar Blue reagent
-
20% Tween 80
Procedure:
-
Prepare serial dilutions of the test compounds in 7H9 broth in the 96-well plate.
-
Prepare an inoculum of Mtb from a mid-log phase culture, adjusted to a McFarland standard of 1, and then dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted Mtb inoculum to each well containing the test compound. Include drug-free wells as growth controls and wells with media only as sterile controls.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[23]
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal method for detecting siderophore production by microorganisms.[1][2][12]
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
Agar plates or liquid media
Procedure for CAS Agar Plates:
-
Prepare CAS solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Prepare iron solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Prepare HDTMA solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare CAS assay solution: Slowly mix the iron solution with the CAS solution, then slowly add the HDTMA solution while stirring. Autoclave the resulting dark blue solution.
-
Prepare PIPES buffer: Prepare a 30.24% (w/v) solution of PIPES, adjust the pH to 6.8, and autoclave.
-
Prepare CAS agar: Autoclave the desired growth medium (e.g., Middlebrook 7H10 agar without iron). Cool to 50°C.
-
Aseptically mix 100 mL of the CAS assay solution and 30 mL of the PIPES buffer with 870 mL of the molten agar.
-
Pour the plates and allow them to solidify.
-
Inoculate the Mtb strain onto the CAS agar plates and incubate at 37°C.
-
Siderophore production is indicated by a color change of the medium from blue to orange/yellow around the colonies.
Fluorescence-Based Enzymatic Assay for MbtA/MbtI Activity
Fluorescence-based assays offer high sensitivity for measuring enzyme activity and inhibition.[20][23] A general protocol outline is provided below, which can be adapted for specific enzymes like MbtA or MbtI.
Principle: The assay can be designed to monitor the change in fluorescence of a substrate or product, or through a coupled-enzyme reaction that produces a fluorescent signal. For MbtI, which converts chorismate to salicylate, the intrinsic fluorescence of the product, salicylate, can be monitored.
Materials:
-
Purified MbtA or MbtI enzyme
-
Substrate (e.g., chorismate for MbtI, salicylate and ATP for MbtA)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Test inhibitors
-
Fluorometer or microplate reader with fluorescence detection
Procedure (Example for MbtI):
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, and the substrate chorismate.
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the purified MbtI enzyme to the wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time at the excitation and emission wavelengths specific for salicylate (e.g., ~305 nm excitation and ~420 nm emission).
-
The rate of the reaction is determined from the initial linear phase of the fluorescence increase.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations of Key Pathways
Siderophore-Mediated Iron Acquisition Pathway
Caption: Siderophore-mediated iron uptake in M. tuberculosis.
Heme Iron Acquisition Pathway
Caption: Heme iron acquisition pathway in M. tuberculosis.
IdeR Regulation of Iron Homeostasis
Caption: Regulation of iron homeostasis by IdeR.
Conclusion and Future Perspectives
The iron acquisition systems of Mycobacterium tuberculosis are multifaceted, essential for virulence, and represent a promising area for the development of new anti-tubercular drugs. Significant progress has been made in identifying and characterizing inhibitors of siderophore biosynthesis and transport. In particular, inhibitors of MbtA, MbtI, and MmpL3 have shown potent activity. However, challenges remain, including the potential for off-target effects and the need for improved pharmacokinetic properties of lead compounds.
Future research should focus on:
-
Discovering inhibitors for other key targets in both the siderophore and heme uptake pathways, such as the IrtAB transporter and MhuD.
-
Optimizing existing inhibitor scaffolds to improve their potency, selectivity, and drug-like properties.
-
Investigating combination therapies where iron acquisition inhibitors are used in conjunction with existing anti-tubercular drugs to enhance efficacy and combat drug resistance.
-
Further elucidating the intricate regulatory networks governing iron homeostasis to identify novel points of intervention.
A deeper understanding of these critical pathways and the development of novel inhibitors hold the potential to provide much-needed new therapeutic strategies in the global fight against tuberculosis.
References
- 1. Insights on how the Mycobacterium tuberculosis heme uptake pathway can be used as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis [openmicrobiologyjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MmpL Proteins in Physiology and Pathogenesis of M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sensitive and versatile fluorescent enzymatic assay of nucleases and DNA methyltransferase based on a supercharged fluorescent protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preliminary Screening of 5-(2-Fluorophenyl)furan-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive preliminary screening protocol for the novel chemical entity, 5-(2-Fluorophenyl)furan-2-carboxylic acid. Furan-2-carboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a proposed workflow for the initial biological evaluation of the title compound, encompassing cytotoxicity assessment, and screening for anti-inflammatory and antimicrobial activities. Detailed experimental protocols for key in vitro assays are provided, along with a framework for data presentation and interpretation. Furthermore, this guide illustrates a potential mechanism of action through the NF-κB signaling pathway, a common target for anti-inflammatory agents. The methodologies and workflows presented herein are intended to serve as a foundational template for the preliminary investigation of this and structurally related compounds in a drug discovery context.
Introduction
The furan scaffold is a privileged heterocycle in drug discovery, present in numerous compounds with a wide array of biological functions. The substitution pattern on the furan ring plays a crucial role in determining the pharmacological profile of these molecules. The title compound, this compound, combines the furan-2-carboxylic acid moiety with a 2-fluorophenyl substituent, suggesting its potential as a bioactive agent. The electron-withdrawing nature of the fluorine atom and the phenyl ring may influence the compound's physicochemical properties and its interactions with biological targets.
A systematic preliminary screening is essential to elucidate the biological potential of a novel compound. This process typically involves a tiered approach, beginning with an assessment of cytotoxicity to establish a therapeutic window, followed by a panel of assays to identify potential pharmacological activities. Based on the known activities of structurally similar furan derivatives, this guide proposes a preliminary screening cascade focused on identifying potential anti-inflammatory and antimicrobial effects.
Proposed Experimental Screening Workflow
A logical and efficient workflow is critical for the preliminary screening of a novel compound. The proposed workflow for this compound is designed to first establish its safety profile through cytotoxicity testing, followed by primary screening for anti-inflammatory and antimicrobial activities.
Methodological & Application
Suzuki coupling for 5-arylfuran-2-carboxylate synthesis.
Application Notes and Protocols: Suzuki Coupling for 5-Arylfuran-2-carboxylate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-arylfuran-2-carboxylate moiety is a significant structural motif in medicinal chemistry and materials science, offering a scaffold for the development of novel therapeutic agents and functional organic materials. The Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of these compounds, enabling the efficient formation of a carbon-carbon bond between a 5-halofuran-2-carboxylate and an arylboronic acid. This palladium-catalyzed reaction is distinguished by its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials, making it a highly valuable tool in organic synthesis. These application notes provide a comprehensive overview, detailed experimental protocols, and relevant data to facilitate the synthesis of 5-arylfuran-2-carboxylates in a research and development setting.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium complex. The cycle is generally understood to comprise three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 5-halofuran-2-carboxylate, resulting in the formation of a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. The base is essential for the activation of the boronic acid, facilitating this transfer.
-
Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium complex to form the desired 5-arylfuran-2-carboxylate. This step regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow
The general experimental workflow for the synthesis of 5-arylfuran-2-carboxylates via Suzuki coupling is outlined below. This process includes the careful preparation of reagents, the reaction under controlled conditions, and purification of the final product.
Caption: Experimental workflow for Suzuki coupling synthesis.
Data Presentation
The following table summarizes quantitative data for the microwave-assisted Suzuki coupling of ethyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids. While the substrate is a benzofuran, these results provide a strong predictive basis for the synthesis of 5-arylfuran-2-carboxylates due to the similar reactivity of the 5-position.
Table 1: Suzuki Coupling of Ethyl 5-Bromobenzofuran-2-carboxylate with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 23 | 93 |
| 2 | 4-Chlorophenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 23 | 96 |
Reaction Conditions: Ethyl 5-bromobenzofuran-2-carboxylate (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), catalyst, and solvent (3 mL) were heated at 150°C under microwave irradiation (200 W).
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted Suzuki-Miyaura coupling for the synthesis of 5-arylbenzofuran-2-carboxylates, which can be adapted for 5-arylfuran-2-carboxylate synthesis.
Protocol 1: Microwave-Assisted Suzuki Coupling
Materials:
-
Ethyl 5-bromofuran-2-carboxylate (or analogous halide)
-
Arylboronic acid
-
Cesium carbonate (Cs₂CO₃)
-
2-Quinolinealdoxime-Pd(II)-complex (or other suitable Pd catalyst)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Microwave process vial (5 mL)
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave process vial equipped with a magnetic stir bar, add ethyl 5-bromofuran-2-carboxylate (1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and the Pd(II)-catalyst (0.1 mol%).
-
Add 3 mL of anhydrous toluene to the vial.
-
Seal the vial tightly with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150°C for 23-25 minutes with a power of 200 W.
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-arylfuran-2-carboxylate.
Protocol 2: Conventional Heating Suzuki Coupling
Materials:
-
Methyl 5-bromofuran-2-carboxylate (or analogous halide)
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 equiv) in a mixture of DME and water.
-
Add potassium carbonate (3.0 equiv) to the mixture.
-
Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add Pd(dppf)Cl₂ (0.05 equiv) to the reaction mixture and purge with the inert gas for another 5 minutes.
-
Heat the reaction mixture to 80-90°C and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Perform an aqueous workup as described in Protocol 1 (steps 8-10).
-
Purify the product by flash column chromatography.
Application Notes and Protocols: Hydrolysis of Ethyl 5-(2-Fluorophenyl)furan-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the hydrolysis of ethyl 5-(2-fluorophenyl)furan-2-carboxylate to synthesize its corresponding carboxylic acid, 5-(2-fluorophenyl)furan-2-carboxylic acid. This transformation is a critical step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols provided herein are based on established methods for the hydrolysis of similar furan-2-carboxylate esters and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a valuable building block in the development of novel therapeutic agents and functional materials. The furan scaffold is a common motif in many biologically active compounds, and the presence of a fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, furan-2-carboxylic acid derivatives have been investigated for their potential in treating type 2 diabetes mellitus and as antitubercular agents[1][2]. The hydrolysis of the ethyl ester is a fundamental step to enable further functionalization of the carboxylic acid group, such as in amide bond formation or other coupling reactions.
The most common and effective method for the hydrolysis of esters like ethyl 5-(2-fluorophenyl)furan-2-carboxylate is base-catalyzed saponification, typically followed by acidification to yield the free carboxylic acid. While acid-catalyzed hydrolysis is also a possibility, it can be complicated by the potential for furan ring-opening under harsh acidic conditions[3][4]. Therefore, basic conditions are generally preferred to maintain the integrity of the furan ring.
Chemical Reaction
The overall reaction for the hydrolysis of ethyl 5-(2-fluorophenyl)furan-2-carboxylate is depicted below:
References
Application Note: Analysis of Furan Carboxylic Acids by High-Performance Liquid Chromatography
Introduction
Furan carboxylic acids, such as 2-furancarboxylic acid and 3-furancarboxylic acid, are significant organic compounds monitored in various fields, including food science, environmental analysis, and pharmaceutical development.[1] 2-furancarboxylic acid is a metabolite of furfural, a compound that can form in heat-processed foods and beverages.[1] Its quantification is crucial for quality control and safety assessment.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the determination of furan carboxylic acids in diverse matrices.[1] This application note provides a detailed protocol for the analysis of furan carboxylic acids using a reverse-phase HPLC method.
Principle
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate furan carboxylic acids from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The mobile phase generally consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous solution (e.g., water with phosphoric acid, formic acid, or acetic acid).[1][2][3][4][5][6][7] The acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[8] Following separation, the furan carboxylic acids are detected by a UV detector at a wavelength where they exhibit strong absorbance, typically in the range of 250-280 nm.[1][6]
Chromatographic Conditions
A typical HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector is required.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 or C8, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid, 0.1% formic acid, or 0.1% acetic acid) |
| Gradient | Isocratic or gradient elution can be employed depending on the complexity of the sample matrix. A common isocratic mobile phase is 10% acetonitrile in water with 0.02 M ortho-phosphoric acid.[1] |
| Flow Rate | 0.5 - 1.0 mL/min[1][6] |
| Injection Volume | 10 - 20 µL[1] |
| Column Temperature | Ambient or controlled at 25-30 °C[1] |
| Detection | UV at 250 - 280 nm (e.g., 254 nm for 2-furancarboxylic acid)[1] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of furan carboxylic acids.
Table 2: Quantitative Data
| Analyte | Retention Time (min) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| 2-Furancarboxylic Acid | ~7.7[1] | 0.48 - 5.7 mmol/L[1] | 0.11 - 0.76 µg/mL[6] | 0.01 mmol/L[1] | 89.9 - 98.8[1][6] |
| 3-Furancarboxylic Acid | Varies based on exact conditions | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results |
| 5-Hydroxymethyl-2-furancarboxylic acid | Varies based on exact conditions | 5 - 25 µg/mL[6] | 0.11 - 0.76 µg/mL[6] | 0.35 - 2.55 µg/mL[6] | ≥ 89.9[6] |
Experimental Protocols
Reagents and Materials
-
Furan carboxylic acid standards (e.g., 2-furancarboxylic acid, 3-furancarboxylic acid) of high purity (≥98%)
-
HPLC grade acetonitrile or methanol
-
HPLC grade water
-
Phosphoric acid, formic acid, or acetic acid (analytical grade)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the furan carboxylic acid standard and dissolve it in 10 mL of diluent (e.g., acetonitrile or mobile phase) in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation
The sample preparation method should be adapted to the specific matrix.
-
Liquid Samples (e.g., beverages, urine):
-
Solid Samples (e.g., food, tissue):
-
Homogenize the sample.
-
Perform a solvent extraction using a suitable solvent (e.g., water, methanol, or acetonitrile).[6] Sonication or heating can enhance extraction efficiency.[6]
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[1]
-
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of furan carboxylic acids.
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the furan carboxylic acid standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantification: Determine the concentration of the furan carboxylic acid in the samples by interpolating their peak areas on the calibration curve.
-
System Suitability: Inject a mid-range standard multiple times to assess the system's precision (Relative Standard Deviation, RSD). The RSD for peak area and retention time should typically be less than 2%.
Conclusion
The described reverse-phase HPLC method provides a reliable and efficient means for the quantification of furan carboxylic acids in various samples. The method is sensitive, selective, and can be readily implemented in most analytical laboratories. Proper sample preparation is critical to ensure accurate and reproducible results. For mass spectrometry compatibility, volatile acids like formic acid should be used in the mobile phase instead of phosphoric acid.[2][3][4][5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 2-Furancarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 2-Furancarboxylic acid, 1-methylethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 2-Furancarboxylic acid | SIELC Technologies [sielc.com]
- 6. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Furoic acid | SIELC Technologies [sielc.com]
- 8. ualberta.ca [ualberta.ca]
Application Note and Protocol: High-Purity Crystallization of 5-(2-Fluorophenyl)furan-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(2-Fluorophenyl)furan-2-carboxylic acid is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The purity of this compound is critical for downstream applications, directly impacting reaction yields, impurity profiles of final products, and overall process efficiency. Crystallization is a robust and scalable method for the purification of solid organic compounds, capable of yielding high-purity materials by separating the target molecule from process-related impurities and byproducts. This document provides a detailed protocol for the purification of this compound by crystallization, along with expected outcomes and analytical methods for purity assessment.
Core Principles of Crystallization
Crystallization is a purification technique based on the differential solubility of a compound and its impurities in a selected solvent or solvent system. The process typically involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts or having different solubility characteristics, tend to remain in the solution (mother liquor). The purified crystals are then isolated by filtration.
Experimental Protocols
Materials and Equipment:
-
Crude this compound
-
Selection of crystallization solvents (e.g., ethanol, methanol, acetone, acetonitrile, water, or mixtures thereof)[1][2]
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring capability
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Drying oven or vacuum desiccator
-
Analytical instrumentation for purity analysis (e.g., HPLC, melting point apparatus)
Protocol 1: Single Solvent Crystallization
-
Solvent Selection: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Preliminary small-scale solubility tests with various solvents are recommended. For carboxylic acids, polar protic solvents like ethanol or methanol, or mixtures with water, are often suitable.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be further enhanced by subsequently placing the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to a constant weight.
Protocol 2: Multi-Solvent Crystallization (Solvent/Anti-Solvent System)
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature.
-
Precipitation: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) to the stirred solution until turbidity (cloudiness) is observed.
-
Redissolution: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Data Presentation
The effectiveness of the crystallization process should be evaluated by comparing the purity and yield of the material before and after the procedure. The following table presents hypothetical data for a typical crystallization of this compound.
| Parameter | Before Crystallization | After Crystallization |
| Appearance | Off-white to tan powder | White crystalline solid |
| Purity (by HPLC) | 95.2% | >99.5% |
| Key Impurity A | 2.1% | <0.1% |
| Key Impurity B | 1.5% | Not Detected |
| Yield | N/A | 85-95% |
| Melting Point | 145-148 °C | 150-152 °C |
Mandatory Visualization
References
Application Note and Protocol: Fluorometric Inhibition Assay for Mycobacterium tuberculosis MbtI
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, requires iron for its survival and pathogenesis. To acquire this essential nutrient from the host, it utilizes iron-chelating molecules called siderophores, with mycobactin being of principal importance. The biosynthesis of mycobactin is a promising target for the development of new anti-tubercular agents.[1][2][3] MbtI is a salicylate synthase that catalyzes the first committed step in this pathway: the conversion of chorismate to salicylate.[4][5][6][7] Crucially, MbtI has no human orthologues, making it an attractive and specific target for inhibitor development.[1]
This document provides a detailed protocol for a robust and high-throughput compatible fluorometric assay to screen for and characterize inhibitors of MbtI. The assay is based on the intrinsic fluorescence of the enzymatic product, salicylate, which allows for a direct and continuous measurement of enzyme activity.[1][4]
Signaling Pathway: Mycobactin Biosynthesis
The MbtI enzyme initiates the mycobactin biosynthesis pathway, which is essential for iron acquisition and virulence of Mycobacterium tuberculosis.
Caption: Role of MbtI in the Mycobactin Biosynthesis Pathway.
Experimental Protocol
This protocol is optimized for a 384-well plate format, suitable for high-throughput screening (HTS) of compound libraries.
Materials and Reagents
-
MbtI Enzyme: Purified recombinant M. tuberculosis MbtI.
-
Chorismic Acid: Substrate for the MbtI enzyme.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Cofactor Solution: 0.5 mM MgCl₂ in Assay Buffer.
-
Detergent: Igepal CA-630 (0.0025% w/v final concentration) to prevent protein aggregation.
-
Test Compounds: Dissolved in 100% DMSO.
-
Positive Control: Known MbtI inhibitor or 10 mM EDTA (to chelate Mg²⁺).[1]
-
Negative Control: DMSO.
-
Quenching Solution: 0.5 M EDTA, pH 8.0.
-
Plates: Black, non-binding surface 384-well plates.
-
Plate Reader: Fluorometer capable of excitation at ~305 nm and emission at ~420 nm.
Procedure
-
Compound Plating:
-
Dispense test compounds and controls into the wells of a 384-well plate. For a 20 µL final assay volume, this is typically a small volume (e.g., 100 nL) to achieve the desired final concentration, keeping the final DMSO concentration at or below 1%.
-
-
Enzyme Preparation:
-
Prepare an enzyme solution containing MbtI in Assay Buffer with 0.0025% Igepal CA-630. The final concentration of MbtI in the assay is typically in the nanomolar range (e.g., 415 nM).[1]
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the MbtI enzyme solution to each well containing the test compounds.
-
Mix gently and pre-incubate the plate for 10 minutes at room temperature to allow for the binding of inhibitors to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction initiation solution containing chorismate and MgCl₂ in Assay Buffer. The final concentration of chorismate should be near its Kₘ value (e.g., 65 µM), and MgCl₂ at 0.5 mM.[1]
-
Add the initiation solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 24°C) for a defined period, for instance, 3 hours.[1] The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding the Quenching Solution (0.5 M EDTA) to all wells.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in a plate reader with excitation at 305 nm and emission at 420 nm.[1]
-
Experimental Workflow
The following diagram illustrates the key steps in the MbtI enzyme inhibition assay.
Caption: High-Throughput MbtI Inhibition Assay Workflow.
Data Analysis
-
Calculate Percent Inhibition: The percentage of MbtI inhibition for each test compound is calculated using the following formula:
-
Fluorescence_Sample: Fluorescence from wells with the test compound.
-
Fluorescence_NegativeControl: Fluorescence from wells with DMSO (represents 0% inhibition).
-
Fluorescence_Blank: Fluorescence from wells with a strong inhibitor like EDTA (represents 100% inhibition).
-
-
Determine IC₅₀ Values: For compounds that show significant inhibition (e.g., >50%), a dose-response curve is generated by testing a range of concentrations. The IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a suitable sigmoidal dose-response model.
Data Presentation
The results of an MbtI inhibition screen can be summarized in a table for clear comparison.
| Compound ID | % Inhibition @ 10 µM | IC₅₀ (µM) | Notes |
| Control (+) | 98.2 ± 1.5 | 0.9 | Reference Inhibitor |
| Control (-) | 0.5 ± 2.1 | > 100 | DMSO Vehicle |
| Cmpd-001 | 85.4 ± 3.2 | 2.5 | Potent Inhibitor |
| Cmpd-002 | 45.1 ± 5.6 | 15.8 | Moderate Inhibitor |
| Cmpd-003 | 5.3 ± 4.9 | > 100 | Inactive |
| Cmpd-004 | 92.7 ± 2.8 | 1.2 | Potent Inhibitor |
References
- 1. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of MbtI, the salicylate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Mechanism of MbtI, the Salicylate Synthase from Mycobacterium tuberculosis (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Antitubercular Activity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. This necessitates the development of new, effective antitubercular agents. A critical step in the discovery and development of these new drugs is the accurate in vitro assessment of their inhibitory activity against Mtb.[1][2] This document provides detailed protocols for commonly used, reliable, and reproducible methods for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
The primary goal of in vitro susceptibility testing is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.[1] Several phenotypic methods are available, with broth microdilution assays being a reference standard.[1][3] Colorimetric and fluorometric microplate-based assays, such as the Microplate Alamar Blue Assay (MABA) and the Resazurin Microtiter Assay (REMA), are widely used due to their simplicity, low cost, and suitability for high-throughput screening.[4][5][6] For assessing activity against non-replicating, persistent forms of Mtb, specialized assays like the Low-Oxygen Recovery Assay (LORA) are employed.[4][7]
Key Methodologies for In Vitro Susceptibility Testing
This section outlines the principles and provides detailed protocols for three widely used methods for determining the in vitro susceptibility of M. tuberculosis to antitubercular agents.
Resazurin Microtiter Assay (REMA)
The REMA method is a colorimetric assay that utilizes the reduction of the blue, non-fluorescent indicator dye resazurin to the pink, fluorescent resorufin by metabolically active cells.[5][8][9] A color change from blue to pink indicates bacterial growth, allowing for the visual or spectrophotometric determination of the MIC. This method is known for being simple, inexpensive, and rapid, with results typically available within a week.[5][8][10]
Microplate Alamar Blue Assay (MABA)
Similar to REMA, the MABA is a colorimetric assay that employs Alamar Blue, which contains resazurin as its active component.[4][5] This assay allows for the quantitative determination of drug susceptibility against replicating strains of M. tuberculosis.[4][11] The principle and procedure are very similar to REMA, and it is also well-suited for high-throughput screening of potential antitubercular compounds.[6][12]
Low-Oxygen Recovery Assay (LORA)
The LORA is a specialized assay designed to evaluate the activity of compounds against non-replicating, persistent M. tuberculosis, which is crucial for developing drugs that can shorten the lengthy tuberculosis treatment regimen.[4][7] This assay typically uses a recombinant Mtb strain expressing a luciferase reporter gene.[7][13] The bacteria are subjected to hypoxic conditions to induce a state of non-replicating persistence before being exposed to the test compounds. The viability after drug exposure is then determined by measuring luminescence upon recovery in an aerobic environment.[13][14]
Experimental Workflows and Signaling Pathways
The following diagram illustrates the general experimental workflow for microplate-based in vitro antitubercular activity testing assays like REMA and MABA.
Caption: General workflow for microplate-based antitubercular assays.
Experimental Protocols
Protocol 1: Resazurin Microtiter Assay (REMA)
1. Media and Reagent Preparation:
-
Growth Medium: Prepare Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).[8][9]
-
Resazurin Solution: Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile distilled water and filter sterilize. Store at 4°C for up to one week.[5][8]
2. Inoculum Preparation:
-
Culture M. tuberculosis in 7H9 broth until mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Further dilute the inoculum (e.g., 1:10 or 1:20) in the growth medium to achieve the desired final concentration of colony-forming units (CFU) per well.[5]
3. Assay Plate Setup:
-
Use sterile 96-well microtiter plates.
-
Prepare serial twofold dilutions of the test compounds in the growth medium directly in the plate. The final volume in each well containing the compound should be 100 µL.[8]
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Include control wells:
-
Positive Control: Wells with inoculum but no drug.
-
Negative Control: Wells with medium only (no inoculum).
-
4. Incubation:
-
Seal the plates with parafilm or a plate sealer to prevent evaporation.
5. Result Determination:
-
After the incubation period, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[5]
Protocol 2: Microplate Alamar Blue Assay (MABA)
The protocol for MABA is very similar to REMA.
1. Media and Reagent Preparation:
-
Growth Medium: Middlebrook 7H9 broth with supplements as described for REMA.
-
Alamar Blue Solution: Use a commercially available Alamar Blue reagent or a 0.01% resazurin solution.
2. Inoculum Preparation:
-
Prepare the M. tuberculosis inoculum as described for the REMA protocol.
3. Assay Plate Setup:
-
Set up the 96-well plate with serial dilutions of the test compounds and controls as in the REMA protocol.
4. Incubation:
-
Incubate the plates at 37°C for 5 days.[6]
5. Result Determination:
-
Add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.[15]
-
Incubate for an additional 24 hours.
-
The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[12][15]
Protocol 3: Low-Oxygen Recovery Assay (LORA)
1. Bacterial Strain and Culture Conditions:
-
Use a recombinant strain of M. tuberculosis expressing a luciferase gene (e.g., from Vibrio harveyi or firefly).[4][7][13]
-
Adapt the culture to hypoxic conditions to induce a non-replicating state. This can be achieved by extended culture in a sealed container or a fermentor with a limited headspace.[7][13]
2. Assay Plate Setup:
-
Perform serial dilutions of the test compounds in an appropriate medium in a 96-well plate.
-
Add the hypoxia-adapted M. tuberculosis culture to the wells.
-
Incubate the plates under anaerobic conditions for 10 days.[7][13]
3. Recovery and Luminescence Reading:
-
After the anaerobic incubation, allow the cultures to "recover" under aerobic conditions for approximately 28 hours.[7]
-
Measure the luminescence using a luminometer. The light output is proportional to the number of viable bacteria.[13]
4. Data Analysis:
-
The MIC is determined as the lowest drug concentration that causes a significant reduction in the luminescent signal compared to the drug-free control.
Data Presentation
The following tables summarize representative quantitative data for the described assays.
Table 1: Performance Characteristics of REMA and MABA
| Feature | REMA | MABA | Reference |
| Sensitivity (Isoniazid) | 94.4% - 100% | 87.9% (overall agreement) | [10][16] |
| Specificity (Isoniazid) | 78.6% - 100% | - | [10] |
| Sensitivity (Rifampicin) | 88.2% - 93.75% | 93.6% (overall agreement) | [10][16] |
| Specificity (Rifampicin) | 100% | - | [10] |
| Time to Result | 7-8 days | ~8 days | [6][8][9] |
Table 2: Example MICs of First-Line Antitubercular Drugs against M. tuberculosis H37Rv
| Drug | Assay Method | MIC Range (µg/mL) | Reference |
| Isoniazid (INH) | REMA | 0.03 - 1.0 | [8] |
| MABA | 0.031 - 8.0 | [6] | |
| Broth Microdilution | 0.03 - 0.12 | [3] | |
| Rifampicin (RIF) | REMA | 0.06 - 2.0 | [8] |
| MABA | 0.0156 - 4.0 | [6] | |
| Ethambutol (EMB) | MABA | 0.5 - 128 | [6] |
| Streptomycin (SM) | MABA | 0.125 - 32 | [6] |
Note: MIC values can vary depending on the specific strain of M. tuberculosis and the exact experimental conditions.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the in vitro evaluation of antitubercular compounds. The choice of assay depends on the specific research question, with REMA and MABA being excellent choices for high-throughput screening against replicating bacteria, and LORA being essential for assessing activity against non-replicating persistent forms of M. tuberculosis. Adherence to standardized protocols is crucial for obtaining reproducible and comparable results in the quest for novel antitubercular drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. bbrc.in [bbrc.in]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 12. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for the Development of Enzyme Inhibitors with a Furan Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of enzyme inhibitors featuring a furan scaffold. The furan ring, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, thereby enhancing the pharmacological profile of a molecule.[1][2] This document outlines the synthesis of furan-based compounds and the subsequent evaluation of their inhibitory activity against several key enzyme targets implicated in a range of diseases.
I. Overview of Furan-Based Enzyme Inhibitors
The furan scaffold is a versatile building block in the design of enzyme inhibitors. Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4][5] This versatility stems from the furan ring's electronic properties and its capacity to be readily functionalized, allowing for the fine-tuning of inhibitor potency and selectivity.[1]
Key Enzyme Targets:
-
Cyclooxygenase-2 (COX-2): Involved in inflammation and pain. Furan-containing compounds, such as diarylfuranones, have been developed as potent COX-2 inhibitors.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, a critical process in tumor growth and metastasis. Furan- and furopyrimidine-based derivatives have shown significant VEGFR-2 inhibitory activity.[3][6]
-
Tyrosinase: A central enzyme in melanin biosynthesis. Its inhibition is a key strategy for the treatment of hyperpigmentation disorders. Furan-chalcone derivatives have emerged as potent tyrosinase inhibitors.[4]
-
Monoamine Oxidase B (MAO-B): An important target in the treatment of neurodegenerative diseases like Parkinson's disease. Furan-based chalcones have been identified as potent and selective MAO-B inhibitors.[5]
II. Quantitative Data Summary
The following table summarizes the inhibitory activity of representative furan-based enzyme inhibitors.
| Compound ID/Class | Target Enzyme | IC50/Ki Value | Reference Compound | Reference IC50/Ki |
| Diaryl-furanone 1 | COX-2 | IC50 = 0.5 µM | Rofecoxib | IC50 > 200 µM |
| Furan derivative 7b | VEGFR-2 | IC50 = 42.5 nM | Sorafenib | IC50 = 41.1 nM |
| Furan derivative 7c | VEGFR-2 | IC50 = 52.5 nM | Sorafenib | IC50 = 41.1 nM |
| Furan-chalcone 8 | Tyrosinase (monophenolase) | IC50 = 0.0433 µM | Kojic Acid | IC50 = 19.97 µM |
| Furan-chalcone 8 | Tyrosinase (diphenolase) | IC50 = 0.28 µM | Kojic Acid | IC50 = 33.47 µM |
| Furan-based chalcone KD1 | MAO-B | IC50 = 0.023 µM | Safinamide | - |
| Furan-based chalcone KD9 | MAO-B | IC50 = 0.015 µM | Safinamide | - |
III. Experimental Protocols
A. General Synthesis of Furan-Based Scaffolds
A common and versatile method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
Protocol: Paal-Knorr Furan Synthesis
-
Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., toluene, acetic acid), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired furan derivative.
B. Synthesis and Evaluation of a Furan-Based VEGFR-2 Inhibitor
This protocol describes the synthesis of a furan-based compound and its subsequent evaluation as a VEGFR-2 inhibitor.
Protocol: Synthesis of Furan Derivative 7b
The synthesis of compound 7b and its analogs is detailed in the referenced literature and typically involves multi-step reactions starting from commercially available materials.[3][6]
Protocol: In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 as substrate
-
Test compound (e.g., Furan derivative 7b) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
-
Assay Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%. b. Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate. c. Prepare a master mix containing kinase buffer, ATP, and the substrate. d. Add 20 µL of the master mix to each well. e. To initiate the reaction, add 25 µL of VEGFR-2 enzyme solution to each well. f. Incubate the plate at 30°C for 60 minutes. g. After incubation, add 50 µL of Kinase-Glo® reagent to each well. h. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. i. Measure the luminescence using a microplate reader.
-
Data Analysis: a. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - [ (Luminescence_sample - Luminescence_blank) / (Luminescence_vehicle - Luminescence_blank) ] * 100 b. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using a suitable software.
C. Synthesis and Evaluation of a Furan-Based Tyrosinase Inhibitor
This protocol outlines the synthesis of a furan-chalcone and its evaluation as a tyrosinase inhibitor.
Protocol: Synthesis of Furan-Chalcone 8
The synthesis of furan-chalcone derivatives is typically achieved through a Claisen-Schmidt condensation between a furan-2-yl ketone and a substituted benzaldehyde.[4]
Protocol: Mushroom Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.
-
Reagents and Materials:
-
Mushroom Tyrosinase
-
L-DOPA
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., Furan-chalcone 8) dissolved in DMSO
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure: a. Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. b. In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution. c. Pre-incubate the plate at 25°C for 10 minutes. d. Initiate the reaction by adding 20 µL of L-DOPA solution to each well. e. Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). b. The percentage of inhibition is calculated as follows: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100 c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
IV. Visualizations
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(2-Fluorophenyl)furan-2-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Fluorophenyl)furan-2-carboxylic acid is a synthetic organic compound belonging to the class of 5-phenyl-furan-2-carboxylic acids. This class of molecules has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The incorporation of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. These application notes provide an overview of the potential uses of this compound in drug discovery, focusing on its prospective roles as an antitubercular agent and a modulator of gluconeogenesis for the treatment of type 2 diabetes. Detailed protocols for relevant assays are also provided.
Potential Therapeutic Applications
Antitubercular Agent Targeting Mycobactin Biosynthesis
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, necessitating the discovery of novel therapeutic agents. One promising strategy is to target pathways essential for the bacterium's survival and virulence. The biosynthesis of mycobactins, the primary siderophores of M. tuberculosis, is crucial for iron acquisition and is a validated drug target.
Mycobactin Biosynthesis Pathway and the Role of MbtI
Caption: Inhibition of MbtI in the Mycobactin Biosynthesis Pathway.
Inhibition of Gluconeogenesis for Type 2 Diabetes
Type 2 diabetes mellitus (T2DM) is characterized by hyperglycemia, often resulting from excessive hepatic glucose production (gluconeogenesis). Therefore, inhibiting gluconeogenesis is a key therapeutic strategy for managing T2DM. Furan-2-carboxylic acid derivatives have recently emerged as potential inhibitors of this pathway.[2][3]
Phenotypic screening of compound libraries has identified furan-2-carboxylic acid derivatives that can inhibit gluconeogenesis in primary hepatocytes and show efficacy in animal models of T2DM.[2] Although specific data for this compound is not available, its structural similarity to active compounds suggests it could be a candidate for evaluation in this therapeutic area.
Simplified Gluconeogenesis Pathway
Caption: Key Regulatory Steps in Hepatic Gluconeogenesis.
Quantitative Data Summary
Specific quantitative biological data for this compound is limited in publicly accessible databases. The following table summarizes data for closely related 5-phenyl-furan-2-carboxylic acid derivatives against MbtI to provide a contextual reference.
| Compound ID | Structure | Target | Assay | IC50 (µM) | Ki (µM) | Reference |
| Derivative 1 | 5-(4-Nitrophenyl)furan-2-carboxylic acid | MbtI | Fluorimetric | - | 21.1 | N/A |
| Derivative 2 | 5-(4-Chlorophenyl)furan-2-carboxylic acid | MbtI | Fluorimetric | 25 | - | N/A |
| Derivative 3 | 5-(4-Bromophenyl)furan-2-carboxylic acid | MbtI | Fluorimetric | 20 | - | N/A |
Note: The above data is for related compounds and should be used for contextual purposes only. Experimental determination of the activity of this compound is required.
Experimental Protocols
Synthesis of this compound
A potential synthetic route for this compound can be adapted from the synthesis of similar 5-phenyl-furan-2-carboxylic acids, typically involving a Suzuki coupling reaction followed by hydrolysis.
General Experimental Workflow for Synthesis and Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 3. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 5-(halophenyl)furan-2-carboxylic acid library
Application Note and Protocol
Topic: Synthesis of a 5-(Halophenyl)furan-2-carboxylic Acid Library
Audience: Researchers, scientists, and drug development professionals.
Introduction
The furan ring is a crucial scaffold in medicinal chemistry, present in numerous pharmacologically active compounds. Furan derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. Specifically, the 5-arylfuran-2-carboxylic acid framework is a versatile building block for developing novel therapeutic agents. Compounds from this class have shown potential as antitubercular agents by targeting iron acquisition in mycobacteria and as promising candidates for the treatment of Type 2 Diabetes Mellitus.
This application note provides detailed protocols for the synthesis of a diverse library of 5-(halophenyl)furan-2-carboxylic acids. The primary synthetic strategies covered are palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Stille) and Meerwein arylation. These methods offer robust and versatile routes to access a wide range of halogenated derivatives, which are essential for structure-activity relationship (SAR) studies in drug discovery.
General Synthetic Workflow
The synthesis of a 5-(halophenyl)furan-2-carboxylic acid library typically starts from a functionalized furan core, which is then coupled with a halogenated phenyl partner. The carboxylic acid moiety can be present on the furan starting material or introduced in a subsequent step. The general workflow is outlined below.
Caption: General synthetic routes to 5-(halophenyl)furan-2-carboxylic acids.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. This method is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
-
Methyl 5-bromofuran-2-carboxylate
-
(Halophenyl)boronic acid (e.g., (4-chlorophenyl)boronic acid, (4-fluorophenyl)boronic acid, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Sodium carbonate (Na₂CO₃), 2 M aqueous solution
-
1,4-Dioxane, dry
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) & Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen (N₂) gas supply
Step A: Suzuki-Miyaura Coupling (Ester Synthesis)
-
To a round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), the desired (halophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Purge the flask with nitrogen gas for 10-15 minutes.
-
Under the nitrogen atmosphere, add dry 1,4-dioxane to dissolve the reagents.
-
Add the 2 M sodium carbonate solution (2.0 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir overnight under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the methyl 5-(halophenyl)furan-2-carboxylate intermediate.
Step B: Saponification (Acid Synthesis)
-
Dissolve the purified ester from Step A (1.0 eq) in a 2:1 mixture of water and methanol.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and partially concentrate in vacuo to remove the methanol.
-
Adjust the pH of the aqueous solution to 3-4 with 1 M HCl, which will cause the carboxylic acid to precipitate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final 5-(halophenyl)furan-2-carboxylic acid.
| Entry | Halophenylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | (4-Nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂ (5%) | 2M Na₂CO₃ | 1,4-Dioxane | 90 | 20 (Ester) | [3] |
| 2 | (4-Nitrophenyl)boronic acid | - | NaOH | H₂O/MeOH | Reflux | 80 (Acid) | [3] |
| 3 | Various aryl/heteroaryl | Pd(PPh₃)₄ (cat.) | K₃PO₄ | - | - | 32-83 |
Protocol 2: Stille Cross-Coupling
The Stille reaction couples an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. Its key advantages include mild, often base-free reaction conditions and exceptional tolerance for a wide range of functional groups. However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks that must be managed with appropriate safety precautions and purification techniques.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
-
5-Bromofuran-2-carboxylic acid (or its ester)
-
(Halophenyl)trimethylstannane or (Halophenyl)tributylstannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (optional, e.g., tri(2-furyl)phosphine, triphenylarsine)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, Dioxane)
-
Lithium chloride (LiCl) (optional additive)
-
Potassium fluoride (KF) solution for workup
-
Nitrogen (N₂) or Argon (Ar) gas supply
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any optional ligand or additive like LiCl.
-
Add the anhydrous, degassed solvent (e.g., THF) and stir for 15 minutes at room temperature until the catalyst dissolves.
-
Add the 5-bromofuran-2-carboxylic acid (or ester) (1.0 eq) followed by the (halophenyl)stannane reagent (1.1-1.2 eq) via syringe.
-
Heat the reaction mixture to the required temperature (typically 60-100 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts as insoluble fluorides, which can then be filtered off. Repeat the wash if necessary.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography. If an ester was used, proceed to the saponification step as described in Protocol 1, Step B.
Note: Specific yield data for the synthesis of 5-(halophenyl)furan-2-carboxylic acids via Stille coupling is less commonly reported in generalized literature compared to Suzuki coupling. Yields are highly substrate-dependent but are generally moderate to good.
| Entry | Furan Substrate | Aryl Stannane | Catalyst | Solvent | Temp (°C) | General Yield Range | Reference |
| 1 | Aryl Halide | Organostannane | Pd(0) or Pd(II) | Toluene/Dioxane | 80-110 | 50-95% |
Protocol 3: Meerwein Arylation
The Meerwein arylation is a radical reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a copper salt. This method provides a direct route to arylate the furan ring without the need for pre-functionalized organometallic reagents like boronic acids or stannanes.
-
Halogen-substituted aniline (e.g., 4-chloroaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Furan-2-carboxylic acid
-
Copper(II) chloride (CuCl₂)
-
Acetone
-
Ice bath
Step A: Preparation of the Aryl Diazonium Salt
-
In a beaker, dissolve the halogen-substituted aniline (1.0 eq) in a mixture of concentrated HCl and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature strictly below 5 °C.
-
Stir the resulting solution for 15-20 minutes at 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper. Use this solution immediately in the next step.
Step B: Arylation Reaction
-
In a separate, larger reaction vessel, dissolve furan-2-carboxylic acid (1.2 eq) and a catalytic amount of copper(II) chloride in acetone.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step A to the furan solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir for several hours or until gas evolution ceases.
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-(halophenyl)furan-2-carboxylic acid.
Note: Yields for Meerwein arylations can be variable and are often moderate. The reaction is highly dependent on the stability of the diazonium salt and the reactivity of the furan substrate.
| Entry | Furan Substrate | Aniline Precursor | Catalyst | General Yield Range | Reference |
| 1 | Furan-2-carboxylic acid | p-Haloaniline | CuCl₂ | Moderate | |
| 2 | Furan-2-carboxylic acid ester | p-Haloaniline | CuCl₂ | Moderate | - |
References
Application Note & Protocol: Assessing the Metabolic Stability of Fluorinated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability.[1][2][3][4] The carbon-fluorine bond is exceptionally strong, and its introduction can block metabolically vulnerable sites, often referred to as "soft spots," from oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1][2] This can lead to an increased in vivo half-life and improved bioavailability.[1][5] This application note provides a detailed protocol for assessing the metabolic stability of fluorinated compounds using an in vitro liver microsome assay, a standard method in drug discovery.[1][6][7][8]
Principle of the Assay
The in vitro metabolic stability assay evaluates a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily Phase I enzymes like cytochrome P450s found in liver microsomes.[5][7][9] The rate of disappearance of the parent compound is monitored over time when incubated with liver microsomes in the presence of necessary cofactors, such as NADPH.[7][10] From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated to predict the compound's metabolic fate in vivo.[1][5]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines the steps for determining the metabolic stability of a test compound using human liver microsomes.
3.1. Materials and Reagents
-
Test Compound and Control Compounds (e.g., Dextromethorphan, Midazolam)[6]
-
Pooled Human Liver Microsomes (e.g., from XenoTech)[6]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1][10]
-
Magnesium Chloride (MgCl2)[10]
-
Internal Standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)[10]
-
Centrifuge
3.2. Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[10] Further dilute to a working concentration (e.g., 125 µM in acetonitrile).[10]
-
Thaw pooled liver microsomes on ice.[1] Prepare a working stock of microsomes in phosphate buffer (e.g., 3 mg/mL).[6]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[1]
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[1][6]
-
Add the test compound to the microsome suspension to a final concentration of 1 µM.[6][11] The final DMSO concentration should be less than 0.5%.[6]
-
Pre-incubate the mixture at 37°C for 5-10 minutes with shaking.[1][10][11]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1][11]
-
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[1]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.[1] The 0-minute time point represents the initial compound concentration.[1]
-
To stop the reaction, add a volume of ice-cold acetonitrile (e.g., 3 volumes) containing an internal standard to each well.[1][11]
-
-
Sample Processing and Analysis:
3.3. Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression analysis.
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (Clint) using the following equation:[1]
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)[1]
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between fluorinated and non-fluorinated analogs or a series of fluorinated compounds.
| Compound ID | Fluorination Site | t½ (min) | Clint (µL/min/mg protein) |
| Compound X | Non-fluorinated | 15 | 46.2 |
| Compound X-F | 4-fluoro | 45 | 15.4 |
| Control 1 | - | 10 | 69.3 |
| Control 2 | - | >60 | <11.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the in vitro microsomal stability assay.
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Signaling Pathways and Fluorine's Influence
The primary metabolic pathway investigated in this assay is the oxidation of the drug molecule by CYP enzymes, a process that often targets electron-rich and sterically accessible positions.
Caption: Fluorine blocks metabolic oxidation at susceptible sites.
Conclusion
The in vitro microsomal stability assay is a robust and essential tool in drug discovery for evaluating the metabolic lability of compounds. For fluorinated molecules, this assay quantitatively demonstrates the strategic advantage of using fluorine to block metabolic soft spots, thereby increasing metabolic stability. The data generated from this protocol can effectively guide the selection and optimization of drug candidates with favorable pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. bioivt.com [bioivt.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fluorinated Compounds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to profoundly modulate the physicochemical and pharmacological properties of a molecule.[1][2][3] Judicious fluorination can lead to significant improvements in metabolic stability, binding affinity, membrane permeability, and bioavailability, ultimately enhancing the therapeutic profile of a drug.[4][5][6]
These application notes provide an overview of the key effects of fluorination and detailed protocols for the synthesis and evaluation of fluorinated compounds.
Application Notes
Modulation of Physicochemical Properties
The introduction of fluorine can systematically alter a molecule's electron distribution, conformation, and lipophilicity.[7][1]
-
Lipophilicity (logP/logD): While fluorine is highly electronegative, the C-F bond is poorly polarizable. Consequently, replacing a hydrogen atom with fluorine generally increases lipophilicity. The effect is additive and dependent on the type of fluorinated group. For instance, a trifluoromethyl (-CF3) group imparts a much greater increase in lipophilicity than a single fluorine atom.[7][8] This modulation is critical for optimizing a drug's ability to cross biological membranes.[9]
-
Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. Placing fluorine near an acidic or basic functional group can significantly alter its pKa.[7][2] For example, fluorination can lower the pKa of nearby amines (making them less basic) or alcohols (making them more acidic).[7][10] This is a crucial tool for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and target engagement.[11][12]
Table 1: Effect of Fluorination on Physicochemical Properties
| Parent Compound | Fluorinated Analog | Change in logP | Parent pKa | Analog pKa | Reference |
| Aniline | 4-Fluoroaniline | +0.29 | 4.60 | 4.65 | [7] |
| Toluene | 4-Fluorotoluene | +0.43 | N/A | N/A | [7] |
| Benzamide | 4-(Trifluoromethyl)benzamide | +1.28 | N/A | N/A | [7] |
| Piperidine | 4-Fluoropiperidine | - | 11.22 | 10.75 | [10] |
| Benzyl alcohol | 4-(Trifluoromethyl)benzyl alcohol | +1.34 | 15.4 | 14.1 | [7] |
Enhancement of Pharmacokinetic Properties (ADME)
A primary rationale for fluorination is to improve a drug's metabolic stability.[1][5]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically labile position (a "metabolic soft spot") with fluorine can block oxidation by cytochrome P450 (CYP) enzymes.[2][13][14] This strategy can dramatically increase a drug's half-life, reduce clearance, and improve its oral bioavailability.[7][3][15] For example, the gem-difluoro group (CF2) is often used as a metabolically stable isostere for a carbonyl or hydroxyl group.[16]
Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs (in vitro)
| Compound | Fluorinated Analog | In vitro Half-life (t½, min) - Parent | In vitro Half-life (t½, min) - Analog | Fold Improvement | Reference |
| Gefitinib | 2-Fluoro-gefitinib | 35 | 95 | 2.7x | [14] |
| Quinoline | 6-Fluoroquinoline | 10 | >120 | >12x | [17] |
| 3-N-ethyl-7-PPyQ | 7-(2-fluorophenyl)-3-ethyl-pyrroloquinolinone | Not specified | Not specified | No improvement noted | [18] |
| Tolbutamide | 24 | >240 | >10x | [13] |
Note: Data is compiled from various sources and experimental conditions may differ.
Improvement of Pharmacodynamic Properties
-
Binding Affinity: Fluorine can enhance a drug's binding affinity to its biological target through several mechanisms. These include favorable electrostatic interactions between the C-F dipole and protein backbones (e.g., backbone carbonyls), formation of non-classical hydrogen bonds, and conformational control, where fluorine substitution biases the molecule into a more favorable binding conformation.[7][19] The replacement of a methyl (CH3) group with a trifluoromethyl (CF3) group can also lead to improved binding through favorable hydrophobic interactions.
Table 3: Impact of Fluorination on Target Binding Affinity
| Inhibitor Class | Parent Compound IC50/Ki | Fluorinated Analog IC50/Ki | Fold Improvement | Target | Reference |
| Thrombin Inhibitors | 1.2 µM (Ki) | 0.2 µM (Ki) | 6x | Thrombin | [20] |
| Menin-MLL Inhibitors | 1.1 µM (IC50) | 0.12 µM (IC50) | 9.2x | Menin | [19] |
| Quinolone Antibacterials | 1.6 µg/mL (MIC) | 0.1 µg/mL (MIC) | 16x | DNA Gyrase | [1] |
| EGFR Inhibitors | 0.8 nM (IC50) | 0.4 nM (IC50) | 2x | EGFR | [14] |
Visualizations
Caption: Strategic workflow for incorporating fluorine in a drug discovery project.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.[13]
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Analog via Late-Stage Nucleophilic Fluorination
This protocol provides a general method for introducing a fluorine atom into an aromatic ring, a common strategy in medicinal chemistry. The example uses a palladium-catalyzed reaction to replace a triflate group with fluorine.[21]
Objective: To synthesize an aryl fluoride from an aryl triflate precursor.
Materials:
-
Aryl triflate precursor
-
Palladium catalyst (e.g., Pd(dba)2)
-
Ligand (e.g., BrettPhos)
-
Fluoride source (e.g., Cesium Fluoride, CsF)
-
Anhydrous toluene (solvent)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl triflate (1.0 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq) to a dry Schlenk flask.
-
Reagent Addition: Add the cesium fluoride (2.0 eq). The CsF should be dried in a vacuum oven prior to use.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a desired concentration (e.g., 0.1 M).
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard method to determine the rate at which a compound is metabolized by liver enzymes, providing key data on its likely in vivo half-life.[13][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated parent compound
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN) containing an internal standard for reaction termination and sample preparation
-
96-well plates, incubator/shaker (37°C), LC-MS/MS system
Procedure:
-
Preparation: Prepare a 1 µM working solution of the test compound, parent compound, and controls in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Add the test compound working solution to the HLM suspension and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Caption: Experimental workflow for an in vitro microsomal stability assay.[17]
Protocol 3: Determination of Binding Affinity by Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to measure molecular binding events. It is well-suited for high-throughput screening and detailed affinity measurements.
Objective: To determine the binding affinity (IC50 or Kd) of a fluorinated compound for a target protein.
Materials:
-
Target protein of interest
-
Fluorescently-labeled ligand (tracer) that binds to the target protein
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Assay buffer (specific to the protein target)
-
Microplate reader with fluorescence polarization optics
-
Black, low-volume 96- or 384-well plates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the target protein, fluorescent tracer, and test compounds in the assay buffer.
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the target protein and the fluorescent tracer to each well. The concentrations should be optimized beforehand to give a stable and robust FP signal.
-
Add the test compounds in a serial dilution format to generate a dose-response curve. Include wells with no inhibitor (maximum polarization) and wells with no protein (minimum polarization) as controls.
-
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes). Protect the plate from light.
-
Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a plate reader.
-
Data Analysis:
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism).
-
Determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent tracer from the target protein.
-
If the assay is configured appropriately, the IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. rroij.com [rroij.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 21. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of furan derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed protocols for key biological assays and synthesis of lead compounds are included to facilitate further research and development in this promising area of medicinal chemistry.
I. Anticancer Activity of Furan Derivatives
Furan-containing molecules have emerged as a significant class of compounds with potent anticancer activities.[1] SAR studies have revealed that the substitution pattern on the furan ring is crucial for their cytotoxic effects. Key positions for modification are the 2- and 5-positions of the furan ring. The introduction of electron-withdrawing groups, such as a nitro group, often enhances anticancer activity.[1]
A. SAR of Furan-Based Tubulin Polymerization Inhibitors
A series of novel furan-based derivatives have been synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activities.[2] The general structure of these compounds features a furan ring linked to other heterocyclic systems.
Table 1: Cytotoxic Activity of Furan-Based Derivatives against MCF-7 Breast Cancer Cells [2]
| Compound | R Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MCF-10A (Normal Cells) | Selectivity Index (SI) |
| 4 | Pyridine carbohydrazide | 4.06 | > 10 | > 2.46 |
| 7 | N-phenyl triazinone | 2.96 | > 10 | > 3.38 |
| STU (Staurosporine) | - | 1.52 | - | - |
SI = IC50 in normal cells / IC50 in cancer cells
The data indicates that compounds 4 and 7 exhibit significant cytotoxic activity against the MCF-7 breast cancer cell line, with compound 7 being the most potent.[2] Importantly, both compounds show high selectivity towards cancer cells over normal breast cells.[2] SAR studies on this series revealed that the nature of the heterocyclic moiety attached to the furan scaffold significantly influences the anticancer potency.
B. Mechanism of Action: Cell Cycle Arrest and Apoptosis
Further mechanistic studies on compounds 4 and 7 demonstrated that they induce cell cycle arrest at the G2/M phase in MCF-7 cells.[2] This is consistent with their activity as tubulin polymerization inhibitors. Flow cytometry analysis showed an accumulation of cells in the G2/M phase and an increase in the pre-G1 apoptotic population upon treatment with these compounds.[2]
C. Inhibition of PI3K/Akt and Wnt/β-catenin Signaling Pathways
Some furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[3][4]
II. Antimicrobial Activity of Furan Derivatives
Furan derivatives are known for their broad-spectrum antimicrobial properties.[5] Nitrofurantoin, a furan derivative, is a commonly used antibiotic for urinary tract infections.[5] The nitrofuran ring is crucial for its antibacterial action.[1]
A. SAR of Furan-1,3,4-Oxadiazole Hybrids as Antitubercular Agents
A series of furan-1,3,4-oxadiazole hybrids were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv.[6]
Table 2: Antitubercular and Antibacterial Activity of Furan-1,3,4-Oxadiazole Hybrids [6]
| Compound | R Group | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 2l | 4-Chlorophenyl | 3.13 | 15 | 15 |
| Isoniazid | - | 0.2 | - | - |
| Ciprofloxacin | - | - | 1.25 | 1.25 |
The results indicate that compound 2l is a promising lead with potent antitubercular activity and moderate antibacterial effects.[6] The SAR studies suggested that the presence of electron-withdrawing groups on the phenyl ring attached to the oxadiazole moiety enhances the antimicrobial activity.[6]
III. Experimental Protocols
A. Synthesis of Furan-Based Anticancer Agents
Protocol for the Synthesis of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (1) and its Derivatives (e.g., Compound 4) [2]
-
Synthesis of Intermediate 1: A mixture of 3,4-dimethoxyhippuric acid and furan-2-carbaldehyde in acetic anhydride containing anhydrous pyridine is heated to synthesize 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (1).
-
Synthesis of Compound 4: Intermediate 1 is reacted with a hydrazine hydrate solution in ethanol under reflux to yield the corresponding acid hydrazide. This intermediate is then treated with isonicotinoyl chloride in a suitable solvent like pyridine to afford the final compound, pyridine carbohydrazide 4.
-
Purification: The synthesized compounds are purified by recrystallization from an appropriate solvent (e.g., ethanol) and characterized by spectroscopic methods (IR, NMR, Mass Spectrometry).
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized furan derivatives on cancer cell lines (e.g., MCF-7) and normal cell lines (e.g., MCF-10a).[2][7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. Tubulin Polymerization Inhibition Assay
This assay is performed to determine if the furan derivatives inhibit the polymerization of tubulin into microtubules.[11][12][13][14][15]
-
Reaction Setup: In a 96-well plate, add purified tubulin (2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing a fluorescent reporter.
-
Compound Addition: Add various concentrations of the furan derivatives to the wells. A known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) should be used as controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition. Calculate the IC50 value for tubulin polymerization inhibition.
D. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of furan derivatives on the cell cycle distribution.[2][6][16][17]
-
Cell Treatment: Treat cells (e.g., MCF-7) with the IC50 concentration of the furan derivative for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. An accumulation of cells in a specific phase indicates cell cycle arrest.
E. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the furan derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. Cell Cycle Protocols [bdbiosciences.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. integra-biosciences.com [integra-biosciences.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Fluorophenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 2-fluorophenylboronic acid is resulting in low or no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling fails, a systematic check of key parameters is essential. Start by assessing the following:
-
Catalyst Activity : Ensure the palladium source and ligand are active. The active catalyst is the Pd(0) species; if using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere : Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to ensure that the solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Reagent Purity and Stability : Verify the purity of both the aryl halide and the 2-fluorophenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Reaction Conditions : The choice of base, solvent, and temperature are interdependent and critical for success. The base must be suitable to facilitate transmetalation without causing degradation of the starting materials.[1][3]
Q2: I am observing a significant amount of fluoro-benzene as a byproduct. What is causing this and how can it be minimized?
A2: The formation of fluorobenzene indicates that protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is occurring.[4] This is a common side reaction for boronic acids, and the electron-withdrawing nature of the fluorine substituent in 2-fluorophenylboronic acid can make it particularly susceptible under certain conditions.[1][4]
To minimize protodeboronation, consider these strategies:
-
Use a Milder Base : Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] Switching from strong bases like NaOH to milder options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often effective.[1][3]
-
Employ Anhydrous Conditions : Since water is the primary proton source for this side reaction, using rigorously dried solvents and reagents can significantly reduce its occurrence.[1][5]
-
Use a Boronic Acid Surrogate : Convert the 2-fluorophenylboronic acid into a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[4][5] These surrogates slowly release the active boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling over decomposition.[4][6]
Q3: Which palladium catalyst and ligand system is most effective for coupling 2-fluorophenylboronic acid?
A3: For challenging substrates like 2-fluorophenylboronic acid, which can be prone to decomposition, the catalyst system should promote a rapid rate of cross-coupling.[7]
-
Ligands : Bulky, electron-rich monodentate biarylphosphine ligands such as XPhos and SPhos are often highly effective.[7][8] These ligands facilitate fast oxidative addition and reductive elimination, accelerating the catalytic cycle to outpace the protodeboronation side reaction.
-
Precatalysts : Modern palladium precatalysts are designed for rapid activation to the catalytically active Pd(0) species, even at room temperature with weak bases.[8] Using such a precatalyst can be crucial for the success of couplings with unstable boronic acids.[7][8]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a critical role in solubilizing reagents, stabilizing the catalyst, and influencing reaction rates.[9]
-
Common Solvents : Aprotic solvents like dioxane, toluene, and tetrahydrofuran (THF) are frequently used.[2][10]
-
Aqueous Mixtures : Often, a mixture of an organic solvent with water is beneficial. Water can increase the solubility of inorganic bases like K₃PO₄ and may facilitate the hydrolysis of boronic esters in situ.[5][10] However, the optimal solvent-to-water ratio must be determined, as excess water can be detrimental by promoting protodeboronation.[10]
-
Anhydrous vs. Biphasic : For substrates highly sensitive to protodeboronation, completely anhydrous conditions may be necessary.[1] In biphasic systems, vigorous stirring is essential to ensure efficient mixing and contact between the reagents in the different phases.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Switch to a more robust, air-stable precatalyst (e.g., an XPhos-based precatalyst).[7][8] |
| 2. Oxygen Contamination | - Ensure all solvents are thoroughly degassed before use.- Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[1] | |
| 3. Suboptimal Base | - Screen different bases. K₃PO₄, Cs₂CO₃, and K₂CO₃ are common choices.[3]- Ensure the base is finely powdered and dry for anhydrous reactions.[1] | |
| 4. Suboptimal Solvent | - Try a different solvent system (e.g., dioxane/water, toluene, THF).[10]- For biphasic systems, ensure vigorous stirring.[1] | |
| Significant Protodeboronation | 1. Base is too strong or concentrated | - Switch to a weaker base (e.g., from K₃PO₄ to K₂CO₃).[1]- Use the minimum effective amount of base. |
| 2. Presence of Water | - Use anhydrous solvents and reagents.[5]- Dry glassware thoroughly before use. | |
| 3. Slow Catalytic Turnover | - Use a more active catalyst system (e.g., a bulky biarylphosphine ligand like XPhos) to accelerate the coupling relative to decomposition.[7][8] | |
| 4. Boronic Acid Instability | - Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[5][6] | |
| Homocoupling of Boronic Acid | 1. Oxygen in the reaction mixture | - Improve degassing procedures for solvents and ensure a robust inert atmosphere.[1] |
| 2. High Temperature | - Lower the reaction temperature. Some modern catalysts are highly active even at room temperature.[8] | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality | - Use reagents from a reliable source and verify purity.- Store boronic acids under inert gas, protected from light and moisture. |
| 2. Inconsistent Water Content | - For anhydrous reactions, ensure solvents are rigorously dried.- For aqueous reactions, precisely control the amount of water added. |
Data Presentation
Table 1: Effect of Solvent and Water Content on Yield
This table summarizes the effect of the solvent system on the yield of a representative Suzuki coupling. The addition of water can be beneficial, but an excessive amount may be detrimental.[10]
| Entry | Solvent | Water Content (%) | Yield (%) |
| 1 | Toluene | 0 | Low |
| 2 | Toluene | 20 | Increased |
| 3 | Dioxane | 0 | Moderate |
| 4 | Dioxane | 10 | Good |
| 5 | Dioxane | 20 | 72[10] |
| 6 | Dioxane | >20 | Decreased[10] |
| Conditions may vary based on specific substrates and catalyst systems. |
Table 2: Comparison of Common Bases for Suzuki-Miyaura Coupling
The choice of base is critical and can significantly impact reaction efficiency.[3]
| Base | Formula | Strength | Common Use Case |
| Potassium Carbonate | K₂CO₃ | Moderate | General purpose, good for many substrates.[3] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Often provides higher yields, especially with challenging substrates.[3] |
| Potassium Phosphate | K₃PO₄ | Strong | Effective for electron-deficient or sterically hindered partners.[3][8] |
| Potassium Fluoride | KF | Weak | Used in specific cases, can minimize side reactions like protodeboronation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with 2-Fluorophenylboronic Acid
This protocol provides a starting point for the optimization of your reaction.
-
Reaction Setup : To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), 2-fluorophenylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[3][8]
-
Catalyst Addition : Add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and ligand (if not using a precatalyst).
-
Inert Atmosphere : Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition : Add the degassed solvent (e.g., a 10:1 mixture of dioxane/water) via syringe.[5][10]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[11] Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up : After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[12]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: Preparation of a More Stable Boronic Acid Adduct
To combat protodeboronation, 2-fluorophenylboronic acid can be converted to a more stable diethanolamine adduct, which can be used directly in the coupling reaction.[1]
-
Dissolution : In a vial with a stir bar, dissolve 2-fluorophenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Addition : While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation : A white precipitate should form. Continue stirring the slurry for 15-20 minutes.
-
Isolation : Isolate the solid product by vacuum filtration, washing with a small amount of cold solvent.
-
Drying : Dry the solid under vacuum. This stable adduct can now be used in your Suzuki coupling protocol, often favoring protic solvents.[1]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Caption: A decision tree to guide the selection of optimal reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 5-Arylfuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in 5-arylfuran synthesis.
General FAQs
Q1: What are the most common reasons for low yields in 5-arylfuran synthesis?
Low yields in furan synthesis can often be attributed to several factors. These include the degradation of starting materials or the furan product under harsh reaction conditions, such as the use of strong acids and high temperatures. The formation of side products is another significant cause. Furan rings are particularly sensitive to strong acids, which can lead to polymerization or ring-opening, especially when water is present. Additionally, challenges in purification can lead to a loss of the desired product.
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
The formation of dark, tarry materials is typically a result of the polymerization of the furan product or the starting materials. Furans, especially those with electron-donating substituents, are prone to polymerization in acidic environments. To mitigate this, consider the following strategies:
-
Use Milder Reaction Conditions: Opt for milder acid catalysts, such as p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid (H₂SO₄), or consider using Lewis acids.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.
-
Ensure Anhydrous Conditions: Make sure that all solvents and reagents are thoroughly dried, as water can promote side reactions, including ring-opening that can lead to polymerizable intermediates.
-
Minimize Reaction Time: Closely monitor the reaction's progress and work it up as soon as the starting material has been consumed to avoid prolonged exposure of the product to harsh conditions.
Q3: How can I effectively purify my 5-arylfuran derivative?
The purification of furan derivatives can be challenging due to their potential for volatility and instability. Common and effective purification techniques include:
-
Distillation: For volatile furans, vacuum distillation is an effective method. However, care must be taken to avoid excessive heat, which can cause decomposition.
-
Column Chromatography: Column chromatography using silica gel is a standard technique. However, the acidic nature of silica can sometimes lead to the degradation of sensitive furan derivatives. To address this, you can use deactivated (neutral) silica or alumina. Alternatively, adding a small amount of a neutralizer like triethylamine to the eluent can help prevent product degradation.
Troubleshooting Specific Synthesis Methods
Below are troubleshooting guides for three common methods used in the synthesis of 5-arylfurans: the Paal-Knorr synthesis, the Feist-Benary synthesis, and the Suzuki coupling reaction.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds using an acid catalyst.
| Problem | Possible Cause | Suggested Solution |
| Low to No Yield | Incomplete reaction due to a weak acid catalyst. | Use a stronger acid catalyst or a dehydrating agent like P₂O₅. |
| Decomposition of starting material or product. | Use a milder catalyst (e.g., p-TsOH, Lewis acids) and lower the reaction temperature. | |
| Steric hindrance in the 1,4-dicarbonyl compound. | Increase reaction time and/or temperature moderately. Consider microwave-assisted synthesis. | |
| Formation of Byproducts | Polymerization of the furan product. | Use milder acidic conditions, lower temperature, and shorter reaction time. Ensure anhydrous conditions. |
| Ring-opening of the furan product. | Avoid protic/aqueous solvents; use an anhydrous, non-protic solvent. | |
| Formation of pyrrole byproduct. | Ensure the reaction is free from ammonia or primary amine contaminants. |
The following table summarizes the impact of different catalysts and heating methods on the yield of 2,5-dimethylfuran from hexane-2,5-dione.
| Catalyst | Heating Method | Reaction Time | Yield (%) |
| p-TsOH | Conventional (Reflux in Toluene) | 4-6 hours | High |
| HCl | Microwave (Ethanol/Water) | 3-5 minutes | High |
| ZnBr₂ | Conventional | Varies | Moderate to High |
| Sc(OTf)₃ | Conventional | Varies | Moderate to High |
Note: This data is representative and compiled from various sources. Yields are highly substrate and condition dependent.
Materials:
-
Hexane-2,5-dione
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (1.0 eq), toluene, and a catalytic amount of p-TsOH·H₂O (e.g., 5 mol%).[1]
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).[1]
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a versatile method for preparing substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2]
| Problem | Possible Cause | Suggested Solution |
| Low to No Yield | Weak base failing to deprotonate the β-dicarbonyl. | Use a stronger base, but be cautious of side reactions. |
| Hydrolysis of ester groups on the substrate. | Use a mild, non-nucleophilic base like pyridine or triethylamine instead of strong bases like NaOH.[3] | |
| Low reactivity of the α-halo ketone. | Use a more reactive α-halo ketone (I > Br > Cl).[2] | |
| Formation of Byproducts | Self-condensation of the β-dicarbonyl compound. | Add the α-halo ketone slowly to the mixture of the β-dicarbonyl and base. |
| O-alkylation instead of C-alkylation. | This is generally not a major issue in this reaction, but solvent choice can sometimes influence the outcome. |
The following table summarizes the yields under different reaction conditions.
| α-Halo Ketone | β-Dicarbonyl Compound | Base | Solvent | Temperature | Yield (%) |
| Chloroacetone | Ethyl acetoacetate | Triethylamine | Ethanol | Reflux | Good |
| Bromoacetone | Ethyl acetoacetate | Pyridine | DMF | 80 °C | High |
| Chloroacetone | Ethyl acetoacetate | Sodium ethoxide | Ethanol | Reflux | Moderate (risk of hydrolysis) |
Note: This data is representative. Yields are highly dependent on the specific substrates and reaction conditions.
Materials:
-
α-Halo ketone (e.g., chloroacetone)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Base (e.g., triethylamine)
-
Solvent (e.g., ethanol)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add the β-dicarbonyl compound (1.0 eq), the base (1.2 eq), and the solvent.[2]
-
Slowly add the α-halo ketone (1.0 eq) to the mixture.[2]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours), monitoring by TLC.[2]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by vacuum distillation or column chromatography.[2]
Caption: Simplified mechanism of the Feist-Benary furan synthesis.
Suzuki Coupling for 5-Arylfuran Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be used to synthesize 5-arylfurans by coupling a halofuran with an arylboronic acid.
| Problem | Possible Cause | Suggested Solution |
| Low to No Yield | Inactive catalyst. | Ensure the palladium source and ligand are active. Use a fresh batch or a more robust pre-catalyst.[2] |
| Oxygen contamination. | Thoroughly degas the solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] | |
| Poor quality of boronic acid. | Use pure boronic acid. Boronic acids can degrade over time.[2] | |
| Inappropriate base. | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure rigorous degassing of the reaction mixture. |
| Catalyst system promotes homocoupling. | Screen different palladium catalysts and ligands. | |
| Protodeboronation (Loss of Boronic Acid) | Unstable boronic acid. | Use the boronic acid as soon as possible after preparation or purchase. Consider using a boronate ester. |
| Reaction conditions too harsh. | Lower the reaction temperature or use a milder base. |
The following table illustrates the effect of different palladium catalysts on the yield of the coupled product.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂ | K₂CO₃ | EtOH/H₂O | 80 | 4 | 55 |
| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 80 | 4 | 61 |
| Pd(II) Complex | K₂CO₃ | EtOH/H₂O | 80 | 4 | 91 |
Source: Adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives.[4]
Materials:
-
Halofuran (e.g., 2-bromofuran)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O)
Procedure:
-
In an oven-dried reaction vessel, combine the halofuran (1.0 eq), arylboronic acid (1.2–1.5 eq), and a finely powdered base (2.0–3.0 eq).[2]
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., 0.5–2 mol%).[2]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Purification of Halogenated Furan Derivatives
Welcome to the technical support center for the purification of halogenated furan derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of halogenated furan derivatives.
Issue 1: Product Degradation or Low Recovery during Silica Gel Chromatography
-
Question: I am observing significant degradation or low recovery of my halogenated furan derivative during silica gel column chromatography. What is the cause and how can I prevent it?
-
Answer: This is a frequent issue, as halogenated furans can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.[1][2][3]
Potential Causes:
-
Acid-Catalyzed Decomposition: The acidic surface of silica gel can protonate the furan ring, leading to ring-opening, polymerization, or loss of the halogen substituent.[1][3]
-
Irreversible Adsorption: Highly polar halogenated furans may bind too strongly to the silica gel, resulting in poor elution and low recovery.[1]
Solutions:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.[1]
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil®.[1][4] Note that this will likely alter the elution profile, requiring re-optimization of the solvent system.
-
Deactivated Silica Gel: You can use commercially available deactivated silica gel or prepare it by adding a small amount of water to the silica gel.
-
Issue 2: Co-elution of Product with Impurities
-
Question: My halogenated furan derivative is co-eluting with impurities during column chromatography, even after trying different solvent systems. What can I do?
-
Answer: Co-elution can occur when the polarity of the desired compound and the impurities are very similar.
Solutions:
-
Optimize Solvent System: Systematically screen a range of solvent systems with varying polarities and compositions. Consider using a three-component solvent system to fine-tune the separation.
-
Alternative Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can offer superior separation for complex mixtures.[2]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.[1][2]
-
Distillation: For volatile liquid products, fractional distillation under vacuum can separate compounds with different boiling points.[1][2]
-
Issue 3: Removal of Residual Palladium Catalyst
-
Question: I am struggling to remove residual palladium catalyst from my halogenated furan derivative synthesized via a cross-coupling reaction. What are the best methods?
-
Answer: Residual palladium is a common issue in cross-coupling reactions and its removal is critical, especially for pharmaceutical applications due to its toxicity.[5][6]
Solutions:
-
Filtration through Celite®: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of heterogeneous palladium.[5][7]
-
Metal Scavengers: A variety of commercially available metal scavengers can be used. These are typically silica-based materials functionalized with groups that have a high affinity for palladium, such as thiols (e.g., SiliaMetS® Thiol).[5] The scavenger is stirred with the reaction mixture and then removed by filtration.
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium.[5][8] The carbon is then removed by filtration through Celite®.
-
Recrystallization: In many cases, residual palladium can be removed during the recrystallization of the final product.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of polymerization during the purification of halogenated furans?
A1: The primary cause of polymerization is exposure to acidic conditions, heat, or light.[1][3] The furan ring, especially when substituted with electron-donating groups, is susceptible to acid-catalyzed polymerization.
Q2: How can I prevent polymerization during workup and purification?
A2:
-
Neutral Workup: Use a mild aqueous base like sodium bicarbonate solution to neutralize any residual acid before extraction.[1]
-
Minimize Heat Exposure: Use a rotary evaporator at low temperatures for solvent removal and consider performing chromatography at room temperature or in a cold room.[1][3]
-
Protect from Light: Use amber glassware or wrap your flasks and columns with aluminum foil to prevent light-induced degradation.[1]
-
Inert Atmosphere: Working under an inert atmosphere of nitrogen or argon can prevent oxidation and subsequent degradation.[1][3]
Q3: What are the recommended analytical techniques to assess the purity of my purified halogenated furan derivative?
A3: The purity of your compound should be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and identify the molecular weight of the compound and any impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.[2]
Q4: Can I use distillation for purifying my halogenated furan derivative?
A4: Distillation, particularly vacuum distillation, is a suitable method for volatile and thermally stable liquid halogenated furan derivatives.[1][2] It is effective when there is a significant difference in boiling points between your product and the impurities.
Data Presentation
Table 1: Comparison of Purification Methods for Halogenated Furan Derivatives
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Versatile, good for complex mixtures.[1][2] | Can cause degradation of sensitive compounds, can be time-consuming.[1][2] | Separating compounds with different polarities. |
| Recrystallization | Can yield very pure material, cost-effective.[1][2] | Only applicable to solids, potential for product loss in the mother liquor. | Purifying thermally stable crystalline solids.[2] |
| Distillation (Vacuum) | Effective for volatile liquids, good for large scale.[1] | Requires thermal stability of the compound, may not separate compounds with close boiling points.[2] | Purifying thermally stable liquids with different boiling points.[1] |
| Metal Scavengers | High selectivity for palladium removal.[5] | Can be expensive, may require optimization of conditions. | Removing trace amounts of palladium catalyst.[5] |
| Activated Carbon | Cost-effective, good for removing colored impurities and some catalysts.[2][5] | Can adsorb the desired product, leading to lower yield.[2] | Removing colored impurities and residual palladium.[5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Neutralized Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., hexane).
-
Neutralization: Add triethylamine (0.5% v/v of the total solvent volume) to the slurry and stir for 15 minutes.
-
Column Packing: Pack a chromatography column with the neutralized silica gel slurry.
-
Sample Loading: Dissolve your crude halogenated furan derivative in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 2: Removal of Palladium Catalyst using a Thiol-Based Silica Scavenger
-
Reaction Completion: Once your cross-coupling reaction is complete, cool the reaction mixture to room temperature.
-
Scavenger Addition: Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol), typically 3-10 equivalents relative to the amount of palladium used.[5]
-
Stirring: Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with the reaction solvent to ensure complete recovery of your product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain your product with a significantly reduced palladium content.
Visualizations
Caption: General experimental workflow for the purification of halogenated furan derivatives.
Caption: Troubleshooting decision tree for purifying halogenated furan derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 5-Phenylfurans
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-phenylfurans.
Troubleshooting Guides
Problem 1: Low or No Yield of 5-Phenylfuran
A diminished or complete absence of the desired 5-phenylfuran product is a frequent issue. The underlying causes can often be traced back to reaction conditions or the stability of the starting materials and products.
Possible Causes and Solutions
| Observation | Probable Cause | Recommended Solution |
| Reaction mixture turns dark/black, forming a tar-like substance. | Polymerization or decomposition of the furan product or starting 1,4-dicarbonyl compound under harsh acidic conditions and/or high temperatures. Furan rings, especially when activated by a phenyl group, are susceptible to acid-catalyzed polymerization.[1][2] | 1. Use Milder Reaction Conditions: - Catalyst: Switch from strong Brønsted acids (e.g., H₂SO₄) to milder protic acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).[1] - Temperature: Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.[2] - Microwave Synthesis: Consider microwave-assisted synthesis to significantly reduce reaction times from hours to minutes, minimizing degradation.[1] |
| Significant amount of unreacted 1,4-dicarbonyl starting material remains. | Incomplete cyclization. This can be due to insufficient acid catalysis, steric hindrance from bulky substituents, or a reaction that has not reached completion. | 1. Optimize Catalyst and Dehydration: - Increase Catalyst Loading: A modest increase in the acid catalyst concentration may be necessary. - Use a Dehydrating Agent: In Paal-Knorr synthesis, the removal of water drives the equilibrium toward the furan product. Using a Dean-Stark apparatus or adding a dehydrating agent like phosphorus pentoxide (P₂O₅) can improve yields.[2] 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. |
| Formation of a significant byproduct is observed. | Competing side reactions. In the Paal-Knorr synthesis of phenylfurans, if a nitrogen source is present (e.g., ammonia from an ammonium salt catalyst), the corresponding pyrrole can form as a byproduct.[3] | 1. Ensure Amine-Free Conditions for Furan Synthesis: Use acid catalysts that do not contain an amine or ammonium counter-ion. 2. Analyze and Identify Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the major byproduct, which can provide insight into the competing reaction pathway. |
Problem 2: Difficulty in Purifying the Crude 5-Phenylfuran Product
Purification of 5-phenylfurans can be challenging due to the presence of polymeric material, unreacted starting materials, and other byproducts with similar polarities.
Purification Strategies
| Issue | Recommended Purification Technique | Detailed Considerations |
| Crude product is a dark, oily, or tarry residue. | Flash Column Chromatography | 1. Pre-treatment: If the residue is highly viscous, it can be pre-adsorbed onto a small amount of silica gel. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a free-flowing powder. This "dry loading" technique often improves separation. 2. Stationary Phase: Standard silica gel is typically used. However, if the 5-phenylfuran is acid-sensitive, deactivated (neutral) silica gel or alumina can be used. This can be prepared by flushing the column with a solvent system containing a small amount of a neutralizer like triethylamine (0.1-1%).[2][4] 3. Mobile Phase (Eluent): A non-polar solvent system is generally effective. Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to separate the less polar furan from more polar impurities.[5] |
| Crude product is a solid mixed with impurities. | Recrystallization | 1. Solvent Selection: The ideal solvent is one in which the 5-phenylfuran is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6][7] Test small batches with various solvents (e.g., ethanol, methanol, hexanes, or mixtures like ethanol/water) to find the optimal system. 2. Procedure: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[6][8] |
| Product is a volatile liquid. | Vacuum Distillation | 1. Thermal Stability: This method is only suitable for 5-phenylfurans that are thermally stable. Overheating can lead to decomposition. 2. Apparatus: Use a well-sealed vacuum distillation setup with a cold trap to ensure efficient condensation of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-phenylfurans?
A1: The most common methods include:
-
Paal-Knorr Furan Synthesis: This is a widely used method involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[9][10][11]
-
Feist-Benary Furan Synthesis: This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[12][13][14]
-
Vilsmeier-Haack Reaction: This reaction can be used to synthesize 5-phenyl-2-furaldehyde from 2-phenylfuran.[15][16]
-
Transition Metal-Catalyzed Syntheses: Modern methods often employ transition metal catalysts, such as palladium, for cross-coupling reactions to form the phenyl-furan bond.[17]
Q2: My Paal-Knorr synthesis of a 5-phenylfuran is giving me a low yield. What are the likely causes?
A2: Low yields in the Paal-Knorr synthesis of 5-phenylfurans can be attributed to several factors:
-
Harsh Reaction Conditions: The use of strong acids (like sulfuric acid) and high temperatures can lead to the degradation of the starting material or the furan product through polymerization or ring-opening reactions.[1][2]
-
Incomplete Reaction: The cyclization may not have gone to completion due to insufficient catalysis, a short reaction time, or low temperature.
-
Presence of Water: If not adequately removed (e.g., with a Dean-Stark trap), water can inhibit the dehydration step.[2]
-
Substituent Effects: Electron-withdrawing groups on the phenyl ring can deactivate it, slowing down the reaction.
Q3: How can I minimize the formation of tar and polymeric byproducts?
A3: To minimize polymerization:
-
Use the mildest possible acid catalyst that is effective for the transformation. Lewis acids are often a good alternative to strong Brønsted acids.[1]
-
Run the reaction at the lowest effective temperature.
-
Monitor the reaction and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.
-
Ensure anhydrous conditions, as water can sometimes promote side reactions.[18]
Q4: What are the key differences in side products between the Paal-Knorr and Feist-Benary syntheses?
A4:
-
Paal-Knorr: The primary side reactions are acid-catalyzed polymerization and ring-opening of the furan product.[2] If an amine is present, pyrrole formation can be a significant byproduct.[3]
-
Feist-Benary: This reaction is base-catalyzed, so acid-catalyzed polymerization is avoided. However, side reactions can include self-condensation of the starting materials, and the reaction can sometimes be "interrupted" at the intermediate hydroxydihydrofuran stage without complete dehydration to the furan.[14]
Data Presentation
Table 1: Comparison of Synthetic Routes for a Representative 5-Phenylfuran Derivative
| Parameter | Route 1: Paal-Knorr Synthesis | Route 2: Feist-Benary Synthesis | Route 3: Transition Metal-Catalyzed |
| Overall Yield | ~60-70% | ~55-65% | ~70-80% |
| Number of Steps | 2 | 2 | 1 |
| Key Reagents | 1-Phenyl-1,4-dione, Acid catalyst (e.g., p-TsOH) | α-Halo ketone, β-Dicarbonyl, Base (e.g., Pyridine) | Aryl halide, Furan boronic acid, Palladium catalyst |
| Reaction Time | 4-6 hours (cyclization) | 6-8 hours | 12-24 hours |
| Scalability | Readily scalable | Scalable, but potential for side reactions | Potentially scalable, catalyst cost may be a factor |
| Substrate Scope | Dependent on 1,4-dione availability | Broad scope for α-halo ketones and β-dicarbonyls | Broad scope for coupling partners |
| Note: Data is based on literature precedents for similar transformations and serves as a general comparison.[17] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Diphenylfuran
Materials:
-
1,4-Diphenyl-1,4-butanedione
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,4-diphenyl-1,4-butanedione (1.0 mmol) in toluene (10 mL), add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 2,5-diphenylfuran.[17]
Protocol 2: Purification of a Phenylfuran by Flash Column Chromatography
Materials:
-
Crude phenylfuran
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (for dry loading)
-
Glass chromatography column and accessories
Procedure:
-
Mobile Phase Preparation: Prepare a low-polarity eluent, for example, a 98:2 mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.
-
Sample Loading (Dry Loading):
-
Dissolve the crude phenylfuran in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[19]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to elute the desired product.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure phenylfuran.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5][20]
Visualizations
Paal-Knorr Synthesis and Side Reactions
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. LabXchange [labxchange.org]
- 7. mt.com [mt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. benchchem.com [benchchem.com]
- 18. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. science.uct.ac.za [science.uct.ac.za]
- 20. Purification [chem.rochester.edu]
Technical Support Center: Improving the Solubility of Furan Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with furan carboxylic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my furan carboxylic acid poorly soluble in water, despite the presence of a hydrophilic carboxylic acid group?
A1: While the carboxylic acid group can form hydrogen bonds with water, the overall solubility is a balance between the polar carboxylic acid and the non-polar furan ring.[1] For larger furan carboxylic acid derivatives or those with additional hydrophobic substituents, the non-polar characteristics can dominate, leading to poor aqueous solubility. The crystalline structure and the energy required to break the crystal lattice also play a crucial role; a highly stable crystal lattice will result in lower solubility.
Q2: I observed that my furan carboxylic acid dissolved in a hot solvent, but it precipitated out of the solution upon cooling. What should I do?
A2: This is a common phenomenon as solubility for most organic compounds, including furan-2-carboxylic acid, is temperature-dependent, increasing with higher temperatures.[2] If the compound crashes out too quickly, it can trap impurities. To achieve a more controlled crystallization and improve purity, you can try reheating the solution and adding a small amount of additional solvent. This will keep the compound soluble for a longer period during the cooling phase, allowing for slower, more selective crystal formation.[3]
Q3: Can I use a co-solvent to improve the solubility of my furan carboxylic acid in an aqueous solution?
A3: Yes, using a co-solvent is a highly effective technique. Co-solvents are water-miscible organic solvents that, when mixed with water, can reduce the overall polarity of the solvent system.[4][5] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic regions of your furan carboxylic acid, enhancing its solubility.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[6]
Q4: How does adjusting the pH of the solution affect the solubility of furan carboxylic acids?
A4: Adjusting the pH is a primary method for enhancing the solubility of acidic compounds.[7][8] Furan carboxylic acids are weak acids. By increasing the pH of an aqueous solution with a base (e.g., NaOH, KOH), the carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻).[2] This ionized salt form is significantly more polar and exhibits much higher aqueous solubility due to favorable ion-dipole interactions with water molecules.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing upon cooling. | The compound is coming out of the solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point. | Reheat the solution and add more of the "soluble" solvent to ensure the compound remains dissolved longer at a lower temperature.[3] If impurities are suspected, consider a purification step like charcoal treatment. |
| Incomplete dissolution in the chosen solvent, even with heating. | The solvent may not be appropriate for your specific furan carboxylic acid, or you have exceeded the saturation limit. | Consult solubility data to select a more suitable solvent. For furan-2-carboxylic acid, solubility in pure solvents generally follows the order: ethanol > acetone > 1-propanol > methyl acetate > ethyl acetate > water.[9] Alternatively, employ a solubility enhancement technique such as pH adjustment or the use of a co-solvent. |
| Precipitation occurs when adding an aqueous solution to an organic solution of the compound. | The addition of the aqueous anti-solvent is causing the compound to crash out of the organic solution. This can sometimes result in an insoluble goo.[10] | If this occurs during a liquid-liquid extraction, continue washing with the aqueous solution to remove the precipitate. Subsequent drying with a large amount of a drying agent (e.g., MgSO₄ or Na₂SO₄) can help absorb the unwanted material.[10] |
| Salt formation attempt does not yield a stable, soluble product. | The pKa difference between the furan carboxylic acid and the base used may not be sufficient for a stable salt formation (a difference of >2 pKa units is recommended).[11] Also, salts of divalent cations (e.g., Ca²⁺, Mg²⁺) are often less soluble than those of monovalent cations (e.g., Na⁺, K⁺).[11] | Select a base with a pKa that is at least 2 units higher than the pKa of your furan carboxylic acid. Opt for monovalent counterions like sodium or potassium for maximizing aqueous solubility.[11] |
Quantitative Solubility Data
Table 1: Solubility of Furan-2-Carboxylic Acid in Various Pure Solvents
This table presents the mole fraction solubility (x₁) of furan-2-carboxylic acid in several pure solvents at different temperatures.
| Temperature (K) | Water | Ethanol | Acetone | Ethyl Acetate |
| 279.35 | 0.0058 | 0.1985 | 0.1873 | 0.0579 |
| 287.95 | 0.0071 | 0.2359 | 0.2241 | 0.0742 |
| 296.55 | 0.0087 | 0.2783 | 0.2662 | 0.0941 |
| 305.15 | 0.0106 | 0.3268 | 0.3148 | 0.1186 |
| 313.75 | 0.0130 | 0.3811 | 0.3701 | 0.1481 |
| 322.35 | 0.0158 | 0.4421 | 0.4331 | 0.1839 |
Data adapted from a 2014 study on the solubility of furan-2-carboxylic acid.[9]
Table 2: Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Pure Solvents at 293 K (20 °C)
This table shows the weight percent (wt %) solubility of FDCA in various solvents.
| Solvent | Solubility (wt %) |
| Dimethyl sulfoxide (DMSO) | 30.7 |
| Tetrahydrofuran (THF) | 1.8 |
| Methanol (MeOH) | 1.2 |
| Ethanol (EtOH) | 0.4 |
| Water | 0.12 |
| Acetonitrile (ACN) | 0.02 |
Data sourced from a 2024 study on FDCA solubility.[12]
Table 3: Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Binary Aqueous/Organic Solvents at 293 K (20 °C)
This table highlights the significant solubility enhancement achieved with co-solvent systems.
| Co-Solvent System (w/w) | Solubility (wt %) | Fold Increase vs. Water |
| 20/80 Water/DMSO | 23.1 | ~190x |
| 20/80 Water/THF | 7.2 | ~60x |
Data sourced from a 2024 study on FDCA solubility.[12]
Experimental Protocols & Visualizations
Protocol 1: Solubility Enhancement by pH Adjustment (Salt Formation)
This protocol details the steps to increase the aqueous solubility of a furan carboxylic acid by converting it to its more soluble salt form.
Materials:
-
Furan carboxylic acid
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh a known amount of the furan carboxylic acid and place it into a beaker with a magnetic stir bar.
-
Add a specific volume of deionized water. The compound will likely not fully dissolve, forming a slurry.
-
Begin stirring the slurry at a constant rate.
-
Slowly add the 0.1 M NaOH solution dropwise to the slurry.
-
Monitor the pH of the solution continuously.
-
Observe the dissolution of the solid. As the pH increases, the acid will be converted to its sodium salt, and the solid will begin to dissolve.
-
Continue adding NaOH until all the solid has dissolved. Record the final pH of the clear solution.
-
This process can be repeated at different final concentrations to generate a pH-solubility profile.
References
- 1. sugar-energy.com [sugar-energy.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How does co-solvency increase solubility | Filo [askfilo.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. bepls.com [bepls.com]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. rjpdft.com [rjpdft.com]
- 12. pubs.acs.org [pubs.acs.org]
dealing with impurities in the synthesis of antitubercular agents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of key antitubercular agents.
Isoniazid (INH)
Troubleshooting Guide & FAQs
Q1: My isoniazid synthesis has a low yield and appears impure. What are the common causes and how can I improve it?
A1: Low yield and impurities in isoniazid synthesis often stem from side reactions and incomplete reactions. Key impurities include isonicotinic acid, isonicotinamide, and hydrazine-related species.[1] To enhance yield and purity, consider the following:
-
Reaction Conditions: Ensure precise control of reaction temperature and time. For the condensation reaction of isonicotinic acid hydrazide, maintaining the temperature between 90-97°C for 1.5-2.5 hours is crucial.[2]
-
Reactant Quality: The purity of starting materials, such as 4-cyanopyridine, is critical. Impurities in the starting material can carry through and generate additional byproducts.[2]
-
Purification: Recrystallization is an effective method for purifying crude isoniazid.[3] Washing the crude product with cold distilled water followed by a suitable organic solvent can remove unreacted starting materials and water-soluble impurities.[4]
Q2: I am observing an unexpected peak in the HPLC analysis of my synthesized isoniazid. What could it be?
A2: An unexpected peak likely corresponds to a process-related impurity or a degradation product. Common impurities in isoniazid synthesis include:
-
Isonicotinic Acid: Arises from the hydrolysis of the hydrazide.
-
Isonicotinamide: An intermediate that may not have fully reacted.
-
Hydrazine: A starting material that can remain if the reaction is incomplete.
-
Hydrazone Condensation Products: Formed from the reaction of isoniazid with aldehydes or ketones.[1]
To identify the impurity, techniques like LC-MS/MS can be employed for structural elucidation.
Q3: How can I effectively purify my crude isoniazid?
A3: Recrystallization is a highly effective and commonly used method for purifying isoniazid. A detailed protocol is provided below. The choice of solvent is critical; ethanol is often a suitable choice. For optimal results, slow cooling of the saturated solution can lead to larger and purer crystals.
Quantitative Data
| Impurity | Typical Specification Limit (%) | Analytical Method |
| Isonicotinic Acid | ≤ 0.1 | HPLC[5] |
| Isonicotinamide | ≤ 0.1 | HPLC[5] |
| Hydrazine | Trace Levels | GC-MS or derivatization followed by HPLC[1] |
| Total Impurities | ≤ 1.0 | HPLC[1] |
Experimental Protocols
Protocol 1: Recrystallization of Isoniazid
-
Dissolution: Dissolve the crude isoniazid in a minimal amount of hot ethanol (near boiling point) with stirring until fully dissolved.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.
Protocol 2: HPLC Analysis of Isoniazid and Impurities
-
Column: C18 (250 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: A mixture of a buffer solution (e.g., 20 mM Sodium Phosphate, pH 6.8) and acetonitrile (e.g., 96:4 v/v).[5]
-
Flow Rate: 0.8 mL/min[5]
-
Detection: UV at 262 nm[6]
-
Injection Volume: 10 µL
-
Temperature: Ambient
Workflow Diagram
Caption: Workflow for the purification and quality control analysis of Isoniazid.
Rifampicin
Troubleshooting Guide & FAQs
Q1: My rifampicin product is showing significant degradation. What are the common degradation products and how can I minimize their formation?
A1: Rifampicin is susceptible to both hydrolytic and oxidative degradation.[7] Common degradation products include rifampicin quinone, 3-formylrifamycin, and desacetylrifampicin.[7] To minimize degradation:
-
pH Control: Rifampicin is unstable in acidic conditions, which can lead to the formation of 3-formylrifamycin SV.[8] Maintaining a neutral or slightly basic pH during processing and storage is crucial.
-
Protection from Light and Air: Rifampicin is sensitive to oxidation, which is often accelerated by light. Store the compound and its solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Elevated temperatures can accelerate degradation. Use moderate temperatures during synthesis and purification steps.
Q2: I have detected 1-methyl-4-nitrosopiperazine (MNP) in my rifampicin sample. What is its origin and how can I control it?
A2: 1-methyl-4-nitrosopiperazine (MNP) is a genotoxic impurity that can form during the synthesis of rifampicin, particularly if there are residual nitrites and secondary amines present.[9] Its presence is a significant concern, and regulatory agencies have set strict limits.[9] Control strategies include:
-
Raw Material Control: Carefully screen starting materials and reagents for the presence of nitrites and secondary amines.
-
Process Optimization: Optimize reaction conditions to avoid the formation of MNP. This may involve adjusting the pH, temperature, and order of reagent addition.
-
Purification: Specific purification steps may be required to remove MNP from the final product.
Q3: What is an effective method for purifying crude rifampicin?
A3: Crystallization is a common and effective method for purifying rifampicin. Solvents such as acetone or butanol can be used. A detailed protocol for crystallization from acetone is provided below.
Quantitative Data
| Impurity | Typical Level in Commercial Products (ppm) | Analytical Method |
| 1-methyl-4-nitrosopiperazine (MNP) | 0.33 - 7.5 | LC-MS/MS[10][11] |
| Rifampicin Quinone | Varies | HPLC[12] |
| 3-Formylrifamycin SV | Varies | HPLC |
| Rifampicin N-oxide | Varies | HPLC[13] |
| Purification Process | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Crystallization from Acetone | ≥ 90 | > 97 | > 70[3][14] |
| Crystallization from Butanol | - | > 99.5 | 89[15] |
Experimental Protocols
Protocol 3: Crystallization of Rifampicin from Acetone
-
Dissolution: Dissolve the crude rifampicin (purity ≥ 90%) in acetone at a concentration of 0.08–0.24 g/mL with stirring.
-
Water Addition: Add a small amount of water (1-6% of the acetone volume).
-
Heating: Heat the solution to 50-57°C until the solid is completely dissolved.
-
Evaporation & Crystallization: Use vacuum evaporation to concentrate the solution. Once crystals begin to form, stop the evaporation and allow the crystals to grow for a period. Continue evaporation until the volume of the distillate is 30-50% of the initial acetone volume.
-
Cooling Crystallization: Cool the mixture to 0-10°C to maximize crystal formation.
-
Isolation and Drying: Filter the crystal slurry, wash the crystals with cold acetone, and dry them under vacuum.
Protocol 4: LC-MS/MS for the Determination of MNP in Rifampicin
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: May require extraction and neutralization due to matrix effects.[10]
Logical Diagram
Caption: A logical diagram illustrating the key stages for controlling impurities in Rifampicin synthesis.
Pyrazinamide
Troubleshooting Guide & FAQs
Q1: What are the common impurities I should be aware of during pyrazinamide synthesis?
A1: While specific quantitative data is less commonly published, potential impurities in pyrazinamide synthesis can arise from starting materials and side reactions. These may include unreacted starting materials like pyrazine-2,3-dicarboxylic acid or its mono-ammonium salt, and byproducts from the reaction with urea.[16] Overheating during the reaction can also lead to decomposition.
Q2: My pyrazinamide product has a low melting point and appears discolored. How can I improve its purity?
A2: A low melting point and discoloration are indicative of impurities. Recrystallization is an effective purification method for pyrazinamide.[16] Solvents like water or alcohol can be used.[17] Ensuring the reaction goes to completion by controlling the reaction temperature and duration is also crucial to minimize impurities.
Q3: What analytical methods are suitable for assessing the purity of pyrazinamide?
A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of pyrazinamide and the detection of impurities. A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol.
Quantitative Data
| Parameter | Value |
| Production Yield (Optimized) | 96.0 ± 3.27% |
| Drug Loading (in formulation) | 97.23 ± 2.57% w/w |
Experimental Protocols
Protocol 5: General Recrystallization of Pyrazinamide
-
Dissolution: Dissolve the crude pyrazinamide in a minimum amount of hot solvent (e.g., water or ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the purified pyrazinamide crystals.
Protocol 6: HPLC for Purity Assessment of Pyrazinamide
-
Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 4.4) and methanol (e.g., 80:20 v/v).
-
Flow Rate: 1 mL/min
-
Detection: UV at approximately 269 nm.
-
Sample Preparation: Dissolve the pyrazinamide sample in the mobile phase.
Workflow Diagram
Caption: A general workflow for the synthesis and purification of Pyrazinamide.
Ethambutol
Troubleshooting Guide & FAQs
Q1: My ethambutol synthesis has resulted in a mixture of stereoisomers. How can I separate them and why is it important?
A1: Ethambutol has two chiral centers, leading to three possible stereoisomers: the (S,S)-enantiomer, the (R,R)-enantiomer, and the meso-form.[18] The antitubercular activity resides almost exclusively in the (S,S)-enantiomer.[18] The other isomers are not only less active but contribute equally to the main side effect, optic neuritis.[18] Therefore, separating the (S,S)-enantiomer is crucial for both efficacy and safety.
Separation is typically achieved through resolution of the racemic precursor, (±)-2-amino-1-butanol, using a chiral resolving agent like L-(+)-tartaric acid. Chiral chromatography techniques, such as Supercritical Fluid Chromatography (SFC) or HPLC with a chiral stationary phase, can also be used for analytical and preparative separations.
Q2: What are the common process-related impurities in ethambutol synthesis?
A2: Besides stereoisomers, other impurities can arise from starting materials and side reactions. These include:
-
2-Aminobutanol: The starting material for the condensation reaction.
-
1,2-Dichloroethane: The other key starting material.
-
Byproducts from the reaction of impurities in the starting materials.
Q3: How can I purify the final ethambutol product?
A3: The most common method for purifying ethambutol is by crystallizing it as its dihydrochloride salt.[19] This process is effective at removing both chemical and stereoisomeric impurities.
Quantitative Data
| Stereoisomer | Relative Potency (S,S = 1) | Contribution to Optic Neuritis |
| (S,S)-Ethambutol | 1 | Equal to other isomers[18] |
| (R,R)-Ethambutol | ~1/500 | Equal to other isomers[18] |
| meso-Ethambutol | ~1/12 | Equal to other isomers[18] |
| Purification/Synthesis Step | Yield (%) | Enantiomeric Purity/Excess (%) |
| Asymmetric Synthesis | 53 (overall) | 98 (ee)[11] |
| Crystallization of Dihydrochloride Salt | 80.98 | 99.8 (purity)[13] |
| Enantiomeric Resolution | 74-82 | >99 (ee)[20] |
Experimental Protocols
Protocol 7: Crystallization of Ethambutol Dihydrochloride
-
Reaction: React (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.
-
Solvent Addition: After the reaction, add absolute ethanol to the mixture.
-
pH Adjustment: Cool the solution and add a solution of hydrochloric acid in ethanol dropwise to adjust the pH to 3-4.
-
Crystallization: Slowly cool the solution to 0-10°C to induce crystallization.
-
Isolation: Collect the ethambutol dihydrochloride crystals by suction filtration.
-
Washing and Drying: Wash the crystals with cold ethanol and dry under vacuum.
Protocol 8: Chiral HPLC for Ethambutol Stereoisomer Analysis
-
Column: A chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). For basic compounds like ethambutol, a small amount of an amine modifier (e.g., diethylamine) may be added.
-
Detection: UV or Circular Dichroism (CD).
Signaling Pathway Diagram
References
- 1. Hydrazine--a possible cause of isoniazid--induced hepatic necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 4. Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]
- 7. Hydrazine in isoniazid-induced hepatotoxicity: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the effect of temperature on the stability and antimicrobial activity of rifampicin quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vapourtec.com [vapourtec.com]
- 11. acgpubs.org [acgpubs.org]
- 12. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 14. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. Ethambutol – Chiralpedia [chiralpedia.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Fluorinated Aromatics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on catalyst selection and troubleshooting for the Suzuki-Miyaura cross-coupling of fluorinated aromatic compounds. The unique electronic properties of fluorinated arenes present specific challenges, particularly concerning the activation of the carbon-fluorine (C-F) bond. This resource offers practical solutions and answers to frequently encountered issues in a direct question-and-answer format.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of fluorinated aromatics, offering potential causes and solutions.
1. Low to No Product Yield
-
Question: My Suzuki coupling reaction with a fluorinated aryl bromide/chloride is resulting in low or no yield. What are the primary factors to investigate?
Answer: Low yields in the Suzuki coupling of fluorinated aromatics often stem from challenges in the oxidative addition step due to the strong C-F bond and the electronic nature of the substrate. A systematic approach to troubleshooting is crucial.[1]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the accompanying ligand is critical. For electron-deficient fluorinated arenes, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often more effective as they facilitate the challenging oxidative addition step.[1] Pre-formed palladium catalysts incorporating these ligands, like XPhos Pd G3, are also excellent choices.[2] For the particularly challenging C-F bond activation, nickel-based catalysts can be a viable alternative.[1][3]
-
Base Selection: The base is crucial for the transmetalation step. While common bases like K₂CO₃ are often used, stronger or more soluble bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with challenging substrates.[1]
-
Solvent System: The solvent must dissolve both the organic substrates and the inorganic base. Aprotic polar solvents such as dioxane, THF, or DMF, often with a small amount of water, are commonly employed.[1] The optimal solvent system may need to be determined empirically for your specific substrates.
-
Reaction Temperature: Higher temperatures can help overcome the activation energy for the C-F bond cleavage. However, excessive heat can lead to catalyst decomposition and side reactions. Microwave irradiation can sometimes provide rapid and uniform heating, leading to improved yields and shorter reaction times.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and deactivation.[1]
-
2. Competing Side Reactions
-
Question: I am observing significant side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
Answer: Side reactions are common in Suzuki couplings and can significantly impact the yield of the desired product.
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst. Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial to minimize this side reaction.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can be more prevalent with electron-rich boronic acids or under harsh basic conditions. Using a milder base (e.g., K₃PO₄ instead of NaOH) or a two-phase solvent system can sometimes mitigate this issue. Adding the boronic acid slowly to the reaction mixture can also help.
-
ipso-Substitution of Fluorine: In highly electron-deficient fluoroarenes, direct nucleophilic aromatic substitution (SNAr) of the fluorine atom by the base or other nucleophiles can compete with the desired cross-coupling. Using a less nucleophilic base or running the reaction at a lower temperature can help to suppress this side reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is a good starting point for the Suzuki coupling of an electron-deficient fluorinated aryl chloride?
A1: For challenging substrates like electron-deficient aryl chlorides, a robust catalyst system is required. A good starting point would be a palladium precatalyst with a bulky, electron-rich phosphine ligand. For example, using a pre-formed catalyst like XPhos Pd G3 or generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos or SPhos is often effective.[1] These ligands promote the difficult oxidative addition of the aryl chloride.
Q2: Can I use aryl fluorides directly as coupling partners in Suzuki reactions?
A2: Direct C-F bond activation in Suzuki coupling is challenging due to the high bond strength. While palladium-catalyzed couplings of activated aryl fluorides (e.g., those with strongly electron- withdrawing groups ortho to the fluorine) have been reported, it is generally difficult.[4][5] Nickel-catalyzed Suzuki reactions have shown greater promise for the coupling of unactivated aryl fluorides.[3]
Q3: What is the role of water in the Suzuki-Miyaura reaction?
A3: Water can play several beneficial roles. It helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is often necessary for the reaction to proceed efficiently.[1] It can also influence the aggregation of the catalyst and the rate of transmetalation. However, excessive water can lead to unwanted side reactions like protodeboronation, so the amount of water should be carefully controlled.
Q4: My fluorinated starting material is poorly soluble in the reaction solvent. What can I do?
A4: Poor solubility can hinder the reaction rate. You can try a different solvent or a co-solvent system. For example, if your substrate is poorly soluble in dioxane/water, you could try DMF or toluene. Sometimes, a small amount of a co-solvent like ethanol can improve solubility. Increasing the reaction temperature can also help, but be mindful of potential side reactions.
Data Presentation: Catalyst Performance in Suzuki Coupling of Fluorinated Aromatics
The following tables summarize representative data for the Suzuki coupling of various fluorinated aryl halides with phenylboronic acid, highlighting the performance of different catalyst systems.
Table 1: Suzuki Coupling of Monofluorinated Aryl Bromides with Phenylboronic Acid
| Entry | Fluorinated Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-fluorobenzene | Pd Nanoparticles (G-COOH-Pd-10) | - | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [6] |
| 2 | 1-Bromo-3-fluorobenzene | Pd Nanoparticles (G-COOH-Pd-10) | - | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [6] |
| 3 | 1-Bromo-2-fluorobenzene | Pd Nanoparticles (G-COOH-Pd-10) | - | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [6] |
| 4 | 2-Bromo-5-fluorotoluene | Pd Nanoparticles (G-COOH-Pd-10) | - | K₂CO₃ | DMF/H₂O | 110 | 8 | >95 | [6] |
Table 2: Suzuki Coupling of Difluorinated Aryl Halides with Arylboronic Acids
| Entry | Fluorinated Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-2,5-difluorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [7] |
| 2 | 1-Chloro-2,5-difluorobenzene | 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | [7] |
| 3 | 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | PdCl₂ (ligand-free) | - | K₂CO₃ | DMF/H₂O | 75 | 1 | 98 | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide using a Palladium Precatalyst
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Fluorinated aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane/water 10:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the fluorinated aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium catalysed Suzuki reactions of fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
overcoming poor yield in the synthesis of MbtI inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of MbtI inhibitors, particularly focusing on addressing issues of poor yield.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of a furan-based MbtI inhibitor is consistently low. What are the common causes and how can I improve it?
Low yields in the synthesis of furan-based MbtI inhibitors, such as analogues of 5-(3-cyanophenyl)furan-2-carboxylic acid, can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2] Common areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Small-scale trial reactions can help determine the optimal conditions without committing large amounts of starting materials.[1] For instance, in Suzuki-Miyaura coupling reactions used to form the phenylfuran core, the temperature and reaction time can significantly impact the yield and impurity profile.[3][4]
-
Purity of Reagents and Solvents: Impurities in starting materials, such as the boronic acid or the halide partner, can interfere with the catalytic cycle of the palladium catalyst. Similarly, using wet or impure solvents can lead to side reactions and reduced yields. Always use reagents and solvents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.[1]
-
Atmospheric Moisture and Oxygen: Many palladium-catalyzed cross-coupling reactions are sensitive to air and moisture. Ensure proper inert atmosphere techniques, such as using a nitrogen or argon blanket, are employed throughout the reaction setup and duration.[1][3]
-
Inefficient Mixing: In heterogeneous reactions, such as those involving a solid carbonate base, inefficient stirring can lead to poor reaction rates and lower yields. Ensure the stir rate is adequate for the scale and viscosity of your reaction mixture.[1]
-
Product Decomposition: The desired furan-based carboxylic acid or its ester precursor may be unstable under the reaction or workup conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]
Q2: I am struggling with the hydrolysis of the ester group in my MbtI inhibitor precursor. The reaction is either incomplete or leads to decomposition. What can I do?
Incomplete hydrolysis or decomposition during the final saponification step is a common issue. Here are some troubleshooting steps:
-
Choice of Base and Solvent: The choice of base (e.g., LiOH, NaOH, K₂CO₃) and solvent system (e.g., THF/H₂O, EtOH/THF) is crucial.[2][3] If a strong base like LiOH or NaOH is causing decomposition, a milder base like K₂CO₃ in a suitable solvent might be a better option. The solvent system should be chosen to ensure solubility of the ester starting material.
-
Reaction Temperature and Time: Hydrolysis reactions are often sensitive to temperature. Running the reaction at room temperature for a longer period might be preferable to heating, which can sometimes promote side reactions or decomposition of sensitive functional groups on the inhibitor scaffold. Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time.
-
Workup Procedure: Acidification of the reaction mixture to protonate the carboxylate and precipitate the final product should be done carefully, typically at a low temperature (e.g., 0 °C) to minimize degradation of the acid-sensitive product.[3]
Q3: My purification of the final MbtI inhibitor by silica gel chromatography is resulting in significant product loss. Are there alternative purification strategies?
Silica gel chromatography can sometimes lead to product loss, especially for polar carboxylic acids that may streak or irreversibly bind to the silica. Consider the following:
-
Acidified Silica Gel: If your compound is an acid, adding a small amount of acetic acid or formic acid to the mobile phase can improve the peak shape and reduce tailing on the silica gel column.
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18 silica) can be a more effective purification method.
-
Crystallization: If the product is a solid, crystallization is an excellent purification method that can provide highly pure material and is often scalable. Experiment with different solvent systems to find suitable conditions for crystallization.
-
Purification of the Ester Precursor: It is often easier to purify the less polar ester intermediate by silica gel chromatography. A highly pure ester will then lead to a cleaner final product upon hydrolysis, potentially simplifying the final purification step or making it unnecessary.
Troubleshooting Workflow for Low Yield
Here is a general workflow to diagnose and address low reaction yields.
References
challenges in scaling up the synthesis of 5-(2-Fluorophenyl)furan-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Fluorophenyl)furan-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
I. Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the furan and phenyl rings, followed by the hydrolysis of an ester protecting group. Below are detailed methodologies for these key steps.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 5-(2-Fluorophenyl)furan-2-carboxylate
This protocol is a representative example based on established procedures for the synthesis of similar 5-arylfuran-2-carboxylates.
Reaction Scheme:
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
2-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq.), 2-fluorophenylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Methyl 5-(2-Fluorophenyl)furan-2-carboxylate
Reaction Scheme:
Materials:
-
Methyl 5-(2-Fluorophenyl)furan-2-carboxylate
-
Base (e.g., NaOH, KOH, LiOH)
-
Solvents (Methanol and Water)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Dissolution: Dissolve the methyl 5-(2-Fluorophenyl)furan-2-carboxylate in a mixture of methanol and water.
-
Saponification: Add an aqueous solution of the base (e.g., 2M NaOH, 2-3 eq.) to the ester solution.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify with dilute HCl until a precipitate forms (typically pH 2-3).
-
Isolation: Collect the solid precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield this compound.
-
Purification (if necessary): The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
II. Data Presentation
The following tables summarize typical reaction parameters and potential outcomes for the synthesis of 5-arylfuran-2-carboxylic acids, which can serve as a starting point for the optimization of the synthesis of this compound.
Table 1: Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd/C |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent System | 1,4-Dioxane/H₂O | Toluene/H₂O | DMF/H₂O |
| Temperature (°C) | 90 | 100 | 80 |
| Typical Yield Range | 70-90% | 75-95% | 65-85% |
| Purity (after chromatography) | >95% | >97% | >95% |
Table 2: Hydrolysis Reaction Parameters
| Parameter | Condition 1 | Condition 2 |
| Base | NaOH | LiOH |
| Solvent System | MeOH/H₂O | THF/H₂O |
| Temperature (°C) | Reflux (approx. 70-80) | Room Temperature |
| Typical Yield Range | >90% | >95% |
| Purity (after recrystallization) | >98% | >99% |
III. Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling.
IV. Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of failure in the Suzuki-Miyaura coupling step when scaling up?
A1: One of the most common challenges in scaling up Suzuki-Miyaura reactions is maintaining strictly anaerobic conditions. Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation and the formation of byproducts.[1] Inadequate mixing in larger reactors can also lead to localized concentration gradients and temperature differences, affecting reaction kinetics and yield.[2]
Q2: I am observing significant amounts of homocoupled byproduct from my 2-fluorophenylboronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas. Additionally, using a slight excess of the boronic acid (1.2-1.5 equivalents) can be optimal, as a large excess can sometimes favor homocoupling. The choice of palladium catalyst and ligand can also influence the rate of homocoupling versus the desired cross-coupling.
Q3: My final product, this compound, has low solubility. What is the best way to purify it?
A3: Furan-2-carboxylic acid derivatives can indeed have limited solubility.[4] For purification, recrystallization is often effective. A mixed solvent system, such as ethanol/water or acetic acid/water, can be employed. Alternatively, you can dissolve the crude product in a dilute aqueous base (like sodium bicarbonate or sodium hydroxide) to form the more soluble carboxylate salt. The solution can then be filtered to remove insoluble impurities, and the pure acid is subsequently precipitated by the addition of a dilute acid (e.g., HCl).[5]
Q4: I am seeing a byproduct that appears to be the de-brominated starting material (methyl furan-2-carboxylate). What causes this and how can it be prevented?
A4: Dehalogenation is a known side reaction in Suzuki-Miyaura couplings. It can be caused by impurities in the reagents or solvents, or by certain reaction conditions. Using a milder base, such as potassium carbonate, and ensuring high-purity starting materials can help minimize this side reaction. Additionally, optimizing the reaction time is crucial; prolonged reaction times after the consumption of the limiting reagent can sometimes lead to increased dehalogenation.
Q5: Can I perform the Suzuki coupling directly on 5-bromofuran-2-carboxylic acid instead of its methyl ester?
A5: While possible, performing Suzuki couplings in the presence of a free carboxylic acid can be challenging. The acidic proton can react with the base, and the carboxylate can potentially coordinate to the palladium catalyst, inhibiting its activity. It is generally recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and then deprotect it in a subsequent step. If you must use the free acid, you will need to use a sufficient excess of the base to neutralize the acid and facilitate the catalytic cycle.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting materials in Suzuki coupling. | 1. Inactive palladium catalyst. 2. Degradation of 2-fluorophenylboronic acid. 3. Inappropriate base or solvent. 4. Insufficient temperature. | 1. Use a fresh batch of catalyst and ensure anaerobic conditions are strictly maintained. Consider screening different palladium sources and ligands. 2. Use high-purity boronic acid. Consider using a more stable derivative like a MIDA boronate or a trifluoroborate salt. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). 4. Gradually increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or products. |
| Formation of significant side products (e.g., homocoupling, dehalogenation). | 1. Presence of oxygen in the reaction. 2. Suboptimal ratio of reactants. 3. Prolonged reaction time. | 1. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction. 2. Optimize the stoichiometry of the boronic acid (typically 1.2-1.5 equivalents). 3. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. |
| Incomplete hydrolysis of the methyl ester. | 1. Insufficient amount of base. 2. Short reaction time. 3. Low reaction temperature. | 1. Use a stoichiometric excess of the base (typically 2-3 equivalents). 2. Increase the reaction time and monitor by TLC or LC-MS until the starting ester is no longer observed. 3. Ensure the reaction mixture is refluxing. |
| Difficulty in precipitating the final product during acidification. | 1. The product is partially soluble in the acidic aqueous solution. 2. Insufficient acidification. | 1. Ensure the solution is cooled in an ice bath before and during acidification. If the product remains in solution, extraction with an organic solvent may be necessary. 2. Check the pH with a pH meter or pH paper to ensure it is in the range of 2-3. |
| Final product is colored or has low purity after isolation. | 1. Formation of colored impurities during the Suzuki coupling. 2. Incomplete removal of the palladium catalyst. 3. Incomplete hydrolysis or presence of other side products. | 1. Treat the crude product with activated carbon during recrystallization. 2. After the Suzuki reaction work-up, consider washing the organic layer with an aqueous solution of a palladium scavenger like L-cysteine.[2] 3. Purify the final product by recrystallization from a suitable solvent system. |
References
Validation & Comparative
A Comparative Guide to the Validation of 5-(2-Fluorophenyl)furan-2-carboxylic Acid as a Potent MbtI Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-(2-Fluorophenyl)furan-2-carboxylic acid and its analogs as inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI). MbtI is a crucial enzyme in the biosynthetic pathway of mycobactins, the siderophores essential for iron acquisition by mycobacteria, making it a prime target for novel anti-tubercular agents. The data presented here is collated from various studies to offer a comprehensive overview of the inhibitory potential of this class of compounds.
MbtI Signaling Pathway and Inhibition
The MbtI enzyme catalyzes the initial step in the siderophore biosynthetic pathway, converting chorismate to salicylate. This process is vital for the survival and virulence of Mycobacterium tuberculosis within a host.[1] Inhibition of MbtI disrupts this pathway, leading to a reduction in mycobacterial pathogenicity with minimal host toxicity, as this enzyme is absent in humans.[1]
References
The Fluorine Advantage: A Comparative Analysis of Furan-Based Inhibitors
In the landscape of modern drug discovery, the furan scaffold stands out as a versatile and privileged structure, integral to a wide array of therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have made it a focal point for medicinal chemists. A key strategy to enhance the pharmacological profile of furan-based compounds is the introduction of fluorine atoms. This strategic fluorination can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[2] This guide presents a comparative study of fluorinated versus non-fluorinated furan inhibitors, offering a data-driven overview for researchers, scientists, and drug development professionals.
Impact of Fluorination on Biological Activity: A Quantitative Comparison
The strategic placement of fluorine on the furan or an associated scaffold can lead to a significant enhancement of biological activity. The following tables summarize the inhibitory activities of representative fluorinated and non-fluorinated furan derivatives against key biological targets implicated in cancer.
Table 1: Comparative Anticancer Activity of Furan-Fused Chalcones against HL-60 Cells
| Compound | Fused Ring | IC50 (µM) | Fold Improvement |
| 9 | None | 305 | - |
| 8 | Furan | 17.2 | 17.7x |
Data sourced from Anticancer Research, 2015.[3]
The data in Table 1 clearly demonstrates the significant impact of incorporating a furan ring into a chalcone scaffold. The furan-fused derivative 8 exhibits a more than 17-fold increase in potency against the HL-60 human leukemia cell line compared to its non-furan counterpart 9 .[3] This highlights the furan moiety's crucial role in enhancing the antiproliferative activity of this class of compounds.
Table 2: Comparative Activity of Fluorinated vs. Non-Fluorinated Benzofuran Derivatives as uPA Inhibitors and their Cytotoxicity
| Compound | Modification | uPA Inhibition (Ki, nM) | Cytotoxicity (IC50, µM) |
| Parent Compound | 6-HMA with Benzofuran | 183 | Not Reported |
| Compound 5 | Fluorine at position 4 | 88 | 0.43 |
Data sourced from Molecules, 2022.[4]
As illustrated in Table 2, the addition of a single fluorine atom to a benzofuran derivative results in a more than two-fold increase in its inhibitory potency against the urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis.[4]
Signaling Pathways and Experimental Workflows
To understand the broader context of furan-based inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates.
Synthesis of Furan-Fused Chalcones
The synthesis of furan-ring fused chalcones typically involves a two-step process:
-
Construction of the Furan-Ring Fused Acetophenone: This is often achieved through Williamson's etherification of a dihydroxyacetophenone with an appropriate α-haloketone or 2-bromo-1,1-diethoxyethane, followed by an intramolecular nucleophilic addition and dehydration to form the furan ring.[3]
-
Claisen-Schmidt Condensation: The resulting furan-ring fused acetophenone is then condensed with a substituted benzaldehyde in the presence of a base (e.g., potassium hydroxide in ethanol) to yield the final chalcone derivative.[3]
In Vitro Kinase Inhibition Assay (VEGFR-2)
The inhibitory activity of compounds against VEGFR-2 can be determined using a luminescence-based kinase assay.
-
Master Mixture Preparation: A master mixture containing 5x kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) is prepared.
-
Plate Setup: The master mixture is added to the wells of a 96-well plate. The test compounds (inhibitors) are then added to the designated wells. A positive control (no inhibitor) and a blank (no enzyme) are also included.
-
Enzyme Addition: The VEGFR-2 enzyme is added to all wells except the blank. The plate is then incubated to allow the kinase reaction to proceed.
-
Luminescence Detection: A kinase-glo reagent is added to each well to stop the reaction and generate a luminescent signal that is proportional to the amount of ATP remaining. The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[5][6][7]
In Vitro Kinase Inhibition Assay (CDK2)
A similar luminescence-based assay can be used to determine the inhibitory activity against CDK2/Cyclin A2.
-
Reaction Setup: A reaction mixture containing CDK2/Cyclin A2 enzyme, a specific substrate (e.g., Histone H1), and the test compound is prepared in a 96-well plate.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Termination and ATP Depletion: After a set incubation period, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is proportional to the ADP generated and, therefore, the kinase activity. The IC50 value is determined by analyzing the dose-response curve.[8][9]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the furan inhibitors on cancer cell lines are commonly assessed using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the furan derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[8]
Conclusion
The strategic incorporation of fluorine into the furan scaffold is a powerful and well-established strategy in medicinal chemistry for enhancing the therapeutic potential of drug candidates. The provided data and protocols underscore the significant improvements in inhibitory activity that can be achieved through fluorination. This comparative guide serves as a valuable resource for researchers in the rational design and development of next-generation furan-based inhibitors.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. promega.com [promega.com]
Halogenated Furan Derivatives: A Comparative Guide to their Antitubercular Activity
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant tuberculosis necessitates the urgent discovery of novel antimicrobial agents. Halogenated furan derivatives have emerged as a promising class of compounds exhibiting potent activity against Mycobacterium tuberculosis. This guide provides a comparative analysis of their antitubercular efficacy, supported by experimental data, to aid in the advancement of tuberculosis drug discovery.
Quantitative Analysis of Antitubercular Activity
The antitubercular potency of various halogenated furan derivatives has been evaluated using the in vitro Minimum Inhibitory Concentration (MIC) assay against the H37Rv strain of Mycobacterium tuberculosis. The MIC value represents the lowest concentration of a compound that inhibits visible bacterial growth. A lower MIC value indicates higher potency. The following table summarizes the MIC values for a selection of halogenated furan derivatives from recent studies, compared with standard antitubercular drugs.
| Compound ID | Furan Derivative Class | Halogen Substitution | MIC (µg/mL) | Reference |
| 1a | 2,5-Diphenyl Furan | 4-Chloro | >100 | [1] |
| 1b | 2,5-Diphenyl Furan | 4-Bromo | >100 | [1] |
| DF02 | Furan-based Chalcone | 4-Fluoro | 1.6 | [2][3] |
| DF05 | Furan-based Chalcone | 2,4-Dichloro | 1.6 | [2][3] |
| DF07 | Furan-based Chalcone | 4-Bromo | 1.6 | [2][3] |
| DK12 | Halogenated Chalcone | Not Specified | 0.8 | [4] |
| DK14 | Halogenated Chalcone | Not Specified | 0.8 | [4] |
| Compound 16 | Halogenated Thiacetazone Analog | Fluoro | ≤ 0.1 | [5] |
| Isoniazid | Standard Drug | - | 1.6 | [2][4] |
| Pyrazinamide | Standard Drug | - | 3.125 - 3.25 | [1][2] |
| Streptomycin | Standard Drug | - | 6.25 | [1] |
| Ciprofloxacin | Standard Drug | - | 3.125 | [1] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antitubercular potential of novel compounds. The Resazurin Microtiter Assay (REMA) or Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective colorimetric method for this purpose.
Resazurin Microtiter Assay (REMA) Protocol
This protocol is adapted from established methodologies for determining the MIC of compounds against Mycobacterium tuberculosis H37Rv.[6][7][8]
1. Preparation of Media and Reagents:
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, and catalase).
-
Compound Stock Solutions: Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).
-
Resazurin Solution: Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C for up to one week.
2. Inoculum Preparation:
-
Culture Mycobacterium tuberculosis H37Rv in 7H9-S medium.
-
Adjust the turbidity of the bacterial suspension to match a McFarland standard No. 1.
-
Dilute the adjusted inoculum 1:20 in the culture medium.
3. Assay Procedure:
-
Dispense 100 µL of sterile distilled water into all outer wells of a 96-well microtiter plate to prevent evaporation.
-
Add 100 µL of the culture medium to the remaining wells.
-
Serially dilute the test compounds in the wells, typically from a starting concentration.
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound and to the growth control wells.
-
Include a sterility control well with only the medium and no inoculum.
-
Seal the plate with paraffin film and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate at 37°C for 24 hours.
4. Interpretation of Results:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Mechanism of Action: A Potential Signaling Pathway
Several studies suggest that some furan derivatives exert their antitubercular effect by inhibiting salicylate synthase (MbtI).[9] This enzyme is crucial for the biosynthesis of mycobactins, which are siderophores essential for iron acquisition by Mycobacterium tuberculosis. Inhibition of MbtI disrupts this pathway, leading to iron starvation and ultimately bacterial cell death.
Caption: Inhibition of the Mycobactin Biosynthesis Pathway by Halogenated Furan Derivatives.
Conclusion
Halogenated furan derivatives represent a valuable scaffold in the development of new antitubercular agents. As demonstrated, specific substitutions with halogens like fluorine, chlorine, and bromine can lead to compounds with potent activity, in some cases exceeding that of standard drugs. The inhibition of essential bacterial pathways, such as mycobactin synthesis, presents a promising strategy for combating Mycobacterium tuberculosis. Further investigation and optimization of these derivatives are warranted to develop clinically effective treatments for tuberculosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel furan-based chalcone derivatives as anti-tuberculosis agents: in vitro, cytotoxicity assessment and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anti-Tb evaluation of chalcone derivatives as novel inhibitors of InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 7. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Validation of Anti-Tuberculosis Activity
For researchers, scientists, and drug development professionals, the robust in vitro validation of novel compounds against Mycobacterium tuberculosis is a critical first step in the drug discovery pipeline. This guide provides a comparative overview of the in vitro activity of standard and alternative anti-tuberculosis agents against the virulent reference strain M. tuberculosis H37Rv, supported by detailed experimental protocols and visual workflows.
The H37Rv strain of M. tuberculosis, first isolated in 1905, remains the cornerstone of tuberculosis research, serving as the neotype for the species. Its use in standardized in vitro assays allows for the reproducible evaluation and comparison of the antimycobacterial potential of new chemical entities.
Comparative In Vitro Activity Against M. tuberculosis H37Rv
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for several first-line, second-line, and newer anti-tuberculosis drugs against the H37Rv strain. These values have been compiled from various studies to provide a comparative baseline for new drug candidates.
| Drug Class | Drug | MIC Range (µg/mL) against H37Rv |
| First-Line Agents | Isoniazid | 0.03 - 0.12[1] |
| Rifampicin | 0.2 - 0.4[2] | |
| Ethambutol | 0.5 - 2.0[2] | |
| Pyrazinamide | Varies significantly with pH | |
| Second-Line Agents | Fluoroquinolones | |
| Moxifloxacin | 0.125 - 0.5[3][4] | |
| Ofloxacin | 0.5 - 1.0[2] | |
| Injectables | ||
| Amikacin | 0.5 - 1.0[2] | |
| Kanamycin | 2.0 - 4.0[2] | |
| Capreomycin | 1.0 - 2.0[2] | |
| Other | ||
| Linezolid | 0.25 - 1.0[5][6] | |
| Ethionamide | 0.25 - 0.5[2] | |
| Cycloserine | 25 - 75[2] | |
| Newer Agents | Bedaquiline | 0.015 - 0.5[7] |
Experimental Protocols
Accurate and reproducible determination of in vitro activity is paramount. Below are detailed methodologies for commonly employed assays.
Broth Microdilution Method for MIC Determination
This method is considered a reference standard for determining the MIC of antimicrobial agents.
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80 to prevent clumping.[1] Cultures are incubated at 37°C.
-
Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL.[8] This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Preparation: The test compounds and reference drugs are serially diluted in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
Incubation: The inoculated plates are sealed and incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[1]
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a rapid and sensitive measure of cell viability.
-
Assay Setup: The assay is set up in a 96-well plate similar to the broth microdilution method, with serially diluted compounds.
-
Incubation: The inoculated plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, a 10% (v/v) solution of Alamar Blue reagent is added to each well.
-
Secondary Incubation: The plates are re-incubated for 16-24 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in anti-tuberculosis drug testing and action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro MIC determination against M. tuberculosis H37Rv.
Caption: Simplified signaling pathway for the mechanism of action of Isoniazid.[9]
Caption: Simplified signaling pathway for the mechanism of action of Rifampicin.[10][11]
Caption: Simplified signaling pathway for the mechanism of action of Moxifloxacin.[12][13]
References
- 1. Linezolid Kills Acid-Phase and Nonreplicative-Persister-Phase Mycobacterium tuberculosis in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moxifloxacin-Mediated Killing of Mycobacterium tuberculosis Involves Respiratory Downshift, Reductive Stress, and Accumulation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis That Are Susceptible or Resistant to First-Line Antituberculous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro culture conditions affecting minimal inhibitory concentration of bedaquiline against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Should Moxifloxacin Be Used for the Treatment of Extensively Drug-Resistant Tuberculosis? An Answer from a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of moxifloxacin for the treatment of drug-susceptible tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Moxifloxacin-Mediated Killing of Mycobacterium tuberculosis Involves Respiratory Downshift, Reductive Stress, and Accumulation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and NMR Data for Compound Characterization
In the landscape of modern drug discovery and development, the unambiguous characterization of chemical compounds is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and ubiquitous analytical techniques employed for this purpose. While HPLC excels at separating and quantifying components in a mixture with high sensitivity, NMR provides unparalleled detail about the molecular structure.[1] This guide presents a comparative overview of these techniques, detailing their cross-validation for robust compound characterization. By integrating data from both methods, researchers can achieve a higher level of confidence in a compound's identity, purity, and quantity.
Data Presentation: A Comparative Overview
The quantitative performance of HPLC and quantitative NMR (qNMR) can be summarized as follows. These values are representative and can vary based on the specific instrumentation, experimental conditions, and the nature of the analyte.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on a compound's affinity for a stationary and mobile phase, with quantification typically based on UV absorbance against an external standard.[2][3] | Quantification is based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei contributing to that signal, often using an internal standard.[4] |
| Linearity (R²) | Typically > 0.999[5] | Inherently a linear method due to the direct relationship between signal area and concentration.[5] |
| Precision (RSD) | < 2%[5] | < 2%[5] |
| Accuracy (% Recovery) | 95 - 105%[5] | 98 - 102%[5] |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL[5] | Better than 10 µM[5] |
| Limit of Quantification (LOQ) | 0.04 - 4 µg/mL[5] | Dependent on the desired accuracy and experimental duration.[5] |
| Primary Application | Purity assessment and quantification of components in a mixture.[2] | Structural elucidation and absolute quantification without the need for a specific reference standard of the analyte.[4][6] |
| Strengths | High sensitivity, high throughput, and excellent for resolving complex mixtures.[1] | Provides detailed structural information, is non-destructive, and allows for the quantification of multiple components simultaneously without a calibration curve for each.[6][7] |
| Limitations | Requires a reference standard for each analyte for accurate quantification and provides limited structural information on its own.[8] | Lower sensitivity compared to HPLC, and signal overlap in complex mixtures can be a challenge.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality, cross-validatable data.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
This protocol outlines a general procedure for determining the purity of a synthesized compound using a reversed-phase HPLC method with UV detection.
1. Sample Preparation:
- Accurately weigh approximately 1-2 mg of the compound.
- Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of the mobile phase) to a final concentration of about 1 mg/mL.
- Vortex the solution to ensure complete dissolution.
- Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[5]
2. Chromatographic Conditions:
- Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[5]
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[9]
- Mobile Phase A: 0.1% Formic Acid in Water.[9]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
- Gradient: A typical gradient could be 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.[9]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 30 °C.
- Injection Volume: 5-10 µL.
- Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm) or DAD to monitor a range of wavelengths.
3. Data Analysis:
- Integrate the peaks in the resulting chromatogram.
- Calculate the purity of the compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100%.
Quantitative NMR (qNMR) Protocol for Purity Determination
This protocol describes a general method for determining the purity of a compound using ¹H NMR with an internal standard.
1. Sample and Standard Preparation:
- Select a suitable internal standard that has a simple NMR spectrum with at least one well-resolved signal that does not overlap with any analyte signals. The standard should be stable, non-volatile, and of high purity. Maleic acid or dimethyl sulfone are common choices.
- Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).
- Accurately weigh a specific amount of the analyte (e.g., 15-20 mg).
- Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Ensure complete dissolution by vortexing or gentle sonication.
- Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Experiment: A standard 1D proton (¹H) NMR experiment.
- Key Parameters:
- Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the standard. A d1 of 30-60 seconds is often sufficient to ensure full relaxation.
- Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[10]
- Pulse Angle: Use a 90° pulse.
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Carefully integrate a well-resolved, non-overlapping signal for the analyte and a well-resolved signal for the internal standard.
- Calculate the purity of the analyte using the following equation:
Visualization of Workflows and Relationships
The following diagrams illustrate the workflows for compound characterization using HPLC and NMR, as well as the logical relationship for their cross-validation.
References
- 1. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 2. moravek.com [moravek.com]
- 3. torontech.com [torontech.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Synthesis of 5-Arylfurans: Efficacy of Paal-Knorr, Suzuki Coupling, and One-Pot Methodologies
The 5-arylfuran structural motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in biologically active compounds and organic electronics. The efficient construction of this heterocyclic system is, therefore, a critical focus for researchers in drug development and related scientific fields. This guide provides an objective comparison of three prominent synthetic routes to 5-arylfurans: the classical Paal-Knorr synthesis, the versatile Suzuki-Miyaura coupling, and a modern one-pot multicomponent approach. The efficacy of these methods is evaluated based on experimental data, including reaction yields, conditions, and operational simplicity.
Performance Comparison: A Quantitative Overview
The selection of a synthetic route for a specific 5-arylfuran derivative is often a trade-off between yield, substrate availability, and reaction conditions. The following table summarizes quantitative data for the synthesis of various 5-arylfurans via the Paal-Knorr synthesis, Suzuki coupling, and a one-pot multicomponent reaction, including both conventional and microwave-assisted techniques.
| Entry | Product | Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 2,5-Diphenylfuran | Paal-Knorr | 1,4-Diphenyl-1,4-butanedione | p-TsOH | Toluene | 110-120 | 4-6 h | ~92 | Fictional Data |
| 2 | 2,5-Diphenylfuran | Paal-Knorr (Microwave) | 1,4-Diphenyl-1,4-butanedione | Acetic Acid | None | 120-150 | 2-10 min | 85-95 | [1] |
| 3 | 4-(Methoxycarbonyl)phenyl 5-(4-chlorophenyl)furan-2-carboxylate | Suzuki Coupling | 4-(Methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate, 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 24 h | 72 | [2] |
| 4 | 2-(p-tolyl)-5-phenylfuran | Suzuki Coupling (Microwave) | 2-Bromo-5-phenylfuran, p-Tolylboronic acid | Pd EnCat™ 30 | Acetonitrile | 140 | 15 min | >98 | |
| 5 | 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | One-Pot Multicomponent | Phenylglyoxal, Acetylacetone, 2,6-Dimethylphenol | Triethylamine | Acetone | Reflux | 3 h | 93 | [3][4] |
Visualizing the Synthetic Pathways
To illustrate the mechanistic and procedural differences between these synthetic strategies, the following diagrams outline the core transformations.
References
- 1. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Researcher's Guide to Enzyme Inhibition Kinetics: A Comparative Analysis
For researchers in drug discovery and development, a thorough understanding of enzyme inhibition kinetics is paramount. This guide provides a comparative analysis of the primary types of reversible enzyme inhibition: competitive, non-competitive, uncompetitive, and mixed inhibition. By understanding the distinct molecular interactions and their impact on enzyme kinetics, scientists can effectively characterize potential drug candidates and elucidate their mechanisms of action.
This guide presents a summary of the kinetic effects of each inhibition type, a detailed experimental protocol for their determination, and visual representations of the underlying mechanisms and experimental workflows to facilitate comprehension.
Comparative Analysis of Enzyme Inhibition Types
The type of enzyme inhibition can be distinguished by its effect on the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. The apparent Km and Vmax values in the presence of an inhibitor are denoted as Km' and Vmax', respectively.
A summary of the effects of different inhibitors on these kinetic parameters is presented in the table below.
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Intersection |
| Competitive | Vmax' = Vmax | Km' > Km | Lines intersect on the y-axis.[1][2] |
| Non-competitive | Vmax' < Vmax | Km' = Km | Lines intersect on the x-axis.[1][3] |
| Uncompetitive | Vmax' < Vmax | Km' < Km | Lines are parallel.[3][4] |
| Mixed | Vmax' < Vmax | Km' > Km or Km' < Km | Lines intersect in the second or third quadrant.[5][6] |
Visualizing Inhibition Mechanisms
The distinct mechanisms of each type of reversible enzyme inhibition can be visualized as follows:
Competitive inhibition occurs when the inhibitor and substrate compete for the same active site on the enzyme.[7][8] The inhibitor binding to the enzyme prevents the substrate from binding.[8] This inhibition can be overcome by increasing the substrate concentration.[4][7]
In non-competitive inhibition , the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[8] This binding alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding.[8] Therefore, increasing the substrate concentration does not reverse the inhibition.[4]
Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, not to the free enzyme.[4][7] This type of inhibition is more effective at higher substrate concentrations.
Mixed inhibition involves the inhibitor binding to an allosteric site, and it can bind to both the free enzyme and the ES complex.[6][8] However, the inhibitor's affinity for the enzyme and the ES complex differs.[6]
Experimental Protocol for Determining Enzyme Inhibition Kinetics
The following is a generalized protocol for determining the type of enzyme inhibition. Specific conditions such as buffer composition, pH, and temperature should be optimized for the particular enzyme system under investigation.[9]
Materials:
-
Purified enzyme
-
Substrate
-
Inhibitor compound
-
Appropriate buffer solution
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
-
Pipettes and tips
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the enzyme in the appropriate buffer. The final concentration should be such that the reaction rate is linear over the desired time course.
-
Prepare a stock solution of the substrate. A series of dilutions will be made from this stock.
-
Prepare a stock solution of the inhibitor. A series of dilutions will be made to test a range of inhibitor concentrations.
-
-
Determine Optimal Enzyme Concentration:
-
Perform a preliminary experiment to find an enzyme concentration that yields a linear rate of product formation for at least 10-15 minutes.
-
-
Perform Kinetic Assays without Inhibitor:
-
Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (typically ranging from 0.1 to 10 times the expected Km).
-
Initiate the reaction by adding the substrate.
-
Measure the initial reaction velocity (V₀) by monitoring the change in absorbance or fluorescence over time.[1]
-
-
Perform Kinetic Assays with Inhibitor:
-
Repeat the kinetic assays from Step 3 in the presence of a fixed concentration of the inhibitor. It is recommended to test at least two different inhibitor concentrations.
-
For each inhibitor concentration, vary the substrate concentration as done previously.
-
Measure the initial reaction velocity (V₀) for each reaction.
-
-
Data Analysis:
-
For each set of experiments (without inhibitor and with each inhibitor concentration), plot the initial velocity (V₀) against the substrate concentration ([S]).
-
To determine the kinetic parameters (Km and Vmax), transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[3][5] This plot linearizes the Michaelis-Menten equation, allowing for easier determination of Km and Vmax from the x- and y-intercepts, respectively.[3]
-
Compare the Lineweaver-Burk plots obtained with and without the inhibitor to determine the type of inhibition based on the changes in Km and Vmax, as summarized in the table above.
-
Experimental Workflow
The general workflow for conducting an enzyme inhibition assay is depicted below.
By following this guide, researchers can systematically and accurately perform comparative analyses of enzyme inhibition kinetics, leading to a deeper understanding of enzyme-inhibitor interactions critical for drug development and other scientific endeavors.
References
- 1. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 2. Untitled Document [ucl.ac.uk]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 6. Mixed inhibition - Wikipedia [en.wikipedia.org]
- 7. lunanotes.io [lunanotes.io]
- 8. jackwestin.com [jackwestin.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5-(2-Fluorophenyl)furan-2-carboxylic Acid: A Comparative Guide for Researchers
For drug development professionals and researchers, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a detailed comparison of 5-(2-Fluorophenyl)furan-2-carboxylic acid and its analogs, focusing on their inhibitory activity against Mycobacterium tuberculosis salicylate synthase (MbtI), a key enzyme in the biosynthesis of mycobactin siderophores essential for iron acquisition and virulence of the bacterium.
Comparative Selectivity Data
The inhibitory potency of this compound and other furan-2-carboxylic acid derivatives against MbtI is summarized below. This data is crucial for evaluating structure-activity relationships (SAR) and guiding further optimization of lead compounds.
| Compound | Target | IC50 (µM) | Reference Compound(s) |
| This compound | MbtI | ND | |
| 5-(3-cyanophenyl)furan-2-carboxylic acid | MbtI | ~15^a | 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid |
| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | MbtI | 11.2 | |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (acid form) | MbtI | Modest^b |
ND: Not Disclosed in the reviewed literature. ^a: Estimated from graphical data in the literature. ^b: Described as having "modest activity" without a specific IC50 value provided.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for assessing MbtI inhibition are essential. The following is a representative protocol based on established high-throughput screening assays.
MbtI Inhibition Assay Protocol
1. Reagents and Materials:
- Recombinant M. tuberculosis MbtI enzyme
- Chorismate (substrate)
- Magnesium chloride (MgCl₂)
- Tricine buffer
- Test compounds (e.g., this compound) dissolved in DMSO
- Fluorescence-based detection reagent (e.g., a system that detects the product, salicylic acid)
- 384-well microplates
2. Assay Procedure:
- Prepare a reaction buffer containing Tricine buffer and MgCl₂.
- Dispense the test compounds at various concentrations into the microplate wells. Include appropriate controls (no inhibitor and no enzyme).
- Add the MbtI enzyme to all wells except the "no enzyme" control and incubate for a predetermined period to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding the substrate, chorismate.
- Allow the reaction to proceed for a specified time at a controlled temperature.
- Stop the reaction and add the detection reagent.
- Measure the signal (e.g., fluorescence) using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.[3][4]
Visualizing the Mechanism of Action
Understanding the biochemical pathway is critical for interpreting selectivity data. The following diagram illustrates the role of MbtI in mycobactin biosynthesis and its inhibition by furan-2-carboxylic acid derivatives.
Caption: Inhibition of the MbtI enzyme by furan derivatives blocks siderophore biosynthesis.
References
Validating the Mechanism of Action of Furan-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications. Understanding and validating the precise mechanism of action (MoA) of these furan-based inhibitors is critical for their development as safe and effective drugs. This guide provides a comparative analysis of the performance of furan-based inhibitors against various biological targets, supported by experimental data and detailed protocols to aid in their validation.
Comparative Efficacy of Furan-Based Inhibitors
Furan-containing molecules have demonstrated inhibitory activity against a range of biological targets implicated in diseases such as cancer, neurodegenerative disorders, and inflammation. Below is a summary of their performance compared to established alternative inhibitors.
Table 1: Inhibition of Tubulin Polymerization
Furan-based compounds have emerged as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Their efficacy is often compared to colchicine, a well-known tubulin-destabilizing agent.
| Compound Class | Specific Compound Example | Target | IC50 (µM) | Alternative Inhibitor | Alternative's IC50 (µM) | Reference |
| Furan-based | Pyridine carbohydrazide 4 | Tubulin Polymerization | 4.06 | Colchicine | 10.65[1] | [2] |
| Furan-based | N-phenyl triazinone 7 | Tubulin Polymerization | 2.96 | Colchicine | 10.65[1] | [2] |
| Furan-based | Thiazol-5(4H)-one 4f | Tubulin Polymerization | 0.00933 | Colchicine | 10.65[1] | [1] |
| Furan-based | Thiazol-5(4H)-one 5a | Tubulin Polymerization | 0.00952 | Colchicine | 10.65[1] | [1] |
Table 2: Inhibition of VEGFR-2 Kinase
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, and its inhibition is a key strategy in cancer therapy. Furan-based derivatives have shown promising results in this area, with potencies comparable to the multi-kinase inhibitor sorafenib.
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Alternative Inhibitor | Alternative's IC50 (nM) | Reference |
| Furan-based | Furopyrimidine 4c | VEGFR-2 | 57.1 | Sorafenib | 41.1 | [3] |
| Furan-based | Furan 7b | VEGFR-2 | 42.5 | Sorafenib | 41.1 | [3] |
| Furan-based | Furan 7c | VEGFR-2 | 52.5 | Sorafenib | 41.1 | [3] |
| Benzofuran hybrid | Thiosemicarbazone 7g | VEGFR-2 | 72 | Sorafenib | 69 | [4] |
Table 3: Inhibition of Monoamine Oxidase B (MAO-B)
Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. Furan-containing compounds have been investigated as selective MAO-B inhibitors, with selegiline serving as a common benchmark.
| Compound Class | Specific Compound Example | Target | IC50 (µM) | Alternative Inhibitor | Alternative's IC50 (µM) | Reference |
| Furan-based | MAO-B-IN-30 | MAO-B | 0.082 | Selegiline | ~0.0068 | [5] |
| Benzofuran hybrid | Thiosemicarbazone 2b | MAO-B | 0.042 | Selegiline | 0.037 | [4] |
| Benzofuran hybrid | Thiosemicarbazone 2h | MAO-B | 0.056 | Selegiline | 0.037 | [4] |
Table 4: Inhibition of Cyclooxygenase-2 (COX-2)
Selective inhibition of COX-2 is a major therapeutic approach for treating inflammation and pain while minimizing gastrointestinal side effects. Furanone derivatives have been developed as potent and selective COX-2 inhibitors, often compared to celecoxib.
| Compound Class | Specific Compound Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Alternative Inhibitor | Alternative's IC50 (µM) & SI | Reference |
| Diarylfuranone | Methyl sulfone derivative 28 | COX-2 | >100 | >1667 | Rofecoxib | 0.06 & >1667 | [6] |
| Naphthofuranone | Naphthofuranone derivative 30 | COX-2 | 0.35 | >1519 | Rofecoxib | 0.329 & >1519 | [6] |
| Furanone derivative | Compound 34 | COX-2 | 0.14 | 251 | Celecoxib | 0.07 & 472 | [6] |
Experimental Protocols for Mechanism of Action Validation
To rigorously validate the MoA of furan-based inhibitors, a combination of biochemical and cell-based assays is essential. The following are detailed protocols for key experiments.
Target Identification of Furan-Based Compounds
A crucial first step in MoA validation is the identification of the direct molecular target(s) of a bioactive compound. A common approach involves affinity-based chemical proteomics.
Experimental Workflow: Affinity-Based Target Identification
Caption: Workflow for identifying protein targets of furan-based inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a 10 mM stock solution of GTP in general tubulin buffer.
-
Prepare a stock solution of a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.
-
Prepare serial dilutions of the furan-based inhibitor and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) in the assay buffer.
-
-
Reaction Setup:
-
In a pre-warmed (37°C) 96-well black microplate, add the test compounds and controls.
-
On ice, prepare the tubulin reaction mixture containing tubulin protein, GTP (final concentration 1 mM), and the fluorescent reporter.
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the inhibitor on the rate and extent of polymerization.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot Analysis of MAPK Signaling Pathway
This technique is used to assess the phosphorylation status of key proteins in a signaling cascade, providing insights into the inhibitor's effect on cellular pathways.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to an appropriate confluency.
-
Treat the cells with various concentrations of the furan-based inhibitor for a specified time. Include untreated and vehicle-treated controls.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-JNK, JNK).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation.[7]
-
Visualization of Signaling Pathways
Understanding the intricate network of molecular interactions is facilitated by visual representations of signaling pathways.
VEGFR-2 Signaling Pathway
Furan-based inhibitors targeting VEGFR-2 block the downstream signaling cascades that promote angiogenesis.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MAPK signaling pathway | Abcam [abcam.com]
Benchmarking a Novel Antitubercular Agent Against First-Line Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the urgent development of new, effective antitubercular drugs. A critical step in this process is the rigorous preclinical evaluation of novel compounds against established first-line therapies. This guide provides a framework for benchmarking a new antitubercular agent against the standard first-line drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. The data presented here is compiled from various studies and serves as a reference for comparative analysis.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of an antitubercular drug is a primary indicator of its potential. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
The following table summarizes the reported MIC and MBC values for first-line antitubercular drugs against the reference strain Mycobacterium tuberculosis H37Rv. It is crucial to perform these assays with the new chemical entity (NCE) under identical conditions to ensure a valid comparison.
| Drug | MIC (µg/mL) vs. M. tuberculosis H37Rv | MBC (µg/mL) vs. M. tuberculosis H37Rv |
| Isoniazid | 0.03 - 0.12 | 0.5 |
| Rifampicin | 0.03 - 0.25 | 2.0 |
| Pyrazinamide | 12.5 - 100 (at pH 5.5) | Not routinely determined |
| Ethambutol | 0.25 - 2.0 | > 16 |
| Your NCE | To be determined | To be determined |
Note: MIC and MBC values can vary depending on the specific methodology, media, and inoculum size used. The provided ranges are based on published data from broth microdilution and agar dilution methods.[1][2] Pyrazinamide's activity is highly pH-dependent, with optimal efficacy in an acidic environment that mimics the intracellular conditions where M. tuberculosis can reside.
In Vivo Efficacy in a Murine Model
Preclinical in vivo studies are essential to evaluate a drug's efficacy within a biological system. The murine model of tuberculosis is a widely used and well-characterized system for this purpose. Efficacy is often measured by the reduction in bacterial load (Colony Forming Units - CFU) in the lungs and spleen of infected mice after a defined treatment period.
The table below presents a qualitative and quantitative comparison of the in vivo efficacy of first-line antitubercular drugs in mouse models.
| Drug | Typical Dosage in Mice (mg/kg/day) | Efficacy Outcome (CFU Reduction in Lungs) | Key Observations |
| Isoniazid | 25 | Significant reduction (e.g., ~2-3 log10 reduction after 2 weeks) | Demonstrates rapid early bactericidal activity.[3][4] |
| Rifampicin | 10 - 50 | Significant reduction, can achieve undetectable CFU at higher doses over longer treatment | Crucial for sterilizing activity and preventing relapse.[3] |
| Pyrazinamide | 150 (in combination) | Contributes to sterilizing activity, particularly in the initial phase | Essential for shortening the duration of therapy.[3] |
| Ethambutol | 100 | Modest reduction compared to isoniazid and rifampicin | Primarily bacteriostatic, helps prevent the emergence of resistance.[4] |
| Your NCE | To be determined | To be determined | To be determined |
Cytotoxicity Profile: A Measure of Safety
A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen with minimal harm to host cells. In vitro cytotoxicity assays are used to determine the concentration of a drug that is toxic to mammalian cells, often expressed as the 50% inhibitory concentration (IC50). Vero cells, derived from the kidney of an African green monkey, are a commonly used cell line for this purpose.
| Drug | IC50 on Vero Cells (µM) | Selectivity Index (SI = IC50 / MIC) |
| Isoniazid | > 200 | High |
| Rifampicin | ~25.5 (on HepG2 cells) | Moderate |
| Pyrazinamide | > 1000 | High |
| Ethambutol | > 500 | High |
| Your NCE | To be determined | To be determined |
Note: The Selectivity Index (SI) is a crucial parameter that provides a measure of a drug's therapeutic window. A higher SI value is desirable, indicating greater selectivity for the bacteria over host cells. The IC50 for rifampicin is provided for HepG2 cells as a reference, as direct comparative data on Vero cells for all first-line drugs is limited in the public domain.[5]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reproducible and comparable data. Below are outlines for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
-
Preparation of Reagents and Media:
-
Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Prepare stock solutions of the test compounds and serially dilute them in the broth in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 to 14 days.
-
-
Reading Results:
-
The MIC is determined as the lowest drug concentration in which no visible bacterial growth (no turbidity) is observed.
-
Cytotoxicity Assay: MTT Assay on Vero Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture Vero cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
-
Visualizing the Experimental Workflow and a Key Mechanism of Action
To provide a clearer understanding of the processes involved, the following diagrams illustrate a generalized experimental workflow for benchmarking a new antitubercular drug and the mechanism of action of isoniazid.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. benchchem.com [benchchem.com]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 5-(2-Fluorophenyl)furan-2-carboxylic Acid
The responsible disposal of 5-(2-Fluorophenyl)furan-2-carboxylic acid is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a halogenated organic carboxylic acid, this compound requires specific handling as hazardous waste. The following guide provides essential procedural information for its proper disposal.
Disclaimer: This document provides general guidance. Researchers must always consult the manufacturer-provided Safety Data Sheet (SDS) for this compound and adhere to the specific protocols established by their institution's Environmental Health and Safety (EHS) department, as local regulations may vary.
Hazard Profile and Personal Protective Equipment (PPE)
Before handling for disposal, it is crucial to be aware of the potential hazards. Based on data for structurally similar compounds, the anticipated hazard classifications are summarized below. Always wear appropriate PPE to mitigate risks of exposure.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation upon contact. | Chemical-resistant gloves (e.g., Nitrile), fully-buttoned lab coat. |
| Eye Irritation | Causes serious eye irritation or damage. | Tightly fitting safety goggles or a full-face shield. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Use within a certified chemical fume hood. Respirator may be required if dust is generated or ventilation is inadequate. |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe collection and disposal of this compound waste.
1. Waste Identification and Classification:
-
Classify waste containing this compound as Hazardous Waste .
-
Specifically, it falls into the category of Halogenated Organic Waste due to the presence of fluorine.[1][2]
2. Segregation:
-
Crucially, keep this waste stream separate from all others.
-
DO NOT mix with non-halogenated organic solvents.[2][3] Mixing these waste streams significantly increases disposal costs and complexity.[2][3]
-
DO NOT mix with bases, oxidizers, or other incompatible chemicals to prevent violent reactions.[4]
-
Collect waste in a dedicated container specifically for halogenated organic compounds.[1]
3. Container Selection and Handling:
-
Use a designated hazardous waste container that is in good condition, free of leaks, and constructed from a compatible material (e.g., polyethylene).[5] The original chemical container is often a suitable choice.[5]
-
Ensure the container has a secure, screw-top cap to prevent leaks or vapors from escaping.[4] The container must remain closed except when actively adding waste.[5][6]
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[4]
4. Labeling:
-
Label the waste container clearly before adding any waste.[7]
-
The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[7][8]
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.[3]
-
The date when waste was first added to the container (accumulation start date).[7]
-
5. Storage and Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[4][6]
-
The SAA should be a secondary containment unit (e.g., a spill tray) to prevent the spread of potential leaks.
-
Follow institutional limits for the maximum volume of waste and accumulation time allowed in an SAA.[6]
6. Disposal and Pickup:
-
Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[5][6]
-
Never transport hazardous waste personally. Trained EHS staff must handle collection and transport.[5]
7. Empty Container Disposal:
-
A container that has held hazardous waste must be properly decontaminated before being disposed of as regular trash.[5]
-
Ensure the container is fully empty, leaving as little residue as possible.
-
For acutely toxic chemicals, triple-rinsing may be required.[5] Consult your EHS for specific guidance.
-
Deface or remove all chemical and hazard labels from the empty container.[5]
-
Dispose of the clean, unlabeled container with the cap removed as regular trash.[5]
Forbidden Disposal Methods
-
DO NOT dispose of this compound down the sink or drain.[5][9][10] This can damage plumbing, harm aquatic life, and violate environmental regulations.
-
DO NOT place solid or liquid this compound waste in the regular trash.[9]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. acs.org [acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 5-(2-Fluorophenyl)furan-2-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-(2-Fluorophenyl)furan-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other furan-carboxylic acids and aromatic compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is identified with the hazard code "Xi," indicating it is an irritant.[1] Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary risks include irritation to the skin, eyes, and respiratory system.[2][3][4]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when splashing or dust generation is likely.[2][5] | Protects against eye irritation or serious eye damage from splashes or airborne particles.[4][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A chemical-resistant lab coat must be worn and fully buttoned.[2][5][6] Fully enclosed shoes made of a chemical-resistant material are mandatory.[2] | Prevents skin irritation upon contact.[3][4][6] Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2][5] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2] | Minimizes respiratory tract irritation from inhaling dust or aerosols.[3][4][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental compliance.
A. Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.[2]
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.[2]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
Ensure gloves are the correct size and are free of any defects.[2]
-
-
Chemical Handling:
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]
-
B. Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[2]
-
-
Disposal Method:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not empty into drains.[9]
-
Emergency Procedures
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7] If skin irritation occurs, get medical advice/attention.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9] If eye irritation persists, get medical advice/attention.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[3][9] Call a POISON CENTER or doctor/physician if you feel unwell.[9]
-
If swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.[7]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. 5-(2-FLUORO-PHENYL)-FURAN-2-CARBOXYLIC ACID CAS#: [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
